molecular formula C11H9Cl2N B1440830 1,3-Dichloro-6-ethylisoquinoline CAS No. 1150271-19-4

1,3-Dichloro-6-ethylisoquinoline

Cat. No.: B1440830
CAS No.: 1150271-19-4
M. Wt: 226.1 g/mol
InChI Key: ULIDIEBBNZJOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-6-ethylisoquinoline is a synthetic isoquinoline derivative that serves as a privileged scaffold in modern medicinal chemistry and drug discovery research . Isoquinoline cores are recognized as inextricable templates for developing novel bioactive molecules due to their broad spectrum of pharmacological potential, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities . The specific substitution pattern of chlorine atoms at the 1 and 3 positions of the isoquinoline ring makes this compound a highly versatile and valuable intermediate for further synthetic elaboration. Researchers can leverage these reactive sites for various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . In particular, the isoquinoline structure is a fundamental building block in the synthesis of numerous natural alkaloids and their analogues, which are investigated for their mechanism of action against various disease targets . For instance, similar dichloroisoquinoline intermediates are utilized in the synthesis of complex molecules that act as substrates for enzymes like DT-diaphorase (NQO1), a flavoprotein that is overexpressed in many solid tumors and represents a promising target for cancer therapy . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-6-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDIEBBNZJOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675042
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-19-4
Record name Isoquinoline, 1,3-dichloro-6-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization methodology for 1,3-Dichloro-6-ethylisoquinoline. Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, and the introduction of chloro and ethyl groups can significantly modulate their biological activity and pharmacokinetic properties. Lacking a directly published, step-by-step synthesis for this specific molecule, this document outlines a robust and chemically sound multi-step pathway, beginning from a commercially available precursor. The proposed route leverages a cyclization to form the core isoquinolinedione structure, followed by a potent chlorination step. Each stage is explained with mechanistic rationale and procedural detail. Furthermore, this guide establishes a rigorous framework for the structural verification and purity assessment of the final compound, employing modern spectroscopic and chromatographic techniques. This document is intended for researchers and professionals in synthetic organic chemistry and drug development.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged heterocyclic motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic applications.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including roles as anesthetics, antihypertensive agents, and antiretrovirals.[2] The strategic functionalization of the isoquinoline core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.

The introduction of halogen atoms, such as chlorine, at the 1 and 3 positions, transforms the isoquinoline into a versatile synthetic intermediate. The differential reactivity of the C-Cl bonds allows for selective functionalization via cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures. Concurrently, the incorporation of an ethyl group at the 6-position increases lipophilicity, which can enhance membrane permeability and influence the compound's pharmacokinetic profile. Therefore, this compound (CAS No. 1150271-19-4) represents a valuable, yet underexplored, building block for the development of novel chemical entities.[3]

This guide proposes a logical and efficient synthetic route and outlines a comprehensive characterization workflow to ensure the production of high-purity, structurally confirmed this compound for research and development purposes.

Proposed Synthetic Strategy

Retrosynthetic Analysis and Pathway Selection

A direct synthesis for this compound is not prominently featured in peer-reviewed literature. Therefore, a plausible pathway must be constructed from established, reliable transformations. A common and effective strategy for synthesizing 1,3-dichlorinated isoquinolines involves the chlorination of an isoquinoline-1,3-dione precursor.[4][5] This dione can be assembled through the cyclization of an N-substituted phenylacetic acid derivative.

Our retrosynthetic approach disconnects the target molecule at the two C-Cl bonds, revealing 6-ethylisoquinoline-1,3(2H,4H)-dione as the key intermediate. This dione can be formed via an intramolecular Friedel-Crafts-type acylation of an N-substituted amide. This leads back to the readily available starting material, 2-(4-ethylphenyl)acetic acid. This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the proposed reaction classes.

Forward Synthesis Visualization

The proposed multi-step synthesis is outlined below. The core logic is to first construct the stable heterocyclic dione system and then perform the chlorination, which is a robust and well-documented transformation for such scaffolds.

Synthetic_Pathway SM 2-(4-ethylphenyl)acetic acid + Ethanolamine INT1 Intermediate 1 N-(2-hydroxyethyl)-2-(4-ethylphenyl)acetamide SM->INT1 Amidation (Heat) INT2 Intermediate 2 6-ethylisoquinoline-1,3(2H,4H)-dione INT1->INT2 Cyclization (PPA or H₂SO₄, Heat) TP Target Product This compound INT2->TP Dichlorination (POCl₃, Heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(4-ethylphenyl)acetamide (Intermediate 1)

Causality: This initial amidation step covalently links the two key fragments of the target isoquinoline core. The reaction is a straightforward condensation between a carboxylic acid and an amine, driven by the thermal removal of water, to form a stable amide bond.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-ethylphenyl)acetic acid (1.0 eq.), ethanolamine (1.1 eq.), and toluene (approx. 0.5 M concentration).

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 6-ethylisoquinoline-1,3(2H,4H)-dione (Intermediate 2)

Causality: This step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation variant) to form the heterocyclic ring system. A strong acid catalyst, such as polyphosphoric acid (PPA), is required to activate the amide carbonyl for cyclization onto the electron-rich aromatic ring.

Protocol:

  • In a fume hood, cautiously add N-(2-hydroxyethyl)-2-(4-ethylphenyl)acetamide (1.0 eq.) to an excess of polyphosphoric acid (PPA) (approx. 10-15 times the weight of the amide).

  • Mechanically stir the viscous mixture and heat to 120-140 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture to below 100 °C and then pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum to yield the crude dione intermediate. Purification can be achieved by recrystallization from ethanol or acetic acid.

Step 3: Synthesis of this compound (Target Product)

Causality: This final transformation converts the stable isoquinolinedione (a cyclic lactam-lactim tautomer) into the target dichloroisoquinoline. Phosphorus oxychloride (POCl₃) serves as both the dehydrating and chlorinating agent, replacing the two carbonyl oxygens with chlorine atoms. The addition of a catalytic amount of a tertiary amine can accelerate the reaction.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[6]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 6-ethylisoquinoline-1,3(2H,4H)-dione (1.0 eq.) and phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization_Workflow Crude Crude Product from Synthesis Purify Purification (Column Chromatography) Crude->Purify Purity Purity Assessment (HPLC/GC & TLC) Purify->Purity Confirm Structural Confirmation Purity->Confirm If >95% Pure NMR NMR Spectroscopy (¹H, ¹³C) Confirm->NMR MS Mass Spectrometry (EI or ESI) Confirm->MS IR IR Spectroscopy Confirm->IR Final Pure, Confirmed Product

Caption: Standard workflow for the characterization of the final product.

Physicochemical and Spectroscopic Data

The following tables summarize the expected data for the target compound, based on known values for the parent 1,3-Dichloroisoquinoline and standard spectroscopic principles.[7]

Table 1: Physicochemical Properties

Property Expected Value Data Source/Type
Molecular Formula C₁₁H₉Cl₂N ---
Molecular Weight 226.11 g/mol Calculated
CAS Number 1150271-19-4 [3]
Appearance Off-white to pale yellow solid Predicted

| Melting Point | > 120 °C | Estimated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a deuterated solvent such as CDCl₃.[8]

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-4 ~7.5 - 7.6 s --- 1H
H-8 ~8.0 - 8.2 d ~8.5 1H
H-7 ~7.6 - 7.7 dd ~8.5, ~1.5 1H
H-5 ~7.8 - 7.9 d ~1.5 1H
-CH₂- (ethyl) ~2.8 - 2.9 q ~7.6 2H

| -CH₃ (ethyl) | ~1.3 - 1.4 | t | ~7.6 | 3H |

Table 3: Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm)
C-1, C-3 ~148-152
C-4 ~118-120
C-4a, C-8a ~128-135
C-5, C-7, C-8 ~125-130
C-6 ~145-148
-CH₂- (ethyl) ~29

| -CH₃ (ethyl) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the structure. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).[9]

  • Expected Molecular Ion (M⁺): m/z = 225 (for ³⁵Cl₂)

  • Isotopic Peaks: m/z = 227 (M+2, for ³⁵Cl³⁷Cl), m/z = 229 (M+4, for ³⁷Cl₂) with an approximate ratio of 9:6:1.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the final purity of the compound. A standard method would involve a C18 reverse-phase column for HPLC or a capillary column for GC, allowing for the separation of the product from any residual starting materials or byproducts.[10] The purity should be ≥95% for use in further research applications.

Safety and Handling Precautions

General Handling:

  • Researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]

  • All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[12]

Reagent-Specific Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and water-reactive. It can cause severe burns upon contact and liberates toxic gas. Handle with extreme caution under an inert atmosphere if possible.[6]

  • Polyphosphoric Acid (PPA): Corrosive and will cause burns. It is also highly viscous, especially when cool.

  • Halogenated Heterocycles: The product, this compound, should be treated as a potential irritant and toxic substance. Avoid skin contact, ingestion, and inhalation.[7]

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local and institutional environmental health and safety regulations. Chlorinated waste should be segregated into a dedicated waste container.

Conclusion

This guide details a well-reasoned, multi-step synthetic route for the preparation of this compound, a valuable building block for chemical and pharmaceutical research. The proposed pathway is based on reliable and scalable organic reactions, starting from accessible materials. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal structural confirmation and high purity of the final product. By adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently synthesize and characterize this compound for its application in pioneering drug discovery and materials science endeavors.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Slideshare. Bischler napieralski reaction. [Link]

  • NISCAIR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Abicart. Safety Data Sheet. [Link]

  • InterQuad. SAFETY DATA SHEET GHS Signal word: DANGER. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • AIP Publishing. Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. [Link]

  • ACS Publications. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. [Link]

  • Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. [Link]

  • ResearchGate. Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. [Link]

  • PubMed. Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. [Link]

  • PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

  • PubChem. 1,3-Dichloroisoquinoline. [Link]

  • ResearchGate. Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. [Link]

  • Save My Exams. Synthetic routes | OCR A-Level Chemistry. [Link]

  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

  • ChemSynthesis. 1,3-dichloroisoquinoline. [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • ResearchGate. Synthetic Route for New (Z)-5-[4-(2-Chloroquinolin-3-yl) Methoxy]benzylidinethiazolidine-2,4-diones. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • 克拉玛尔试剂. This compound. [Link]

  • Impactfactor. GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. [Link]

Sources

"physicochemical properties of 1,3-Dichloro-6-ethylisoquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dichloro-6-ethylisoquinoline

This guide provides a detailed examination of the physicochemical properties, analytical characterization, and handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a comprehensive resource for utilizing this versatile heterocyclic building block.

Introduction: Strategic Value of the Substituted Isoquinoline Scaffold

The isoquinoline nucleus is a foundational motif in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this scaffold is a cornerstone of modern drug design, allowing for the precise modulation of a compound's steric and electronic properties. In the case of this compound, the molecule is endowed with distinct features:

  • Two Reactive Chlorine Atoms: The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. Their differential reactivity provides a powerful handle for sequential, regioselective synthesis of complex derivatives.

  • A Lipophilic Ethyl Group: The ethyl group at the C6 position increases the molecule's lipophilicity, a critical parameter influencing membrane permeability and pharmacokinetic profiles of derivative compounds.

  • A Versatile Intermediate: This trifunctionalized scaffold serves as a valuable starting point for constructing novel chemical libraries aimed at discovering new therapeutic agents and advanced materials.[1]

This guide will deconstruct the key attributes of this compound, providing both a theoretical framework and practical methodologies for its application in a research setting.

Compound Identification and Core Properties

Precise identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with the following identifiers and properties.

PropertyValueSource
CAS Number 1150271-19-4[2][3][4]
Molecular Formula C₁₁H₉Cl₂N[3][4]
Molecular Weight 226.11 g/mol [4]
InChI InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3[3]
Canonical SMILES CCC1=CC2=C(C=C1)C(=NC(=C2)Cl)ClN/A
Purity (Typical) ≥96%[3]
Appearance Likely a solid (by analogy to parent compound)[1]

Physicochemical Characteristics: A Comparative Analysis

Quantitative experimental data for this compound is not extensively published. Therefore, we present its known properties alongside those of its parent compound, 1,3-Dichloroisoquinoline, to provide a scientifically grounded perspective. The addition of the ethyl group is expected to slightly increase the boiling point and decrease the melting point and solubility in polar solvents compared to the parent compound.

PropertyThis compound1,3-Dichloroisoquinoline (Parent Cmpd.)Significance in Drug Development
Melting Point Data not available121-122 °C[5][6]
Boiling Point Data not availableNot available[5]
Solubility Data not availableData not availableA critical determinant of bioavailability and formulation options.

The causality behind these properties lies in the molecule's structure. The planar, aromatic isoquinoline core contributes to crystal lattice packing, leading to a solid state at room temperature, as seen in the parent compound. The ethyl group introduces a degree of conformational flexibility and increases lipophilicity, which would predictably alter its solubility profile, favoring non-polar organic solvents over aqueous media.

Synthesis and Reactivity Insights

Understanding the synthesis of this molecule is key to appreciating its potential applications. Dichloroisoquinolines are often synthesized via a modified Beckmann rearrangement of 1H-indene-1,2(3H)-dione monooximes using potent chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[7]

The true synthetic utility of this compound lies in the differential reactivity of its C-Cl bonds. The chlorine at the C1 position is generally more reactive towards nucleophilic substitution than the chlorine at C3. This has been exploited in the parent compound, 1,3-Dichloroisoquinoline, which undergoes regioselective Pd(PPh₃)₄ catalyzed coupling with arylboronic acids to yield 1-aryl-3-chloroisoquinolines. This established reactivity provides a logical and validated starting point for planning synthetic routes using the title compound.

Caption: Reactivity map of this compound.

Analytical and Spectroscopic Characterization

A robust analytical framework is essential for confirming the identity, purity, and stability of any research compound. A multi-technique approach is recommended.

Chromatographic Purity Assessment: HPLC/UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic isoquinoline core contains a strong chromophore, making UV detection highly suitable.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a validated starting point for method development. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV scan).

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL.

  • Gradient Elution:

    • A gradient is employed to ensure elution of compounds with varying polarities.

    • 0-2 min: 5% Mobile Phase B.

    • 2-15 min: Ramp linearly from 5% to 95% Mobile Phase B.

    • 15-18 min: Hold at 95% Mobile Phase B.

    • 18-20 min: Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.

Identity Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and purity assessment.

  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is expected to produce a protonated molecule [M+H]⁺ at m/z 227.0.

  • Isotopic Pattern: A crucial validation point is the characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive cluster of peaks for the molecular ion:

    • [M]⁺ (²³⁵Cl): Highest abundance (m/z ~226)

    • [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl): ~65% of [M]⁺ abundance (m/z ~228)

    • [M+4]⁺ (²³⁷Cl): ~10% of [M]⁺ abundance (m/z ~230)

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure and connectivity. Based on the structure, the following signals are predicted:

  • ¹H NMR:

    • An ethyl group signature: A triplet (3H) around 1.3 ppm and a quartet (2H) around 2.8 ppm.

    • Aromatic protons: Several distinct signals in the 7.5-8.5 ppm range, with splitting patterns determined by their coupling relationships.

  • ¹³C NMR:

    • Signals for the two ethyl carbons.

    • Multiple signals in the aromatic region, including two carbons bonded to chlorine which will appear at characteristic chemical shifts.

G cluster_analysis Analytical Techniques cluster_data Generated Data Sample Sample of This compound Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HPLC HPLC-UV Prep->HPLC LCMS LC-MS Prep->LCMS NMR NMR Prep->NMR Purity Purity (%) HPLC->Purity MW Molecular Weight & Isotopic Pattern LCMS->MW Structure Structural Confirmation NMR->Structure

Caption: A typical analytical workflow for compound characterization.

Safety, Handling, and Storage

Proper handling is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[3][4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store at room temperature in a tightly sealed container, protected from light and moisture.[3]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic chemistry. Its key value lies in the combination of a lipophilic ethyl group and two differentially reactive chlorine atoms on the robust isoquinoline scaffold. While comprehensive experimental data on its physical properties remains to be published, a strong predictive framework based on its parent compound and established chemical principles can be applied. The analytical protocols detailed in this guide provide a self-validating system for researchers to confirm the identity and purity of this compound, enabling its confident application in the synthesis of novel molecules for drug discovery and materials science.

References

  • This compound. Klama Reagent. 2

  • 1,3-Dichloroisoquinoline. PubChem, National Center for Biotechnology Information.

  • 1,6-Dichloro-isoquinoline. Chem-Impex International. 1

  • 1,3-Dichloroisoquinoline 97%. Sigma-Aldrich.

  • 1,3-dichloroisoquinoline. ChemSynthesis. 5

  • 1,3-Dichloroisoquinoline 97% (European Site). Sigma-Aldrich.

  • This compound. LabSolu. 3

  • Product Class 5: Isoquinolines. Science of Synthesis, Thieme.

  • This compound. Matrix Scientific.

Sources

"1,3-Dichloro-6-ethylisoquinoline CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science.[3] This guide focuses on a specific derivative, 1,3-dichloro-6-ethylisoquinoline, providing a comprehensive overview of its chemical identity, molecular structure, a plausible synthetic pathway, predicted spectroscopic characteristics, and its potential applications in the realm of drug discovery and medicinal chemistry. The presence of two reactive chlorine atoms on the isoquinoline core, combined with the electronic influence of the ethyl group at the 6-position, makes this compound a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Identity and Molecular Structure

CAS Number: 1150271-19-4[4][5][6]

Molecular Formula: C₁₁H₉Cl₂N[7]

Molecular Weight: 226.10 g/mol [7]

SMILES: Clc1cc2cc(CC)ccc2c(Cl)n1[8]

InChI: InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3[7]

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyridine ring. Two chlorine atoms are substituted at positions 1 and 3 of the isoquinoline ring, and an ethyl group is attached at the 6-position.

PropertyValueSource(s)
CAS Number 1150271-19-4[4][5][6]
Molecular Formula C₁₁H₉Cl₂N[7]
Molecular Weight 226.10 g/mol [7]
SMILES String Clc1cc2cc(CC)ccc2c(Cl)n1[8]
InChI String InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3[7]
Molecular Structure Diagram

G Start 6-Ethyl-1-indanone Intermediate 6-Ethyl-1H-indene-1,2(3H)-dione monooxime Start->Intermediate  Nitrosation (e.g., isoamyl nitrite, HCl) Product This compound Intermediate->Product  Beckmann Rearrangement  & Chlorination (e.g., PCl₅, POCl₃)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Ethyl-1H-indene-1,2(3H)-dione monooxime

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-ethyl-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Acidification: Cool the solution to 0-5 °C in an ice bath and add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature.

  • Nitrosation: To the cooled, acidic solution, add isoamyl nitrite (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is typically exothermic, and the temperature should be carefully controlled.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate, the indenone monooxime, is collected by filtration, washed with cold water, and dried.

Causality: The nitrosation of the α-carbon to the ketone in the indanone is facilitated by the acidic conditions which promote enolization. The subsequent reaction with the nitrosating agent forms the oxime.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, charge a round-bottom flask with phosphorus pentachloride (PCl₅, 2-3 equivalents) and phosphorus oxychloride (POCl₃) as the solvent.

  • Addition of Oxime: To this slurry, add the dried 6-ethyl-1H-indene-1,2(3H)-dione monooxime (1 equivalent) portion-wise. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) for several hours until the reaction is complete, as indicated by TLC or the cessation of HCl gas evolution.

  • Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. This will hydrolyze the excess phosphorus halides.

  • Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The PCl₅ and POCl₃ mixture is a powerful reagent for both the Beckmann rearrangement of the oxime to a lactam intermediate and the subsequent chlorination of the lactam and the enolizable positions to yield the final 1,3-dichloro-isoquinoline structure.

Predicted Spectroscopic Data

As experimental spectroscopic data for this compound is not publicly available, the following are predictions based on the analysis of structurally similar compounds, such as 1,3-dichloroisoquinoline and other substituted isoquinolines. [9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

  • Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm corresponding to the protons on the isoquinoline ring system. The coupling patterns will be indicative of their relative positions.

  • Ethyl Group Protons: A quartet at approximately δ 2.8-3.0 ppm (for the -CH₂- group) and a triplet at around δ 1.3-1.5 ppm (for the -CH₃ group).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display signals for the eleven unique carbon atoms:

  • Aromatic and Heterocyclic Carbons: Multiple signals in the region of δ 120-155 ppm. The carbons attached to the chlorine atoms (C1 and C3) would likely appear in the downfield region of the aromatic signals.

  • Ethyl Group Carbons: A signal for the -CH₂- group around δ 29-31 ppm and a signal for the -CH₃ group around δ 15-17 ppm.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The presence of chlorine atoms in heterocyclic compounds is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. [11][12]

Differential Reactivity of C1 and C3 Positions

Based on studies of the parent 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings) than the chlorine at the C3 position. This differential reactivity allows for selective functionalization at the C1 position while leaving the C3 chlorine intact for subsequent transformations. This is a powerful tool for building molecular complexity in a controlled manner.

Potential as a Scaffold in Medicinal Chemistry

The isoquinoline core is a "privileged structure" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets. [1]Derivatives of isoquinoline have shown a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [13][14][15] The this compound scaffold can serve as a starting point for the synthesis of libraries of novel compounds for drug discovery programs. For instance:

  • Kinase Inhibitors: The isoquinoline scaffold is found in several kinase inhibitors. The dichloro-substituents can be displaced with various amine or carbon nucleophiles to explore structure-activity relationships (SAR) for specific kinase targets.

  • Antimicrobial Agents: The introduction of various side chains via substitution of the chlorine atoms could lead to new compounds with potential antibacterial or antifungal activity.

  • CNS-Active Agents: Modification of the isoquinoline core is a known strategy for developing agents that act on the central nervous system.

The ethyl group at the 6-position can also influence the compound's properties, potentially improving its lipophilicity and, consequently, its membrane permeability and pharmacokinetic profile.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure, coupled with the differential reactivity of its two chlorine atoms, provides a robust platform for the synthesis of a diverse range of novel isoquinoline derivatives. While specific biological data for this compound is not yet in the public domain, its structural features suggest that it is a valuable building block for the development of new therapeutic agents. The synthetic route and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemistry and potential applications of this intriguing molecule.

References

  • Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.
  • Arctom Chemicals. (n.d.). CAS NO. 1150271-19-4 | this compound. Retrieved from [Link]

  • abcr GmbH. (n.d.). AB272624 | CAS 1150271-19-4 – this compound, 96%. Retrieved from [Link]

  • G. S. S. N. S. T. R. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113648.
  • TSI Journals. (2016).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • PubChem. (n.d.). 1,3-Dichloro-6,7-dimethoxyisoquinoline. Retrieved from [Link]

  • Dai, P. F., & Xu, H. (2020). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ³‐iodanes. ChemistrySelect, 5(4), 1488-1492.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009).
  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). GSC Biological and Pharmaceutical Sciences.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.
  • Synthesis of indeno[1,2,3-ij]isoquinolines. (1987).
  • Organic Chemistry Portal. (n.d.). Indenone synthesis. Retrieved from [Link]

  • Clamaclg. (n.d.). This compound. Retrieved from [Link]

  • Scialdone, M. A. (2021). Applications of Heterocycles in the Design of Drugs and Agricultural Products. Advances in Heterocyclic Chemistry.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI.
  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Cascade Reaction of 2-Alkynylbenzaldehydes with Ureas. (2017). Organic Letters.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.

Sources

"spectroscopic data (NMR, IR, MS) of 1,3-Dichloro-6-ethylisoquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dichloro-6-ethylisoquinoline

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a substituted isoquinoline of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of novel isoquinoline derivatives.

Introduction to this compound

This compound (CAS No. 1150271-19-4) belongs to the isoquinoline family, a class of heterocyclic aromatic compounds known for a wide range of biological activities.[1] The dichloro substitution at positions 1 and 3 provides reactive sites for further chemical modification, making it a valuable intermediate in synthetic chemistry. The ethyl group at position 6 influences the molecule's lipophilicity and steric profile. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach (NMR, IR, and MS) is essential for unambiguous characterization.

Below is the chemical structure of the target compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 200 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.0 - 8.2Doublet (d)1HH-8The proton at C8 is deshielded by the ring nitrogen and the anisotropic effect of the fused ring system.
~7.8 - 7.9Singlet (s)1HH-5Located on the benzene ring, its chemical shift is influenced by the electron-donating ethyl group and the overall aromatic system.
~7.6 - 7.7Doublet (d)1HH-7Coupled to H-8, this proton will appear as a doublet.
~7.5Singlet (s)1HH-4This is the only proton on the pyridine ring, and its position is influenced by the two adjacent chlorine atoms.
~2.8Quartet (q)2H-CH₂-The methylene protons are adjacent to the aromatic ring and split by the methyl protons.
~1.3Triplet (t)3H-CH₃The terminal methyl protons are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 9 carbons of the isoquinoline core and the 2 carbons of the ethyl group.

Predicted Chemical Shift (ppm) Assignment Rationale
~150 - 155C-1, C-3Carbons directly attached to both nitrogen and chlorine are significantly deshielded.
~140 - 145C-6Aromatic carbon bearing the ethyl substituent.
~135 - 140C-4a, C-8aQuaternary carbons at the ring junction.
~125 - 130C-5, C-7, C-8Aromatic CH carbons.
~120 - 125C-4Aromatic CH carbon on the pyridine ring.
~29-CH₂-Aliphatic methylene carbon.
~15-CH₃Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic C-H
2975 - 2850C-H stretchAliphatic (ethyl group) C-H
1620 - 1580C=C stretchAromatic ring
1550 - 1500C=N stretchIsoquinoline ring
1470 - 1450C-H bendAliphatic -CH₂-
850 - 750C-Cl stretchAryl chloride
900 - 675C-H out-of-plane bendAromatic ring substitution pattern

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about its structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces reproducible fragmentation. Electrospray ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can confirm the elemental formula.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z (mass-to-charge ratio) range, for instance, 50-500 amu.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₉Cl₂N.

  • Molecular Ion (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant isotopes are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks for:

    • [C₁₁H₉³⁵Cl₂N]⁺ (M⁺)

    • [C₁₁H₉³⁵Cl³⁷ClN]⁺ (M+2)⁺

    • [C₁₁H₉³⁷Cl₂N]⁺ (M+4)⁺ The relative intensity of these peaks will be approximately 9:6:1.[5] The monoisotopic mass of the M⁺ peak will be approximately 225.02 g/mol .

  • Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of the most stable cations. For this molecule, key fragmentations would likely involve the loss of the ethyl group and chlorine atoms.

G M [C11H9Cl2N]+• m/z 225 (M•+) M_minus_CH3 [M - CH3]+ m/z 210 M->M_minus_CH3 - •CH3 M_minus_Cl [M - Cl]+ m/z 190 M->M_minus_Cl - •Cl M_minus_C2H4 [M - C2H4]+• m/z 197 M->M_minus_C2H4 McLafferty rearrangement M_minus_CH3->M_minus_C2H4 - H

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Dichloro-6-ethylisoquinoline: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1,3-Dichloro-6-ethylisoquinoline, a novel substituted isoquinoline derivative. Recognizing the absence of extensive public data on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-faceted approach, beginning with theoretical predictions and culminating in detailed, field-proven experimental protocols for empirical characterization. The methodologies described herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and submission-quality data. This guide emphasizes the causality behind experimental choices, providing the scientific rationale necessary for adapting these protocols to other novel chemical entities.

Introduction: The Isoquinoline Scaffold and the Subject Compound

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities. The introduction of substituents, such as halogens and alkyl groups, allows for the precise modulation of a compound's physicochemical and pharmacokinetic properties. This compound is a derivative of significant interest, combining a reactive dichlorinated isoquinoline core with an ethyl group that may influence lipophilicity and metabolic stability.

Given its novelty, a thorough understanding of its solubility and stability is paramount for any potential application, particularly in drug development, where these properties dictate formulation strategies, bioavailability, and shelf-life.[1][2] This guide provides the necessary theoretical and practical framework to establish this critical physicochemical profile.

Physicochemical Properties of the Parent Scaffold: 1,3-Dichloroisoquinoline

While data for the title compound is scarce, key properties of the parent compound, 1,3-Dichloroisoquinoline (CAS: 7742-73-6), provide a foundational reference.[3][4][5][6][7]

PropertyValueSource
Molecular Formula C₉H₅Cl₂N[4]
Molecular Weight 198.05 g/mol [4]
Melting Point 121-122 °C[3][5]
Appearance Light yellow to brown crystalline powder[6]

The addition of a 6-ethyl group to this core is expected to increase the molecular weight and lipophilicity, which will, in turn, influence its solubility profile.

Solubility Profiling: From Prediction to Empirical Determination

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[1] This section details a logical workflow for assessing the solubility of this compound.

Theoretical Assessment and Predictive Modeling

Before undertaking resource-intensive experimental work, in silico predictive models offer a valuable preliminary assessment.[8] These computational tools use a molecule's structure to estimate properties like logS (the logarithm of aqueous solubility) and logP (the logarithm of the octanol-water partition coefficient), a measure of lipophilicity.

Numerous machine learning algorithms, such as Random Forest and CatBoost, have demonstrated satisfactory performance in predicting aqueous solubility from molecular descriptors.[1][9] These models can rapidly screen and prioritize compounds, helping to anticipate challenges.[1][2]

Workflow for Predictive Modeling:

G cluster_0 In Silico Prediction Input Input SMILES String: C1=CC=C2C(=C1)C=C(N=C2Cl)Cl Model Select Predictive Model (e.g., FASTSOLV, ChemProp) Input->Model Output Predicted Outputs: - logS (Aqueous Solubility) - logP (Lipophilicity) Model->Output

Caption: In silico solubility prediction workflow.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The following protocol describes a robust Shake-Flask method (gold standard) for its determination.

Protocol 2.2.1: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing various pharmaceutically relevant solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), 0.1 M HCl, Fasted State Simulated Intestinal Fluid (FaSSIF), Dimethyl Sulfoxide (DMSO), Ethanol).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The use of a shaker or rotator is essential.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully collect a precise aliquot from the supernatant of each vial.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.0).

  • Calculation: Determine the concentration of the compound in the original supernatant by back-calculation from the dilution factor.

Rationale: This method ensures that a true equilibrium is reached, providing the most accurate measure of thermodynamic solubility. The selection of various buffers and media provides critical insights into how pH and physiological conditions will affect the compound's solubility.

Stability Profiling and Forced Degradation Studies

Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation (or stress testing) is a critical component of this process, designed to deliberately degrade the molecule to identify likely degradation products and establish degradation pathways.[12][13][14] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf life.

The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[15][16][17] Stress testing should be conducted on a single batch and typically involves exposing the compound to conditions more severe than accelerated stability testing.[10]

Forced Degradation Experimental Design

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[18] Excessive degradation can prevent the identification of primary degradants.

G cluster_main Forced Degradation Workflow cluster_conditions Stress Conditions API This compound (in solution and solid state) Hydrolysis Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH) API->Hydrolysis Oxidative Oxidative (e.g., 3% H₂O₂) API->Oxidative Thermal Thermal (Dry & Wet Heat) (e.g., 60°C, 80°C) API->Thermal Photolytic Photolytic (UV/Vis Light) (ICH Q1B Conditions) API->Photolytic Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Hydrolysis->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Characterization of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3.1.1: General Forced Degradation Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period. Note: Base hydrolysis is often much faster than acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

    • Thermal Degradation: Expose solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photolytic Degradation: Expose solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][16] A dark control sample must be maintained under the same conditions to exclude thermal effects.

  • Timepoint Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for Hydrolysis Samples): For acid and base hydrolysis samples, neutralize the solution to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method (see Section 4.0).

Potential Degradation Pathways

For a molecule like this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The C-Cl bonds, particularly at the 1 and 3 positions, are susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxy-isoquinolines. The rate of hydrolysis is likely pH-dependent.[10]

  • Oxidation: The isoquinoline ring system and the ethyl group could be susceptible to oxidation, potentially forming N-oxides or oxidation products on the ethyl side chain.

  • Photodegradation: Organochlorine compounds can be susceptible to photolytic cleavage of the C-Cl bond, potentially involving free-radical mechanisms.[19]

The transformation of nitrogen heterocycles during chlorination processes often involves initial N-chlorination, though the existing C-Cl bonds in the subject molecule may influence this reactivity.[20]

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[21][22] The method must be able to separate the intact parent compound from all potential degradation products and formulation excipients.

Protocol 4.1.1: Development of a Reversed-Phase HPLC Method

  • Column Selection: A C18 reversed-phase column is a suitable starting point for a molecule with the expected polarity of this compound.[21][23]

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier helps to ensure sharp peak shapes for nitrogen-containing heterocycles.

    • Organic Phase (B): Acetonitrile (MeCN) or Methanol.

  • Gradient Elution: Start with a high percentage of aqueous phase and gradually increase the percentage of the organic phase. This will ensure the elution of both polar degradants and the more lipophilic parent compound. A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Detection: A photodiode array (PDA) detector is essential. It allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax) and can also perform peak purity analysis to ensure that a chromatographic peak corresponds to a single component.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that degradation products do not co-elute with the parent peak.

Conclusion and Forward Look

This guide presents a comprehensive, systematic approach to defining the critical solubility and stability characteristics of the novel compound this compound. By integrating predictive modeling with rigorous, standards-compliant experimental protocols, researchers can generate a robust data package essential for advancing a compound through the development pipeline. The principles and methodologies detailed herein are not only applicable to the title compound but also serve as a validated template for the characterization of other new chemical entities, ensuring scientific integrity and regulatory compliance. The subsequent identification and structural elucidation of degradants from the forced degradation studies will provide invaluable insights into the molecule's intrinsic chemical liabilities, directly informing formulation development and defining optimal storage and handling procedures.

References

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Vertex AI Search.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024). Patheon pharma services. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Pruned Machine Learning Models to Predict Aqueous Solubility. (2020). ACS Omega. [Link]

  • Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2025). YouTube. [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). Water Research. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1,3-dichloroisoquinoline. ChemSynthesis. [Link]

  • 1,3-Dichloroisoquinoline. PubChem. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025). ResearchGate. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Organochlorine chemistry. Wikipedia. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. [Link]

Sources

Substituted Isoquinolines: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of substituted isoquinolines, exploring their diverse biological activities, the nuances of their structure-activity relationships (SAR), and the principal mechanisms through which they exert their pharmacological effects. Furthermore, this guide details key synthetic strategies for accessing these valuable molecules and provides robust experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core, characterized by the fusion of a benzene ring to a pyridine ring, is a structural motif found in numerous natural products, most notably in a wide class of alkaloids.[1][2] This prevalence in nature hints at an evolutionary selection for molecular frameworks capable of specific and potent interactions with biological macromolecules. In medicinal chemistry, such frameworks are termed "privileged structures" due to their ability to serve as versatile templates for designing ligands for a variety of biological targets.

1.1 Historical Perspective and Natural Occurrence

First isolated from coal tar in 1885, isoquinoline itself is a colorless hygroscopic liquid with a distinct odor.[2][3] However, its true significance lies in the vast family of isoquinoline alkaloids derived from the amino acids tyrosine or phenylalanine.[2][4] Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine, all of which have underscored the therapeutic potential of this scaffold for centuries.[4][5][6] These natural products have not only served as drugs themselves but also as inspiration for the synthesis of countless derivatives with improved efficacy and safety profiles.

1.2 Physicochemical Properties and Pharmacophoric Features

The isoquinoline nucleus possesses a unique combination of physicochemical properties that contribute to its success in drug design. The aromatic system provides a rigid scaffold, which is often beneficial for high-affinity binding to protein targets. The nitrogen atom imparts basicity, allowing for the formation of salts to improve solubility and bioavailability.[2][6] Furthermore, the ring system is amenable to substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.

Diverse Biological Activities and Therapeutic Applications

Substituted isoquinolines exhibit a remarkably broad spectrum of pharmacological activities, making them a focal point of research in numerous disease areas.[1][7] Their versatility is a testament to the scaffold's ability to present functional groups in a precise three-dimensional arrangement, allowing for interaction with a wide range of biological targets.


Figure 1: Overview of the diverse biological activities of substituted isoquinolines.

2.1 Anticancer Agents

The development of isoquinoline-based anticancer agents is a particularly active area of research.[1][7] These compounds can exert their antiproliferative effects through a variety of mechanisms:

  • Topoisomerase Inhibition: Some isoquinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[7][8] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Microtubule Polymerization Inhibition: Certain substituted isoquinolines can interfere with the dynamics of microtubule assembly and disassembly.[7] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Signaling Pathway Modulation: Many isoquinolines have been found to target key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[7][9]

2.2 Antimicrobial Agents

Isoquinoline derivatives have demonstrated significant activity against a wide range of pathogens.[1][6]

  • Antibacterial: The natural alkaloid berberine and its synthetic derivatives have shown broad-spectrum antibacterial activity.[1][6] Their mechanisms often involve disrupting the bacterial cell membrane and inhibiting key metabolic processes.

  • Antifungal: Certain isoquinolines have been shown to be effective against fungal pathogens, with some derivatives exhibiting potent activity against strains like Aspergillus niger and Candida albicans.[10]

  • Antiviral and Antiprotozoal: The isoquinoline scaffold is also a promising template for the development of antiviral and antiprotozoal drugs.[7][11]

2.3 Neuroprotective and CNS-Active Agents

The ability of isoquinolines to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[7][12]

  • Anti-Alzheimer Effects: Some derivatives have shown potent anti-Alzheimer effects, potentially through the inhibition of cholinesterase enzymes.[7][9]

  • Parkinson's Disease: Isoquinoline derivatives have been investigated for their ability to modulate dopaminergic neurotoxicity, which is relevant to Parkinson's disease.[12]

  • Other CNS Activities: Isoquinolines have also been explored as antidepressants and antipsychotics.[13]

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the isoquinoline scaffold. The causality behind experimental choices in modifying the core structure lies in systematically probing how changes in substitution patterns affect biological activity. By altering substituents at different positions, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties.

3.1 Key Substitution Patterns and Their Impact on Activity

The substitution pattern on the isoquinoline ring system is a critical determinant of biological activity.

  • Position 1: Substitution at the C1 position is common in many bioactive isoquinolines and is often crucial for their interaction with target proteins.

  • Positions 6 and 7: These positions on the benzene ring portion of the scaffold are frequently substituted with methoxy or hydroxy groups in natural alkaloids, and these substitutions can significantly influence activity.

  • Nitrogen Atom (N2): Modification of the nitrogen atom, for instance, through quaternization or incorporation into a larger ring system, can modulate the compound's physicochemical properties and biological activity.

  • Position 4: Substitution at the C4 position has been shown to be important for the antimalarial and cytotoxic activity of some isoquinoline derivatives.[2][8]

3.2 A Case Study: SAR of Tetrahydroisoquinoline (THIQ) Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent class of isoquinoline alkaloids with diverse biological activities.[14] SAR studies on THIQ analogs have revealed key insights for rational drug design. For example, the nature and stereochemistry of the substituent at the C1 position can dramatically affect the potency and selectivity of THIQ derivatives as antibacterial or neuroprotective agents.

Compound/Derivative Substitution Pattern Biological Activity Potency (IC50/MIC)
Isoquinoline A 6,7-dimethoxy, 1-(4-chlorobenzyl)Anticancer5.2 µM
Isoquinoline B 6,7-dimethoxy, 1-(3,4-dimethoxybenzyl)Vasodilator15 µM
THIQ Derivative C 1-methyl, N-propylDopamine Agonist150 nM
THIQ Derivative D 1-phenyl, N-methylNeuroprotective1.2 µM

Table 1: Illustrative SAR data for substituted isoquinolines. Data is hypothetical and for demonstration purposes.

Synthetic Strategies for Accessing Substituted Isoquinolines

A variety of synthetic methods are available for the construction of the isoquinoline core, ranging from classical name reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

4.1 Classical Synthetic Routes

Several classical methods have been instrumental in the synthesis of isoquinolines and remain widely used:

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[3][5] The use of a Lewis acid like phosphoryl chloride is common in this reaction.[5]

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][14] This reaction is particularly useful for the synthesis of THIQ derivatives.

  • Pomeranz-Fritsch Reaction: This reaction provides a direct method for preparing unsubstituted or substituted isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal in an acidic medium.[1][3]

4.2 Modern Transition-Metal Catalyzed Methodologies

In recent years, transition-metal catalyzed reactions have emerged as powerful tools for the synthesis of functionalized isoquinolines, often offering milder reaction conditions and greater functional group tolerance.[1][15] These methods include copper-catalyzed cascade reactions and silver-promoted reactions.[1]


Figure 2: Workflow for classical isoquinoline synthesis routes.

Experimental Protocols for Evaluation

The evaluation of substituted isoquinolines in medicinal chemistry requires a range of in vitro and in vivo assays to determine their biological activity, mechanism of action, and potential as therapeutic agents.

5.1 In Vitro Assay: Topoisomerase I Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

  • Methodology:

    • Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide).

    • Analyze the DNA products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

5.2 In Vitro Assay: Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible growth of the bacteria.

Future Perspectives and Challenges

The isoquinoline scaffold continues to be a rich source of inspiration for the discovery of new drugs.[13][16] Future research will likely focus on the development of more selective and potent isoquinoline derivatives, as well as the exploration of novel therapeutic applications. The integration of computational methods in drug design will further aid in the rational design of new isoquinoline-based compounds with improved pharmacological profiles.[2] However, challenges remain in optimizing the pharmacokinetic properties and minimizing the potential off-target effects of these compounds. Addressing these challenges will be crucial for the successful translation of promising isoquinoline derivatives from the laboratory to the clinic.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024, November 8). Informa UK Limited. Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Biologically active isoquinoline alkaloids covering 2019-2022. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

  • Biologically active isoquinoline alkaloids covering 2019–2022. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. (2021). IJCRR. Retrieved January 21, 2026, from [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1999). PubMed. Retrieved January 21, 2026, from [Link]

Sources

The Isoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Cornerstone of Medicinal Chemistry

Abstract

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, particularly alkaloids, has positioned it as a "privileged scaffold," consistently yielding compounds with significant and diverse pharmacological activities.[3][4] This guide provides an in-depth exploration of the isoquinoline core, from its fundamental chemical properties and synthetic routes to its broad therapeutic applications. We will dissect the structure-activity relationships that govern its biological effects, detail key mechanisms of action in oncology, infectious diseases, and neurology, and provide practical, field-proven insights for researchers engaged in the discovery and development of next-generation therapeutics based on this remarkable framework.

Introduction: The "Privileged" Nature of the Isoquinoline Scaffold

First isolated from coal tar in 1885, isoquinoline is more than a simple bicyclic heterocycle; it is a foundational blueprint provided by nature.[2] Its derivatives are ubiquitous in the plant kingdom, forming the structural basis for over 2,500 known alkaloids, including landmark drugs like morphine, codeine, and papaverine, which are biosynthesized from the amino acid tyrosine.[2][5][6]

The scaffold's "privileged" status stems from its rigid, yet adaptable, three-dimensional structure. The nitrogen atom imparts weak basicity (pKa of 5.14), allowing for protonation under physiological conditions, which is crucial for interactions with biological targets like enzymes and receptors.[1] The fused aromatic system provides a platform for various intermolecular interactions, including π-π stacking and hydrophobic interactions, while also serving as a template that can be readily and strategically functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3]

// Edges prop1 -> int1 [label="Enables salt bridge\nformation"]; prop2 -> int2 [label="Interacts with aromatic\nresidues"]; prop3 -> int4 [label="Allows SAR exploration"]; prop4 -> int4 [label="Fits into binding pockets"]; } }

Caption: Core properties of the isoquinoline scaffold and their influence on biological interactions.

The Medicinal Chemistry of Isoquinolines

The successful development of isoquinoline-based drugs hinges on a deep understanding of its chemical synthesis and how structural modifications influence biological activity.

Key Synthetic Strategies

While modern methods involving transition-metal catalysis are continually expanding the synthetic toolkit, several classical name reactions remain cornerstones for constructing the isoquinoline core.[3][7][8] These methods are powerful because they allow for the strategic placement of substituents that become critical handles for optimizing drug candidates.

  • Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[2][9][10] This is a robust method for creating 1-substituted isoquinolines.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a 1,2,3,4-tetrahydroisoquinoline.[9][10] This is a foundational reaction in alkaloid biosynthesis and is widely used in drug synthesis.

  • Pomeranz-Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in the presence of acid to form the isoquinoline core directly.[2] It is particularly useful for synthesizing unsubstituted or 7,8-substituted isoquinolines.

G cluster_bischler Bischler-Napieralski Workflow start_b β-Phenylethylamine step1_b Acylation (R-COCl) inter_b N-Acyl Intermediate step2_b Cyclodehydration (e.g., POCl₃) product_b 3,4-Dihydroisoquinoline step3_b Dehydrogenation (e.g., Pd/C) final_b 1-Substituted Isoquinoline

Caption: Simplified workflow for the Bischler-Napieralski synthesis of isoquinolines.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol describes a representative synthesis of a 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a common structural motif.

Objective: To synthesize 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from dopamine hydrochloride and acetaldehyde.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dopamine hydrochloride (e.g., 5.0 g) in a mixture of water (20 mL) and methanol (20 mL).

  • Initial Condensation: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0°C for 30 minutes.

  • Cyclization: Add concentrated hydrochloric acid (5 mL) to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully neutralize the solution by adding 10% NaOH solution until the pH is ~9-10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a mobile phase such as DCM:MeOH 95:5) or by recrystallization to yield the pure tetrahydroisoquinoline product.

Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and ensure the absence of significant impurities.

Pharmacological Landscape and Key Drug Examples

The versatility of the isoquinoline scaffold is evident in its wide range of pharmacological activities, leading to approved drugs in numerous therapeutic areas.[1][11]

Anticancer Agents

Isoquinoline alkaloids are a rich source of compounds with potent anticancer activity, often acting through mechanisms like DNA interaction, enzyme inhibition, or disruption of the cytoskeleton.[1][12][13][14]

  • Tubulin Polymerization Inhibitors (Noscapine): Noscapine, a phthalideisoquinoline alkaloid traditionally used as a cough suppressant, has been identified as a potent anticancer agent.[6][15] It binds to tubulin, modulating its dynamics and arresting cancer cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis.[15][16][17][18] Unlike taxanes or vinca alkaloids, noscapine has a subtler effect on microtubule dynamics and exhibits significantly lower toxicity to healthy cells.[15][16]

  • Topoisomerase Inhibitors: Certain fused isoquinoline systems, such as the pyrrolo[2,1-a]isoquinolines found in marine lamellarin alkaloids, are potent inhibitors of topoisomerase I.[19] These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and cell death, a mechanism exploited by many chemotherapeutics.

Table 1: Cytotoxicity of Lamellarin Analogs (Pyrrolo[2,1-a]isoquinolines) [19]

CompoundCancer Cell LineIC₅₀ (nM)
Lamellarin DP-388 (Leukemia)38
Lamellarin KP-388 (Leukemia)110
Lamellarin MP-388 (Leukemia)60
Antimicrobial Agents
  • Berberine: This protoberberine alkaloid, found in plants like Barberry, is a classic example of an isoquinoline with broad-spectrum antimicrobial activity.[5][6] Its mechanism is multi-faceted; the planar, cationic structure allows it to intercalate into bacterial DNA and RNA, interfering with replication and protein synthesis.[13] It also inhibits key bacterial enzymes and has shown promise as a hypoglycemic agent by activating AMP-activated protein kinase (AMPK), a central regulator of metabolism.[20][21][22][23]

G Berberine Berberine AMPK AMP-Activated Protein Kinase (AMPK) Berberine->AMPK Activates GlucoseUptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake Promotes Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glycolysis Stimulated Glycolysis AMPK->Glycolysis Promotes Insulin Improved Insulin Sensitivity GlucoseUptake->Insulin Gluconeogenesis->Insulin

Caption: Mechanism of berberine's antidiabetic effect via AMPK activation.

Neurological and Cardiovascular Agents

This is arguably the most famous class of isoquinoline alkaloids.

  • Papaverine: A benzylisoquinoline alkaloid isolated from the opium poppy, papaverine is a potent smooth muscle relaxant and vasodilator.[5] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[24][25] This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation and vasodilation.[25][26] It also has calcium channel blocking activity.[24] It is used clinically to treat spasms, particularly in cerebral and peripheral blood vessels.[24][27][28]

  • Opioid Receptor Modulators (Morphine, Codeine): While technically morphinan alkaloids, morphine and codeine are derived biosynthetically from benzylisoquinoline precursors. They are powerful analgesics that exert their effects by acting as agonists at opioid receptors in the central nervous system.

  • Other CNS-Active Drugs: The tetrahydroisoquinoline (THIQ) scaffold is present in numerous clinically used drugs, including the antihypertensive agent Quinapril and the anthelmintic Praziquantel .[10]

Challenges and Future Directions

Despite the historical success, the development of isoquinoline-based drugs faces challenges. Achieving target selectivity can be difficult due to the scaffold's ability to interact with multiple biological targets. Furthermore, synthetic routes can be complex, requiring multiple steps and optimization to be viable for large-scale production.[29]

The future of isoquinoline drug discovery is bright and is moving towards several exciting frontiers:

  • Novel Scaffolds and Bioisosteres: Researchers are exploring novel fused heterocyclic systems and bioisosteric replacements to improve properties and discover new biological activities.[3][4]

  • Targeted Therapies: The development of isoquinoline-based tyrosine kinase inhibitors (TKIs) and other targeted agents for oncology is a major area of focus.

  • Advanced Drug Delivery: Formulating isoquinoline drugs into nanoparticles or prodrugs is being explored to improve solubility, stability, and targeted delivery, thereby enhancing efficacy and reducing side effects.[10]

Conclusion

The isoquinoline core is an enduringly successful scaffold in drug discovery, a testament to its structural versatility and pharmacological promiscuity. From ancient remedies to modern targeted therapies, its derivatives have consistently provided solutions to complex medical challenges. A deep, integrated understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for any medicinal chemist. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the "privileged" isoquinoline scaffold is certain to remain a cornerstone of therapeutic innovation for the foreseeable future.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023).
  • What is the mechanism of Noscapine? (2024).
  • What is the mechanism of Papaverine Hydrochloride? (2024).
  • Papaverine and Its Mechanism of Action. (2023). Encyclopedia.pub.
  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. (n.d.).
  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Rel
  • Clinical Profile of Papaverine Hydrochloride USP. (n.d.). GlobalRx.
  • Berberine as a therapy for type 2 diabetes and its complications: From mechanism of action to clinical studies. (n.d.).
  • Papaverine Monograph for Professionals. (2024). Drugs.com.
  • How Berberine Works: A Scientific Overview. (n.d.). Wellbeing Nutrition.
  • Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs. (n.d.). Bentham Science.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Berberine and Its Study as an Antidiabetic Compound. (2023).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs. (n.d.).
  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2017).
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). MDPI.
  • A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects. (n.d.). MDPI.
  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Bentham Science.
  • In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor. (n.d.).
  • Isoquinoline alkaloids. (n.d.). Wikipedia.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.
  • Isoquinoline. (n.d.). Wikipedia.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.

Sources

The Differential Reactivity of C-Cl Bonds in 1,3-Dichloroisoquinolines: A Technical Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dichloroisoquinoline scaffold is a privileged heterocyclic motif, offering a versatile platform for the synthesis of complex molecules in medicinal chemistry and materials science. The differential reactivity of its two carbon-chlorine bonds—at the C1 and C3 positions—provides a strategic handle for sequential and site-selective functionalization. This technical guide offers an in-depth exploration of this reactivity, providing researchers, scientists, and drug development professionals with the foundational principles, field-proven insights, and detailed protocols necessary to exploit this unique chemical behavior. We will dissect the electronic and steric factors governing regioselectivity in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the rational design of synthetic routes to novel 1,3-disubstituted isoquinoline derivatives.

Introduction: The 1,3-Dichloroisoquinoline Core

The isoquinoline nucleus is a cornerstone in the architecture of numerous biologically active compounds. The introduction of chlorine atoms at the C1 and C3 positions transforms this scaffold into a powerful synthetic intermediate. The two C-Cl bonds, though seemingly similar, exhibit distinct electronic properties that dictate their susceptibility to substitution. Understanding and controlling this differential reactivity is paramount for the efficient and selective synthesis of target molecules.

The key to this differential reactivity lies in the electronic landscape of the isoquinoline ring. The nitrogen atom at position 2 acts as an electron-withdrawing group, influencing the entire heterocyclic system. This effect is most pronounced at the α-positions (C1 and C3). However, the C1 position, being para to the fused benzene ring's electron density and directly adjacent to the nitrogen, possesses a unique electronic character compared to the C3 position. This intrinsic difference is the foundation upon which selective synthetic strategies are built.

The Hierarchy of Reactivity: C1 vs. C3

Experimental evidence overwhelmingly demonstrates that the C1-Cl bond is significantly more reactive than the C3-Cl bond , particularly in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the greater electrophilicity and lower bond dissociation energy of the C1-Cl bond, a direct consequence of its position alpha to the ring nitrogen.

This reactivity hierarchy allows for a predictable, stepwise functionalization strategy:

  • Selective reaction at the C1 position under relatively mild conditions, leaving the C3-Cl bond intact.

  • Subsequent functionalization of the C3 position , often requiring more forcing conditions or different catalytic systems.

The following sections will detail the primary reaction classes that exploit this differential reactivity.

Palladium-Catalyzed Cross-Coupling: The Gateway to C1 Functionalization

Palladium-catalyzed cross-coupling reactions are the most reliable and widely used methods for the selective functionalization of the C1 position of 1,3-dichloroisoquinoline. The higher reactivity of the C1-Cl bond allows for clean, regioselective substitution, providing a modular entry to a vast array of 1-substituted-3-chloroisoquinolines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond at the C1 position by reacting 1,3-dichloroisoquinoline with an arylboronic acid. Under catalysis by a Pd(0) species, typically generated in situ, the reaction proceeds exclusively at the C1 position[1].

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a classic, reliable, and commercially available catalyst for this transformation. It readily undergoes oxidative addition to the more reactive C1-Cl bond.

  • Base: An aqueous base like sodium carbonate (Na₂CO₃) is crucial. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate with the palladium center.

  • Solvent: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C1 Position [1]

EntryArylboronic Acid (ArB(OH)₂)Product (1-Aryl-3-chloroisoquinoline)Yield (%)
1Phenylboronic acid3-Chloro-1-phenylisoquinoline95
24-Tolylboronic acid3-Chloro-1-(4-tolyl)isoquinoline89
34-Methoxyphenylboronic acid3-Chloro-1-(4-methoxyphenyl)isoquinoline91
41-Naphthylboronic acid3-Chloro-1-(1-naphthyl)isoquinoline85

Experimental Protocol: Synthesis of 3-Chloro-1-phenylisoquinoline [1]

  • To a stirred solution of 1,3-dichloroisoquinoline (1.0 g, 5.05 mmol) in toluene (50 cm³) is added phenylboronic acid (0.74 g, 6.06 mmol).

  • A solution of sodium carbonate (1.6 g, 15.1 mmol) in water (15 cm³) is then added.

  • The mixture is thoroughly degassed by bubbling nitrogen through it for 20 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added, and the mixture is heated to reflux (110 °C) under a nitrogen atmosphere for 16 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 cm³).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 3-chloro-1-phenylisoquinoline as a white solid.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling at C1

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (at C1-Cl) pd0->ox_add substrate 1,3-Dichloroisoquinoline substrate->ox_add pd2_complex [Ar-Pd(II)L₂-Cl] ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal boronic Ar'B(OH)₂ + Base boronic->transmetal pd2_aryl [Ar-Pd(II)L₂-Ar'] transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Catalyst Regeneration product 1-Ar'-3-Cl-Isoquinoline red_elim->product

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C1 position.

Sonogashira and Buchwald-Hartwig Amination

While less specifically documented for 1,3-dichloroisoquinoline itself, the principles of regioselectivity hold for other crucial cross-coupling reactions. Based on studies of analogous systems like 2,4-dichloroquinolines, it is highly probable that both Sonogashira (alkyne coupling) and Buchwald-Hartwig (amine coupling) reactions would also show a strong preference for the C1 position.

  • Sonogashira Coupling: This reaction would involve a palladium catalyst, a copper(I) co-catalyst, a base (typically an amine like triethylamine), and a terminal alkyne. The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is critical for stabilizing the palladium catalyst.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction requires a palladium source and a specialized phosphine ligand. The choice of ligand is crucial and depends on the nature of the amine. For simple primary or secondary amines, ligands like BINAP may be effective. For more sterically hindered amines, bulkier, electron-rich ligands such as DavePhos are often required to promote the reductive elimination step.

Functionalization of the C3 Position: Unmasking the Second Handle

Once the C1 position is functionalized, the remaining C3-Cl bond becomes the target for further diversification. This bond is less reactive and generally requires different reaction conditions or more potent catalytic systems.

Nickel-Catalyzed Grignard Coupling

The less reactive C3-Cl bond can be effectively functionalized using a nickel-catalyzed cross-coupling with Grignard reagents (R-MgBr). Nickel catalysts are more cost-effective than palladium and are particularly effective at activating less reactive C-Cl bonds.

Causality Behind Experimental Choices:

  • Catalyst: A simple nickel(II) salt like NiCl₂ in combination with a phosphine ligand (e.g., PPh₃) forms the active catalyst in situ. Nickel is more oxophilic and can engage in different catalytic cycles than palladium, making it suitable for this transformation.

  • Reagent: Grignard reagents are highly reactive organometallic nucleophiles, potent enough to engage the C3-Cl bond under these conditions.

Experimental Protocol: Synthesis of 1-Phenyl-3-methylisoquinoline [1]

  • A solution of 3-chloro-1-phenylisoquinoline (0.5 g, 2.09 mmol) in dry THF (20 cm³) is prepared under a nitrogen atmosphere.

  • NiCl₂(PPh₃)₂ (0.07 g, 0.1 mmol) is added to the solution.

  • The mixture is cooled to 0 °C, and a solution of methylmagnesium bromide (1.4 M in toluene/THF, 2.2 cm³, 3.13 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 20 cm³). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield 1-phenyl-3-methylisoquinoline.

Sequential_Functionalization

Sources

"biological activity of ethyl-substituted isoquinoline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Ethyl-Substituted Isoquinoline Derivatives

Authored by: A Senior Application Scientist

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, representing a privileged structure found in a vast array of natural alkaloids and synthetic compounds with profound therapeutic relevance.[1][2] These nitrogen-containing heterocycles exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][4][5][6] The functional diversity of isoquinoline derivatives is heavily influenced by the nature and position of their substituents. This guide focuses specifically on the impact of ethyl substitution on the biological profile of the isoquinoline core, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols to facilitate further research and development.

The Isoquinoline Scaffold: A Privileged Core in Drug Discovery

Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[3] As a weak base, it readily forms salts with strong acids.[2] This fundamental structure is the backbone of numerous bioactive molecules, both natural and synthetic.[1][7] The versatility of the isoquinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. The introduction of an ethyl group, a small and lipophilic alkyl substituent, can significantly modulate a compound's potency, selectivity, and pharmacokinetic profile. Understanding the influence of this specific substitution is critical for the rational design of novel therapeutics.

Synthesis of Ethyl-Substituted Isoquinoline Derivatives

The construction of the isoquinoline framework is a well-established field in organic synthesis, with classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions remaining highly relevant.[8] Modern, greener synthetic alternatives are also continually being developed.[6]

The introduction of an ethyl group can be achieved through several strategic approaches:

  • Utilizing Ethyl-Substituted Precursors: Employing starting materials that already contain the desired ethyl group is a common and straightforward method.

  • Photochemical Alkylation: Recent advancements in photochemistry allow for the direct introduction of ethyl radicals onto the isoquinoline core under mild conditions. This method avoids the need for harsh reagents and offers a high degree of atom economy.[6] A notable example involves the use of a thiazolinium salt which, upon photoexcitation, generates an ethyl radical that subsequently adds to the isoquinoline substrate.[6]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent biological evaluation of ethyl-substituted isoquinoline derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Select Ethyl-Substituted Starting Materials Reaction Core Synthesis (e.g., Bischler-Napieralski or Photochemical Alkylation) Start->Reaction Purification Purification & Isolation (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial Assay) Characterization->Screening Pure Compound Mechanism Mechanism of Action Studies (Enzyme Assays, Western Blot) Screening->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of ethyl-substituted isoquinolines.

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoquinoline derivatives are a significant class of anticancer agents, exerting their effects through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and key enzymes.[4][9]

Mechanisms of Action
  • Enzyme Inhibition: Ethyl-substituted isoquinolines have been implicated as potent inhibitors of various kinases crucial for cancer cell proliferation and survival. For instance, isoquinoline-tethered quinazoline derivatives have shown enhanced selective inhibition of HER2 (Human Epidermal Growth Factor Receptor 2) over EGFR, a significant advantage in developing targeted therapies for HER2-positive cancers.[10]

  • STAT3 Pathway Inhibition: Some isoquinoline analogues act as efficient substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the production of reactive oxygen species (ROS). This, coupled with the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation, can effectively induce apoptosis in cancer cells.[11]

G Ethyl-Isoquinoline\nDerivative (13a) Ethyl-Isoquinoline Derivative (13a) NQO1 NQO1 Ethyl-Isoquinoline\nDerivative (13a)->NQO1 activates p-STAT3 p-STAT3 Ethyl-Isoquinoline\nDerivative (13a)->p-STAT3 inhibits ROS Production ROS Production NQO1->ROS Production Apoptosis Apoptosis ROS Production->Apoptosis induces STAT3 STAT3 STAT3->p-STAT3 phosphorylates p-STAT3->Apoptosis prevents

Caption: Dual mechanism of an isoquinoline derivative inducing apoptosis via ROS production and STAT3 inhibition.[11]

Structure-Activity Relationship (SAR)

The position and nature of substituents on the isoquinoline ring are critical for anticancer activity. For pyrrolo[2,1-a]isoquinoline derivatives, known as lamellarins, the presence of hydroxyl groups at specific positions (C-8 and C-20) is crucial for inducing mitochondrial apoptosis.[12] While direct SAR studies focusing solely on the ethyl group are specific to each derivative series, it is a key component in modulating the lipophilicity and steric interactions within the target's binding pocket.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of representative isoquinoline derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50Reference
Isothiazoloquinoline QuinoneAnalogue 13aVariousNanomolar range[11]
LamellarinLamellarin D (1)Prostate (DU-145)38-110 nM[12]
LamellarinLamellarin K (3)Various38-110 nM[12]
Quinoline DerivativeCompound 10gHuman tumor lines< 1.0 µM[13]

Antimicrobial Activity: A Scaffold for New Antibacterials

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Isoquinoline derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a range of pathogens, including drug-resistant strains.[8][14]

Mechanisms of Action
  • Enzyme Inhibition: Isoquinoline-based N-ethyl ureas have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8]

  • Biofilm Inhibition: Certain quinolinequinones can effectively inhibit the formation of bacterial biofilms, a key virulence factor in chronic infections.[15]

Structure-Activity Relationship (SAR)

Studies on quinolinequinones have revealed that a suitable length of the alkyl chain in an ester group is necessary for antibacterial activity, with methyl and ethyl groups being favorable.[15] This highlights the importance of the ethyl substituent in optimizing antibacterial potency. Substitution on the isoquinoline ring itself is also important for activity.[14]

Quantitative Data on Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Tricyclic IsoquinolineCompound 8dStaphylococcus aureus16[8]
Tricyclic IsoquinolineCompound 8fStaphylococcus aureus32[8]
Tricyclic IsoquinolineCompound 8fStreptococcus pneumoniae32[8]
QuinolinequinoneQQ2Resistant Staphylococcus spp.1.22–9.76[15]
QuinolinequinoneQQ6Resistant Staphylococcus spp.2.44–9.76[15]

Neuropharmacological Effects: Modulation of the Central Nervous System

Isoquinoline alkaloids and their derivatives can exert significant effects on the central nervous system (CNS), offering potential treatments for neurodegenerative diseases and other neurological disorders.[4][16]

Mechanisms of Action
  • Neuroprotection: Some derivatives, like tetrahydropalmatine, exhibit neuroprotective effects by increasing the levels of antioxidant enzymes (SOD, GSH, CAT), thereby reducing oxidative stress-induced neuronal damage.[16] They can also promote neurogenesis and enhance the repair capabilities of neurons.[16]

  • Enzyme Inhibition: Substituted pyrrolo[2,1-a]isoquinolinone derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[17]

  • Receptor Antagonism: Hexahydro-benz[h]isoquinoline-6(1H)-ones have been studied for their binding affinity to 5-HT2 subtype receptors, indicating their potential as receptor antagonists.[18]

A Note of Caution: It is important to note that some tetrahydroisoquinoline derivatives have been found to possess neurochemical properties similar to MPTP, a neurotoxin known to destroy dopaminergic neurons and cause parkinsonism.[2] This underscores the need for careful toxicological evaluation in the development of CNS-active isoquinoline compounds.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and scientific rigor, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key experiments in the evaluation of ethyl-substituted isoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to assess the growth-inhibitory effects of a compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the ethyl-substituted isoquinoline derivative in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

Ethyl-substituted isoquinoline derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, from potent anticancer and antimicrobial effects to nuanced neuropharmacological modulation, establishes them as promising scaffolds for future drug development. The ethyl group plays a critical role in fine-tuning the biological activity, often enhancing potency through improved lipophilicity and steric interactions.

Future research should focus on:

  • Expanding SAR Studies: Systematic exploration of ethyl substitution at all possible positions of the isoquinoline ring to build more comprehensive SAR models.

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by these derivatives.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure their suitability for clinical development, paying special attention to potential neurotoxicity.[2]

The continued exploration of this chemical space, guided by the principles of medicinal chemistry and validated by robust biological assays, holds immense potential for the discovery of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020-08-15). European Journal of Medicinal Chemistry.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022-10-12). Molecules.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • Natural and synthetic isoquinoline derivatives with antimicrobial activity.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). (2008-04-15). Bioorganic & Medicinal Chemistry Letters.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31). Molecules.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry.
  • Isoquinoline. Wikipedia.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025-08-26). RSC Advances.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022-08-10).
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019-01-15). European Journal of Medicinal Chemistry.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023-06-16). Molecules.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026-01-01).
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025-08-29). Archiv der Pharmazie.
  • Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. New Journal of Chemistry.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024-01-05). RSC Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antihypertensives and anesthetics.[1] The ability to precisely functionalize this heterocyclic system is paramount in the quest for novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct route to a diverse array of substituted isoquinolines from halogenated precursors.[2][3]

This guide provides a detailed exploration of the Suzuki cross-coupling reaction as applied to 1,3-Dichloro-6-ethylisoquinoline. This substrate presents a unique opportunity for selective mono- or di-functionalization, enabling the synthesis of a wide range of derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol as a starting point for optimization, and provide insights into troubleshooting common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The reaction's success hinges on the careful selection of the palladium source, ligands, base, and solvent.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound). This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][5] For chloro-substituted heterocycles like our target molecule, the choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to facilitate this often rate-limiting step.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Below is a visualization of the Suzuki-Miyaura catalytic cycle.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Controlling Selectivity with Dihalo-Substrates

A key consideration when working with this compound is the potential for selective mono- or di-substitution. The two chlorine atoms at the C1 and C3 positions may exhibit different reactivities due to electronic and steric effects. In analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole, selective mono-arylation can be achieved by carefully controlling the reaction temperature and stoichiometry of the boronic acid.[8] Generally, lower temperatures and a near-stoichiometric amount of the boronic acid favor mono-substitution, while higher temperatures and an excess of the boronic acid lead to di-substitution.[8]

Experimental Protocol: A Starting Point for Optimization

The following protocol is a representative starting point for the Suzuki cross-coupling of this compound with an arylboronic acid. Researchers should consider this a foundational method to be optimized for their specific boronic acid and desired product (mono- or di-substituted).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesSubstrate
Arylboronic Acid≥98%VariesCoupling Partner
Pd(PPh₃)₄≥99%VariesPalladium Catalyst
Sodium Carbonate (Na₂CO₃)AnhydrousVariesBase
1,4-DioxaneAnhydrousVariesSolvent
WaterDeionized-Co-solvent
Ethyl AcetateACS GradeVariesExtraction
BrineSaturated-Washing
Magnesium Sulfate (MgSO₄)AnhydrousVariesDrying Agent
Round-bottom flask-VariesReaction Vessel
Condenser-Varies-
Magnetic stirrer and hotplate-Varies-
Nitrogen or Argon sourceHigh PurityVariesInert Atmosphere
Step-by-Step Procedure for Mono-Arylation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Considerations for Di-Arylation

To favor the di-substituted product, the following modifications to the protocol can be explored:

  • Stoichiometry: Increase the amount of arylboronic acid to 2.2-2.5 equivalents.

  • Base: A stronger base like potassium phosphate (K₃PO₄) may be beneficial.

  • Temperature: Increase the reaction temperature to 100 °C (refluxing dioxane).

  • Catalyst: Consider using a more active catalyst system, such as Pd(dppf)Cl₂.[3]

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound Arylboronic Acid Base (Na2CO3) Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Solvents Add Solvents: 1,4-Dioxane/Water Inert->Solvents Degas Degas Mixture Solvents->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to 80-100 °C Stir Overnight Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Extract Dilute & Extract Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized workflow for the Suzuki cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature.
Dehalogenation of Starting Material - Presence of water and base can lead to hydrodehalogenation.- Use anhydrous conditions with a base like K₃PO₄.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure a strictly inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).[9]
Protodeborylation of Boronic Acid - Instability of the boronic acid under reaction conditions- Use a more stable boronic ester (e.g., pinacol ester).- Consider using anhydrous conditions.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction offers a highly effective strategy for the synthesis of mono- and di-substituted 6-ethylisoquinolines from this compound. By carefully selecting the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can control the selectivity and achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable starting point for the development of novel isoquinoline derivatives for applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely install amino substituents onto this heterocyclic framework is of paramount importance for tuning molecular properties and exploring structure-activity relationships (SAR). The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1]

This guide provides a comprehensive technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 1,3-Dichloro-6-ethylisoquinoline. This substrate presents a unique challenge and opportunity: the presence of two chloro-substituents at electronically distinct positions (C1 and C3) necessitates careful control of reaction conditions to achieve selective mono-amination or exhaustive di-amination. We will delve into the mechanistic underpinnings of this selectivity and provide field-proven protocols for researchers engaged in drug discovery and chemical synthesis.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl chloride (C-Cl) bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition product_point Ar-NR₂ pd0->product_point amido_complex Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amine_point R₂NH, Base oa_complex->amine_point amido_complex->pd0 Reductive Elimination start_point Ar-Cl start_point->pd0

Caption: Diagram 1: The Buchwald-Hartwig Catalytic Cycle.

Controlling Regioselectivity in this compound

For 1,3-dichloro-isoquinoline derivatives, the two chlorine atoms exhibit different reactivities. The C1 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium than the C3 position. This is attributed to the electronic influence of the ring nitrogen, which makes the C1 position more electron-deficient. This inherent reactivity difference is the cornerstone for achieving selective mono-amination.

A study on the functionalization of the closely related 1,3-Dichloro-6-nitroisoquinoline confirms that the C1 position is more reactive in palladium-catalyzed cross-coupling reactions.[4] By carefully controlling stoichiometry and reaction time, one can favor the substitution at the C1 position.

Key Experimental Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components. The choices are not arbitrary but are based on a deep understanding of their roles in the catalytic cycle.

Parameter Recommended Reagents & Conditions Expertise & Rationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable source of Pd(0). Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[2] Modern, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) can also be highly effective.[5]
Phosphine Ligand For Mono-amination (C1): Xantphos, BINAPFor Di-amination or less reactive amines: RuPhos, BrettPhos, XPhosThe choice of ligand is critical. Bidentate ligands like Xantphos or BINAP often provide good results for heteroaryl chlorides.[6] For more challenging couplings, including di-amination or sterically hindered amines, bulky, electron-rich monophosphine biaryl ligands (Buchwald ligands) like RuPhos, BrettPhos, or XPhos are often superior as they promote both the oxidative addition and reductive elimination steps.[4][7]
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common and effective choice. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[2]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are standard choices. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the specific aryl chloride and amine. Generally, temperatures in this range are sufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is essential for reproducibility and high yields.[2]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used are hazardous and/or flammable.

Protocol 1: Selective Mono-amination at the C1 Position

This protocol is designed to favor the reaction of a primary or secondary amine at the more reactive C1 position of this compound.

Mono-amination Workflow start 1. Reagent Preparation setup 2. Inert Atmosphere Setup start->setup addition 3. Reagent Addition Sequence setup->addition reaction 4. Thermal Reaction addition->reaction workup 5. Aqueous Workup reaction->workup purification 6. Purification workup->purification

Caption: Diagram 2: Experimental Workflow for Mono-amination.

Materials:

ReagentM.W.Amount (mmol)Equiv.Mass/Volume
This compound226.101.01.0226 mg
Amine (e.g., Morpholine)87.121.11.196 mg (97 µL)
Pd₂(dba)₃915.720.020.0218.3 mg
Xantphos578.680.040.0423.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (226 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 97 µL, 1.1 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of a new, more polar spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-amino-3-chloro-6-ethylisoquinoline.

Protocol 2: Towards Di-amination

To achieve di-substitution, more forcing conditions and an excess of the amine are required. This protocol aims to replace both chlorine atoms.

Materials:

ReagentM.W.Amount (mmol)Equiv.Mass/Volume
This compound226.101.01.0226 mg
Amine (e.g., Morpholine)87.122.52.5218 mg (220 µL)
Pd(OAc)₂224.490.040.049.0 mg
RuPhos467.640.080.0837.4 mg
Sodium tert-butoxide (NaOtBu)96.103.03.0288 mg
Anhydrous 1,4-Dioxane---5 mL

Step-by-Step Procedure:

  • Reaction Setup: In an analogous setup to Protocol 1, combine this compound (226 mg, 1.0 mmol), Pd(OAc)₂ (9.0 mg, 0.04 mmol), RuPhos (37.4 mg, 0.08 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol) in a Schlenk flask.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and the amine (e.g., morpholine, 220 µL, 2.5 mmol).

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the appearance of the di-aminated product.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1. The di-aminated product will be significantly more polar than the mono-aminated intermediate.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure solvents and reagents are anhydrous and degassed. Use a fresh bottle of palladium precursor and ligand. Consider using a more robust pre-catalyst.[5]
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Poor choice of ligand/baseScreen alternative bulky phosphine ligands (e.g., BrettPhos, SPhos) and bases (e.g., LHMDS, K₃PO₄).[2]
Formation of Side Products Hydrodehalogenation (replacement of Cl with H)This can occur if water is present. Ensure all reagents and solvents are scrupulously dry.
Homocoupling of the amineThis is less common but can be influenced by the ligand. Trying a different ligand may help.
Incomplete reaction to di-amination C3-Cl bond is less reactiveIncrease reaction time and/or temperature. Use a more active catalyst system (e.g., a more electron-rich, bulky ligand). Increase the equivalents of the amine and base.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and adaptable method for the synthesis of novel amino-substituted isoquinolines. By understanding the principles of regioselectivity and carefully selecting the catalyst system and reaction conditions, researchers can selectively target the C1 position for mono-amination or drive the reaction towards complete di-substitution. The protocols provided herein serve as a robust starting point for the development of diverse isoquinoline libraries, accelerating progress in drug discovery and materials science.

References

  • Corley, E. G., & Song, J. J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(26), 5959–5962. Available at: [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

Sources

"synthesis of kinase inhibitors using 1,3-Dichloro-6-ethylisoquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Evaluation of Kinase Inhibitors Derived from 1,3-Dichloro-6-ethylisoquinoline

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel kinase inhibitors using this compound as a versatile starting scaffold. Protein kinases are pivotal targets in drug discovery, particularly for oncology, and the isoquinoline core is a well-established "privileged structure" in medicinal chemistry.[1][2][3] This document details robust, step-by-step protocols for the strategic functionalization of the dichloro-isoquinoline core via palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Sonogashira coupling. Furthermore, it outlines methods for structural characterization and strategies for subsequent biological screening to identify promising lead compounds.

Introduction: The Strategic Value of the Isoquinoline Scaffold

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern therapeutic research. The isoquinoline ring system is a recurring motif in numerous biologically active compounds and approved drugs, valued for its rigid structure and ability to be readily functionalized to engage with the ATP-binding site of kinases.[1][2]

The starting material, this compound, represents an ideal platform for building a diverse chemical library. The differential reactivity of the chlorine atoms at the C1 and C3 positions allows for sequential, site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in a controlled and efficient manner. This guide will focus on two powerful synthetic transformations to achieve this diversification.

Overview of the Divergent Synthetic Strategy

Our strategy employs a divergent approach, starting from a common scaffold to generate a wide array of analogues. This is achieved through sequential palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability in complex molecule synthesis.[6] The primary reactions detailed are the Buchwald-Hartwig amination to install various amine functionalities, followed by the Sonogashira coupling to introduce carbon-based substituents.

G A This compound B Step 1: Buchwald-Hartwig Amination (C3-Selective Functionalization) A->B R-NH2, Pd Catalyst C Monosubstituted Intermediate (3-Amino-1-chloro-6-ethylisoquinoline) B->C D Step 2: Sonogashira Coupling (C1-Selective Functionalization) C->D Alkyne, Pd/Cu Catalysts E Final Product Library (Disubstituted Kinase Inhibitors) D->E

Caption: Divergent synthesis workflow for kinase inhibitor library generation.

Part A: Protocol for C3-Selective Buchwald-Hartwig Amination

Scientific Rationale

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[7] In the context of kinase inhibitors, amine functionalities are critical as they often form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for inhibitors.[8] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[7][9] The use of sterically hindered biaryl phosphine ligands, such as XPhos, is crucial for achieving high efficiency, particularly with less reactive aryl chlorides.[10][11]

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with morpholine.

Materials

ReagentMol. Wt.Amount (mg)mmolesEquivalents
This compound226.102261.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218.30.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6628.60.060.06
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-10 mL--

Procedure

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), XPhos (28.6 mg), and Sodium tert-butoxide (135 mg).

  • Vessel Sealing: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes. This is critical to prevent catalyst oxidation.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Add this compound (226 mg) followed by morpholine (105 µL).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the reaction is complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-morpholino-1-chloro-6-ethylisoquinoline intermediate.[12]

Part B: Protocol for C1-Selective Sonogashira Coupling

Scientific Rationale

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp²-hybridized carbons (aryl halides).[13] This reaction allows for the introduction of an alkyne moiety, which can act as a rigid linker to access deeper regions of the kinase active site or serve as a versatile chemical handle for subsequent modifications, such as copper-catalyzed "click chemistry".[14] The reaction mechanism involves a synergistic catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition, while the copper(I) salt facilitates the formation of a copper acetylide, which then transmetalates to the palladium center, followed by reductive elimination.[15][16]

Detailed Experimental Protocol

This protocol describes the coupling of the previously synthesized 3-morpholino-1-chloro-6-ethylisoquinoline with trimethylsilylacetylene.

Materials

ReagentMol. Wt.Amount (mg)mmolesEquivalents
3-morpholino-1-chloro-6-ethylisoquinoline276.762771.01.0
Trimethylsilylacetylene (TMSA)98.221471.51.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56290.0250.025
Copper(I) Iodide (CuI)190.459.50.050.05
Triethylamine (Et₃N)-5 mL-Solvent/Base
Anhydrous Tetrahydrofuran (THF)-5 mL-Solvent

Procedure

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 3-morpholino-1-chloro-6-ethylisoquinoline (277 mg), Pd(PPh₃)₄ (29 mg), and CuI (9.5 mg). Purge the flask with argon.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL). Stir to dissolve. Add trimethylsilylacetylene (210 µL) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The TMS-protected alkyne can often be deprotected directly. Add methanol (10 mL) and potassium carbonate (276 mg, 2.0 equiv). Stir at room temperature for 1-2 hours.

  • Final Purification: After deprotection is complete (monitored by TLC), remove the solvent. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the final inhibitor.

Structural Characterization

Confirming the identity and purity of the synthesized compounds is a non-negotiable step before any biological evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Successful coupling will be indicated by the appearance of new signals corresponding to the added moieties (e.g., morpholine protons, alkyne proton) and shifts in the aromatic isoquinoline signals.[17][18]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For biological assays, a purity of >95% is required to ensure that the observed activity is due to the compound of interest.[4]

Table 1: Representative Characterization Data for a Hypothetical Product

ParameterData
Compound Name 6-ethyl-1-ethynyl-3-morpholinoisoquinoline
Molecular Formula C₁₇H₁₈N₂O
Calculated Mass [M+H]⁺ 267.1492
Observed Mass [M+H]⁺ 267.1495
Key ¹H NMR Shifts (δ) ~8.0-7.2 (m, Ar-H), ~4.0 (t, O-CH₂), ~3.6 (t, N-CH₂), ~3.5 (s, C≡CH), ~2.8 (q, Ar-CH₂), ~1.3 (t, CH₃)
Purity (HPLC) >95%

Biological Evaluation Strategy

Once synthesized and characterized, the compounds must be tested for their ability to inhibit kinase activity. A tiered screening approach is most efficient.

G cluster_0 Biochemical Screening cluster_1 Cellular Screening A Synthesized Compound (>95% Purity) B In Vitro Kinase Panel Assay (e.g., 96-well format) A->B Test at fixed concentration C Determine IC50 Values B->C Dose-response curve D Potent 'Hits' from Biochemical Screen C->D Select hits E Cell-Based Assay (Target-relevant cancer cell line) D->E Treat cells F Determine Cellular Potency (e.g., anti-proliferative IC50) E->F

Caption: Tiered workflow for kinase inhibitor biological evaluation.

In Vitro Biochemical Assays

The first step is to measure the direct inhibitory effect of the compound on purified kinase enzymes. This determines the compound's potency (IC₅₀ value) and can be used to assess selectivity by screening against a panel of different kinases.[21]

  • Methodology: Common formats include ELISA, AlphaLISA, and radiometric filter-binding assays.[22][23] These assays quantify the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

Cell-Based Assays

Compounds that show high potency in biochemical assays must then be tested in a cellular environment to assess properties like cell permeability and activity on the target within its native signaling pathway.[23][24]

  • Target Engagement: Assays like NanoBRET can confirm that the compound binds to its intended kinase target inside living cells.[22]

  • Phenotypic Assays: Anti-proliferation assays (e.g., using MTT or CellTiter-Glo reagents) in cancer cell lines known to be dependent on the target kinase are crucial.[22] These measure the compound's ability to inhibit cell growth.

  • Mechanism of Action: Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase.[21] A potent inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner.

Context: Targeting a Relevant Signaling Pathway

The synthesized isoquinoline derivatives could potentially target a number of kinases. For instance, many isoquinoline-based compounds are known inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is implicated in cancer cell motility and invasion.[1][25]

G RhoA Active RhoA-GTP ROCK ROCK Kinase RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor Synthesized Isoquinoline Inhibitor Inhibitor->ROCK INHIBITS pMLC Phospho-MLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Output Cell Contraction & Motility Actin->Output

Caption: Simplified ROCK signaling pathway, a potential target for isoquinoline inhibitors.

Conclusion and Future Perspectives

This guide demonstrates that this compound is a powerful and versatile starting point for the development of novel kinase inhibitors. The detailed protocols for Buchwald-Hartwig and Sonogashira couplings provide a reliable synthetic platform for generating a diverse library of compounds. Successful execution of the outlined characterization and biological evaluation strategies will enable the identification of potent and selective kinase inhibitors for further preclinical development. Future work should focus on expanding the library with diverse amines and alkynes to build a comprehensive SAR profile, followed by kinome-wide selectivity screening and optimization of lead compounds.

References

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Reaction Biology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. (2016-09-06). PLOS One. Available from: [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020-08-15). American Association for Cancer Research.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022-04-18). MDPI. Available from: [Link]

  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (2024). Journal of Molecular Liquids.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015-12-13). ResearchGate. Available from: [Link]

  • Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics - IJCRR. (2021-03-01). IJCRR. Available from: [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed. (2008-04-15). PubMed. Available from: [Link]

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC. (2013-11-20). PubMed Central. Available from: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). ACS Publications. Available from: [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. (2017-05-15). PubMed. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Available from: [Link]

  • Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - NIH. (2022-08-05). National Institutes of Health. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Chemistry LibreTexts. Available from: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (2024-03-29). National Institutes of Health. Available from: [Link]

  • Purification of isoquinoline - Google Patents. Google Patents.
  • Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF - ResearchGate. (2016-01-01). ResearchGate. Available from: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar. (2014-04-01). Semantic Scholar. Available from: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2023-01-20). MDPI. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2014-06-19). Organic Syntheses. Available from: [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. (2013-09-04). ResearchGate. Available from: [Link]

  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. | Semantic Scholar. (2012-07-27). Semantic Scholar. Available from: [Link]

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011-03-23). Vertex Pharmaceuticals. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (2020-11-13). MDPI. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (2001-09-21). Nanyang Technological University. Available from: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1,3-Dichloro-6-ethylisoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the selective functionalization of its di-chlorinated form is crucial for the synthesis of novel derivatives in drug discovery programs. This document delves into the mechanistic principles governing regioselectivity, offers step-by-step protocols for both classical SNAr and modern palladium-catalyzed cross-coupling reactions, and provides practical application notes for troubleshooting and optimization. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile chemical intermediate.

Mechanistic Principles & Regioselectivity

The reactivity of this compound in nucleophilic aromatic substitution is governed by the electronic properties of the heterocyclic ring system. Aromatic rings, typically nucleophilic, can undergo substitution by strong nucleophiles when activated by electron-withdrawing groups or structural features.[1]

Inherent Reactivity of the Isoquinoline Core

The nitrogen atom within the isoquinoline ring acts as an intrinsic electron-withdrawing group, polarizing the molecule and activating it towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen, which in this scaffold are the C1 and C3 positions. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2][3] Crucially, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy for the reaction.[4][5]

Regioselectivity: The C1 vs. C3 Position

In the case of 1,3-dichloroisoquinoline and its derivatives, there is a distinct difference in reactivity between the two chlorine atoms. The C1 position is significantly more electrophilic and susceptible to nucleophilic attack than the C3 position.[6] This preferential reactivity is attributed to the superior stabilization of the Meisenheimer complex formed upon attack at C1, where the adjacent nitrogen atom provides maximal inductive and resonance stabilization for the developing negative charge. This inherent electronic preference allows for the selective mono-substitution at the C1 position under controlled conditions.[7]

Influence of the C6-Ethyl Substituent

The ethyl group at the C6 position is a weak electron-donating group (EDG). Unlike an electron-withdrawing group (such as a nitro group) which would further activate the ring system for SNAr[8][9], the ethyl group slightly deactivates the ring by donating electron density. This effect is modest but may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to isoquinolines bearing electron-withdrawing substituents.

SNAr Mechanism at C1 sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub:e->meisenheimer:w 1. Addition (Rate-determining step) nuc Nucleophile (Nu⁻) product C1-Substituted Product meisenheimer:e->product:w 2. Elimination cl_minus Cl⁻ meisenheimer:e->cl_minus Loss of Leaving Group

Caption: Generalized mechanism for SNAr at the C1 position.

Experimental Protocols for Selective C1-Amination

The introduction of nitrogen-based nucleophiles is a common and critical transformation in pharmaceutical synthesis. Two primary methods are presented here: a classical SNAr protocol and the more contemporary Buchwald-Hartwig amination, which often provides higher yields and broader substrate scope, especially for less reactive systems.[10]

Protocol 2.1: Classical SNAr with a Secondary Amine

This protocol describes a general procedure for the selective mono-amination at the C1 position using a common nucleophile like morpholine.

Materials:

  • This compound

  • Morpholine (≥ 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2-3 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Begin stirring the suspension. Add morpholine (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-morpholino-3-chloro-6-ethylisoquinoline.

Protocol 2.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is particularly useful for a wider range of amines, including primary amines and anilines, and often proceeds under milder conditions than classical SNAr.[11][12]

Materials:

  • This compound

  • Amine nucleophile (1.1-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or similar phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

  • Standard workup and purification reagents as listed in Protocol 2.1.

Equipment:

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a strong flow of inert gas: To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).

  • Add anhydrous toluene or dioxane to the flask.

  • Seal the flask and remove it from the glovebox (if used). Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-18 hours.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup as described in Protocol 2.1 (steps 5-7).

  • Purify the product via flash column chromatography.

Protocol for Disubstitution at C1 and C3

To achieve substitution at the less reactive C3 position, more forcing conditions are required after the initial C1 substitution has occurred.

Procedure:

  • Start with the mono-substituted 1-(Nu)-3-chloro-6-ethylisoquinoline product or perform the initial substitution in situ.

  • Increase the amount of the nucleophile to ≥ 2.5 equivalents and the base to ≥ 3.0 equivalents relative to the starting dichloroisoquinoline.

  • Increase the reaction temperature significantly, often to 120-150 °C. Note that high-boiling point solvents like DMSO or N-methyl-2-pyrrolidone (NMP) may be necessary.

  • Extend the reaction time, potentially up to 48 hours, while carefully monitoring for product formation and potential decomposition.

  • Follow standard workup and purification procedures as outlined previously.

Application Notes & Troubleshooting

ParameterClassical SNArBuchwald-Hartwig AminationExpert Commentary & Rationale
Nucleophile Scope Good for strong, non-basic N-nucleophiles (e.g., morpholine, piperidine) and O/S nucleophiles. Less effective for anilines or primary alkylamines.Excellent for a broad range of primary/secondary alkylamines and anilines. Ammonia equivalents can also be used.[10][13]The Pd-catalyzed cycle has a different mechanism that avoids the formation of a high-energy Meisenheimer complex, thus accommodating less nucleophilic amines.[14]
Base K₂CO₃, Cs₂CO₃, DIPEA. Must be non-nucleophilic.NaOt-Bu, K₃PO₄, Cs₂CO₃. A strong, non-coordinating base is needed to deprotonate the amine or the Pd-amine complex.[12]Strong alkoxide bases can act as competing nucleophiles in classical SNAr but are essential for the Buchwald-Hartwig catalytic cycle.
Solvent Polar aprotic (DMF, DMSO, NMP).Aprotic, less polar (Toluene, Dioxane, THF).Solvents for classical SNAr must stabilize the charged Meisenheimer complex. Solvents for B-H must be compatible with the catalyst system.
Temperature Typically 80-140 °C.Typically 80-110 °C.The ethyl group's deactivating effect may require temperatures at the higher end of these ranges.

Troubleshooting Common Issues:

  • No or Low Conversion:

    • Problem: Insufficient activation.

    • Solution: Increase temperature. If using classical SNAr, consider switching to a Buchwald-Hartwig protocol, which is more effective for challenging substrates.[10] Ensure reagents and solvents are truly anhydrous for Pd-catalysis.

  • Formation of Di-substituted Product:

    • Problem: Conditions are too harsh, leading to loss of regioselectivity.

    • Solution: Reduce reaction temperature and time. Use a smaller excess of the nucleophile (1.05-1.1 eq).

  • Hydrodehalogenation (Loss of Cl):

    • Problem: Trace water or other proton sources are present, especially in Pd-catalyzed reactions.

    • Solution: Ensure strictly anhydrous conditions. Use fresh, high-purity solvents and reagents.

Experimental Workflow start This compound decision Choose Functionalization Strategy start->decision snar_path Classical SNAr decision->snar_path Strong Nu⁻ bh_path Buchwald-Hartwig Amination decision->bh_path Amine Nu⁻ snar_cond • Strong Nucleophile • K₂CO₃ or Cs₂CO₃ • DMF or DMSO • 80-120 °C snar_path->snar_cond product1 Selective C1-Substituted Product snar_cond->product1 bh_cond • Amine Nucleophile • Pd₂(dba)₃ / Ligand • NaOt-Bu or K₃PO₄ • Toluene or Dioxane • 80-110 °C bh_path->bh_cond bh_cond->product1 harsher_cond Harsher Conditions: • Excess Nucleophile • Higher Temp (>120°C) product1->harsher_cond workup Workup & Purification (Quench, Extract, Chromatograph) product1->workup product2 C1,C3-Disubstituted Product harsher_cond->product2 product2->workup

Caption: Decision workflow for the functionalization of this compound.

References

  • Zarudnitskii, E. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link][15][16]

  • Kappe, C. O., et al. (2018). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development, 22(8), 1036-1043. [Link][17]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][11]

  • Tapia, R. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 689. [Link][18]

  • The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. [Link][4]

  • Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link][5]

  • Beletskaya, I. P., et al. (2000). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (18), 3109-3114. [Link][7]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][19]

  • Jain, N., et al. (2016). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Organic & Biomolecular Chemistry, 14(1), 89-93. [Link][20]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link][14]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link][10]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][21]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][1]

  • Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link][2]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link][3]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link][13]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][22]

  • Cárdenas-Jirón, G. I., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link][23]

Sources

Application Notes and Protocols: 1,3-Dichloro-6-ethylisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Utility of 1,3-Dichloro-6-ethylisoquinoline

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] The strategic functionalization of the isoquinoline ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

This compound is a highly versatile and functionalized building block designed for just such a purpose. Its key features include:

  • Two Differentiated Chlorine Atoms: The chlorine atoms at the C1 and C3 positions exhibit distinct reactivity profiles. The C1 position, being adjacent to the nitrogen atom, is significantly more activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective, sequential functionalization, providing a powerful tool for the construction of complex molecular architectures.

  • A Site for Further Modification: The ethyl group at the C6 position offers a handle for further synthetic transformations, should they be desired, allowing for the exploration of structure-activity relationships in more distal regions of the molecule.

  • A Robust Scaffold for Library Synthesis: The combination of these features makes this compound an ideal starting material for the parallel synthesis of diverse libraries of substituted isoquinolines for screening in drug discovery and materials science applications.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Synthesis of the Building Block: A Proposed Route to this compound

Synthesis_of_1_3_Dichloro_6_ethylisoquinoline cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination ethylbenzene Ethylbenzene step1_product 4-(4-Ethylphenyl)-4-oxobutanoic acid ethylbenzene->step1_product AlCl3 succinic_anhydride Succinic Anhydride succinic_anhydride->step1_product step2_input 4-(4-Ethylphenyl)-4-oxobutanoic acid step2_product 6-Ethylisoquinoline-1,3(2H,4H)-dione step2_input->step2_product 1. NH2OH·HCl 2. Polyphosphoric acid step3_input 6-Ethylisoquinoline-1,3(2H,4H)-dione final_product This compound step3_input->final_product POCl3, heat

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equiv.) in nitrobenzene at 0 °C, add succinic anhydride (1.0 equiv.) portion-wise.

  • Add ethylbenzene (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 6-Ethylisoquinoline-1,3(2H,4H)-dione

  • A mixture of 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in ethanol is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with polyphosphoric acid.

  • The mixture is heated to 120-140 °C for 2-3 hours.

  • After cooling, the reaction mixture is poured onto ice water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to give the crude 6-ethylisoquinoline-1,3(2H,4H)-dione, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • A mixture of 6-ethylisoquinoline-1,3(2H,4H)-dione (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.) is heated to reflux (approximately 110 °C) for 3-5 hours.[4] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cooled to 0 °C and cautiously quenched by the slow addition of crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

  • The crude product can be purified by column chromatography on silica gel.

Compound Formula MW ( g/mol ) Expected Appearance
This compoundC₁₁H₉Cl₂N226.10Off-white to pale yellow solid

Application in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the two chlorine atoms in this compound makes it an excellent substrate for sequential, regioselective palladium-catalyzed cross-coupling reactions. The C1 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this site under carefully controlled conditions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5] With this compound, this reaction can be performed regioselectively at the C1 position to introduce a variety of aryl and heteroaryl substituents.

Suzuki_Coupling start This compound product 1-Aryl-3-chloro-6-ethylisoquinoline start->product Pd Catalyst Base, Solvent boronic_acid Ar-B(OH)₂ boronic_acid->product

Caption: Regioselective Suzuki-Miyaura coupling at the C1 position.

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-chloro-6-ethylisoquinoline.

Parameter Condition Rationale/Justification
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used, effective for aryl chlorides.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step.[5]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems are often effective.
Temperature 80-100 °CTo ensure a reasonable reaction rate.

Expected Characterization Data for a Representative Product (1-(4-methoxyphenyl)-3-chloro-6-ethylisoquinoline):

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the ethyl group (triplet and quartet), aromatic protons on both the isoquinoline and phenyl rings, and a singlet for the methoxy group.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for all carbon atoms, with the carbon bearing the methoxy group appearing at a characteristic downfield shift.

  • MS (ESI): m/z calculated for C₁₈H₁₆ClNO [M+H]⁺, found.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[3][6] This reaction can be applied to this compound to introduce primary or secondary amines selectively at the C1 position.

Buchwald_Hartwig start This compound product N-(3-Chloro-6-ethylisoquinolin-1-yl)-R¹R²-amine start->product Pd Catalyst, Ligand Base, Solvent amine R¹R²NH amine->product

Caption: Regioselective Buchwald-Hartwig amination at the C1 position.

This protocol is a general starting point and optimization of the ligand, base, and solvent may be necessary for challenging amines.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale/Justification
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or XPhosBulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides.[7]
Base NaOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is crucial for the deprotonation of the amine.[7]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 90-110 °CHigher temperatures are often necessary for less reactive aryl chlorides.

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, further enhanced by the two chlorine atoms, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. As with the cross-coupling reactions, the C1 position is the more electrophilic and therefore more reactive site for nucleophilic attack.

SNAr_Reaction start This compound product 1-Nu-3-chloro-6-ethylisoquinoline start->product Base, Solvent nucleophile Nu-H (e.g., ROH, RSH) nucleophile->product

Caption: Regioselective SNAr reaction at the C1 position.

Protocol 4: Regioselective Nucleophilic Aromatic Substitution with an Alkoxide

This protocol describes a general procedure for the substitution of the C1 chlorine with an alkoxide nucleophile.

Materials:

  • This compound (1.0 equiv.)

  • Alcohol (as solvent or in excess)

  • Base (e.g., NaH, KOt-Bu, or the corresponding sodium alkoxide, 1.2-1.5 equiv.)

  • Anhydrous solvent (e.g., THF, DMF, or the alcohol itself)

Procedure:

  • To a solution of the alcohol in an anhydrous solvent at 0 °C, add the base portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide in situ.

  • Add a solution of this compound in the same anhydrous solvent.

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the alkoxide.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted isoquinoline derivatives. The differential reactivity of the C1 and C3 chlorine atoms allows for selective and sequential functionalization through a variety of modern synthetic methodologies. The protocols provided in this guide serve as a starting point for the exploration of the rich chemistry of this compound, enabling researchers in drug discovery and materials science to rapidly access novel molecular architectures.

References

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-18. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. Coll. Vol. 6, p.630. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J. Org. Chem., 73(22), 8880-8892. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(22), 7005. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. 37(2), 300-310. [Link]

  • University of Florida. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. [Link]

  • ResearchGate. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubChem. (n.d.). 3-Chloro-6-methoxy-isoquinoline-1-carboxylic acid. [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys. Chem. Ind. J., 13(2), 122. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 7, 6057-6074. [Link]

  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. J. Org. Chem., 76(6), 1653-1661. [Link]

  • National Center for Biotechnology Information. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules, 28(2), 701. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • PubChem. (n.d.). 3-Chloroaniline. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1] The therapeutic potential of these molecules is profoundly dictated by the nature and position of substituents on the heterocyclic core. Consequently, the ability to selectively introduce functional groups at specific positions—a process known as regioselective functionalization—is of paramount importance for drug discovery and development.

However, the inherent electronic properties of the isoquinoline ring present a significant challenge. The nitrogen atom deactivates the heterocyclic ring towards electrophilic substitution while activating it for nucleophilic attack, primarily at the C1 position. Directing functionalization to other positions, such as C4, C5, or C8, requires overcoming this intrinsic reactivity pattern. This guide provides an in-depth overview of modern, field-proven strategies and detailed protocols for achieving high regioselectivity in the functionalization of the isoquinoline core, with a focus on transition-metal catalysis, photoredox reactions, and novel dearomatization tactics.

Section 1: C1-Selective Functionalization: Targeting the Electronic Sink

The C1 position of the isoquinoline nucleus is the most electronically deficient carbon, making it the kinetic site for nucleophilic and radical additions. This reactivity is further enhanced upon protonation or N-alkylation, which generates an iminium ion character.

Key Methodologies & Mechanistic Insights
  • Minisci-Type Radical Reactions: The Minisci reaction is a classic and powerful method for the C-H alkylation or acylation of electron-deficient heterocycles.[3] The reaction proceeds by the addition of a nucleophilic carbon-centered radical to a protonated isoquinoline. The radical is typically generated via oxidative decarboxylation of a carboxylic acid or from other radical precursors.[3][4] The strong acidic conditions ensure the heterocycle remains protonated and thus highly electrophilic, directing the incoming radical almost exclusively to the C1 position.[3][5]

  • Photoredox Catalysis: Modern advancements have harnessed visible-light photoredox catalysis to generate radicals under significantly milder conditions.[1] This approach allows for the direct decarboxylative alkylation of even unprotected tetrahydroisoquinolines (THIQs).[6] The photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process to generate the requisite alkyl radical from a carboxylic acid, which then engages in a C1-selective addition.[6][7]

Workflow for C1-Selective Minisci Reaction

cluster_0 Radical Generation cluster_1 Heterocycle Activation & Addition cluster_2 Rearomatization R-COOH Carboxylic Acid Ag Ag(I) -> Ag(II) R-COOH->Ag Oxidative Decarboxylation Oxidant Oxidant (e.g., Persulfate) Oxidant->Ag R_radical R• (Nucleophilic Radical) Ag->R_radical Radical_Adduct Radical Adduct Intermediate R_radical->Radical_Adduct Isoquinoline Isoquinoline Protonated_Iso Protonated Isoquinoline (Electrophilic) Isoquinoline->Protonated_Iso Acid H_plus H+ H_plus->Protonated_Iso Protonated_Iso->Radical_Adduct Radical Attack at C1 Final_Product C1-Functionalized Isoquinoline Radical_Adduct->Final_Product Oxidation & Deprotonation

Caption: General mechanism of the Minisci reaction for C1-alkylation.

Protocol 1: Transition-Metal-Free Minisci Acylation at C1

This protocol describes the acylation of isoquinoline with aldehydes using a cross-dehydrogenative coupling (CDC) reaction, adapted from Prabhu et al.[8]

Materials:

  • Isoquinoline (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (3.0 mmol)

  • Potassium Persulfate (K₂S₂O₈) (3.0 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.3 mmol)

  • Dichloromethane (DCM) / Water (1:1 mixture, 10 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 25 mL round-bottom flask, add isoquinoline (1.0 mmol), the corresponding aldehyde (3.0 mmol), and TBAB (0.3 mmol).

  • Add the DCM/Water (1:1, 10 mL) solvent system.

  • Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Add K₂S₂O₈ (3.0 mmol) to the reaction mixture in one portion.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 45-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the C1-acylated isoquinoline.

Section 2: C4-Selective Functionalization: Innovative Strategies for a Challenging Position

Functionalization at the C4 position is challenging due to its lower electrophilicity compared to C1. Success often relies on either pre-functionalizing the ring (e.g., with a halogen for cross-coupling) or employing innovative strategies that temporarily alter the electronic landscape of the molecule.[9][10]

Key Methodologies & Mechanistic Insights
  • Temporary Dearomatization Strategy: A novel, metal-free approach involves the temporary and reversible dearomatization of the isoquinoline.[11] In this strategy, a nucleophile (e.g., benzoic acid) adds to the C1 position, forming a dihydroisoquinoline intermediate. This process breaks the aromaticity and transforms the C4 position into an enamine-like carbon, which is now nucleophilic and can readily react with an electrophile, such as a vinyl ketone. Subsequent elimination of the C1-adduct restores aromaticity, yielding the C4-alkylated product.[11]

  • Palladium-Catalyzed C-H Activation/Annulation: For the synthesis of isoquinolinones, directing groups can steer a transition metal catalyst to a specific C-H bond. For instance, an N-methoxy benzamide can direct a palladium catalyst to the ortho C-H bond, which, upon annulation with a coupling partner like a 2,3-allenoic acid ester, leads to the formation of a 3,4-substituted hydroisoquinolin-1(2H)-one.[12] The regioselectivity is controlled by the steric and electronic properties of the allene substrate.[12]

Workflow for C4-Alkylation via Temporary Dearomatization

Isoquinoline Isoquinoline Step1 1,2-Adduct (Dihydroisoquinoline) Isoquinoline->Step1 + Benzoic Acid (Nu:) Step2 Nucleophilic attack from C4 Step1->Step2 + Vinyl Ketone (E+) Step3 C4-Alkylated Intermediate Step2->Step3 Final_Product C4-Functionalized Isoquinoline Step3->Final_Product Elimination of Nu: Aromatization

Caption: C4-alkylation workflow using a temporary dearomatization strategy.

Protocol 2: Metal-Free C4-Alkylation with Vinyl Ketones

This protocol is based on a temporary dearomatization strategy for the C4-alkylation of isoquinolines.[11]

Materials:

  • Isoquinoline (1.0 mmol)

  • Methyl vinyl ketone (1.5 mmol)

  • Benzoic Acid (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Sealed reaction tube

Procedure:

  • In an oven-dried sealed reaction tube, combine isoquinoline (1.0 mmol), benzoic acid (2.0 mmol), and 1,4-dioxane (5 mL).

  • Add methyl vinyl ketone (1.5 mmol) to the mixture.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for approximately 16 hours.

  • After the reaction period, cool the tube to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to isolate the C4-alkylated isoquinoline product.

Section 3: C5 & C8 Remote C-H Functionalization: The Power of Directing Groups

Activating the C-H bonds on the benzenoid ring of the isoquinoline (C5, C6, C7, C8) is significantly more difficult due to their lower reactivity. These "remote" functionalizations almost exclusively rely on directing group strategies, where a chelating group installed on the substrate directs a transition metal catalyst to a specific, often sterically accessible, C-H bond.

Key Methodologies & Mechanistic Insights
  • C8-Selective Functionalization: The C8 position is frequently targeted using a directing group at the N2 position or by using the isoquinoline N-oxide. The oxygen atom of the N-oxide can act as a weak chelating group, directing palladium catalysts to the C8 position for arylation reactions.[13] This selectivity is remarkable as palladium catalysis on N-oxides typically favors the C2 position. The outcome is influenced by a complex interplay of electronic effects, steric hindrance, and solvation.[13] Similarly, cobalt catalysts can be used with N-oxide directing groups for C8-alkylation with partners like cyclopropanols.[14]

  • C5-Selective Functionalization: Achieving C5 selectivity is also a challenge. It can be accomplished using specifically engineered directing templates that tether to the isoquinoline nitrogen and position a catalyst for C5 activation.[15][16] In certain substrates, such as unprotected 8-aminoquinolines, the inherent amino group can direct catalysts to the C5 position for alkylation and other coupling reactions under metal-free or metal-catalyzed conditions.[17]

Directing Group Strategy for Remote C-H Activation

cluster_0 Catalytic Cycle Substrate Isoquinoline N-Oxide (Directing Group) Coordination Coordination Substrate->Coordination Catalyst Pd(II) Catalyst Catalyst->Coordination Coupling_Partner Ar-I Oxidative_Addition Oxidative Addition Coupling_Partner->Oxidative_Addition C-H_Activation C-H Activation (Cyclometalation at C8) Coordination->C-H_Activation Palladacycle Five-membered Palladacycle C-H_Activation->Palladacycle Pd_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_Intermediate Reductive_Elimination Reductive Elimination Product C8-Arylated Isoquinoline N-Oxide Reductive_Elimination->Product Palladacycle->Oxidative_Addition Palladacycle->Oxidative_Addition Pd_Intermediate->Reductive_Elimination

Caption: Palladium-catalyzed C8-arylation using an N-oxide directing group.

Protocol 3: Palladium-Catalyzed C8-Selective Arylation of Isoquinoline N-Oxides

This protocol provides a method for the highly regioselective C8-arylation of isoquinoline N-oxides with iodoarenes, based on the work of Daugulis and others.[13]

Materials:

  • Isoquinoline N-oxide (0.5 mmol)

  • Iodoarene (e.g., 4-Bromoiodobenzene) (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • 3-(Trifluoromethyl)benzoic acid (0.25 mmol, 50 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.0 mmol)

  • Toluene (2.0 mL)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add isoquinoline N-oxide (0.5 mmol), the iodoarene (1.0 mmol), Pd(OAc)₂ (5 mol%), 3-(trifluoromethyl)benzoic acid (50 mol%), and Cs₂CO₃ (1.0 mmol).

  • Add toluene (2.0 mL) to the vial.

  • Seal the vial with a cap and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure C8-arylated isoquinoline N-oxide.

  • (Optional) The N-oxide can be readily deoxygenated to the corresponding 8-arylisoquinoline using a reducing agent like PCl₃ or PPh₃.

Section 4: Comparative Summary of Methodologies

Target PositionMethodologyTypical Catalysts/ReagentsKey AdvantagesLimitations & Scope
C1 Minisci Reaction AgNO₃/K₂S₂O₈, AcidsHigh C1 selectivity, inexpensive reagents, broad scope for alkyl/acyl radicals.[3][8]Often requires harsh acidic conditions; can produce regioisomeric mixtures in complex substrates.[3][4]
C1 Photoredox Catalysis Organic dyes or Ir/Ru complexes, visible lightExtremely mild conditions, high functional group tolerance, useful for unprotected THIQs.[6][7]Requires specific photocatalysts; quantum yields can be variable.
C3/C4 Pd-Catalyzed Annulation Pd(OAc)₂, directing groups (e.g., N-methoxyamides), allenes/alkynesBuilds isoquinolinone core directly, good control over substitution.[12]Requires pre-functionalized starting materials with directing groups.
C4 Temporary Dearomatization Benzoic acid, vinyl ketonesMetal-free, operationally simple, innovative approach for a difficult position.[11]Scope may be limited by the stability of the dearomatized intermediate and choice of electrophile.
C5 Directing Group Catalysis Pd(OAc)₂, specific ligand/templateAccess to a highly challenging remote position.[16][17]Requires synthesis of complex directing templates or specific substrates like 8-aminoquinolines.[15]
C8 Directing Group Catalysis Pd(OAc)₂, Co(III), Rh(III), N-oxide or other chelating groupsExcellent regioselectivity for remote C-H activation, high functional group tolerance.[13][18][19]Requires an extra step to install (and sometimes remove) the directing group.

Conclusion and Future Outlook

The regioselective functionalization of the isoquinoline core has transitioned from a reliance on classical, often harsh, methods to a sophisticated field dominated by catalytic C-H activation. The strategies outlined herein—exploiting innate electronic biases, temporarily altering aromaticity, or using elegant directing group tactics—provide researchers with a powerful toolkit for molecular construction.

The future of this field points towards the development of even more sustainable and efficient methodologies. Key areas of growth include the expansion of visible-light-mediated reactions, the discovery of new, readily removable or traceless directing groups, and the significant challenge of achieving enantioselective functionalization, particularly in Minisci-type reactions.[1][4] These advancements will continue to empower chemists to synthesize novel isoquinoline derivatives with precisely controlled architectures for applications in medicine and materials science.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. (2024). Organic Letters, 26(23), 5027-5031.
  • Mechanistic investigation for C8 functionalization of isoquinolones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). Organic Letters. Retrieved January 21, 2026, from [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. (n.d.). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Efficient Access to C1‐ and C3‐Functionalized Isoquinolines: Towards Potential Lanthanide Ligands. (2011). R Discovery. Retrieved January 21, 2026, from [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Synfacts. Retrieved January 21, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Mechanistic elucidation of isoquinoline‐based directing template... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Minisci reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation. (n.d.). Organic Letters. Retrieved January 21, 2026, from [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023). Organic Letters. Retrieved January 21, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (n.d.). ACS Catalysis. Retrieved January 21, 2026, from [Link]

  • Site-selective C5–H and N –H alkylation of unprotected 8-aminoquinolines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Scheme 1. C-8 functionalization of quinoline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. (2023). Accounts of Chemical Research. Retrieved January 21, 2026, from [Link]

  • Template for the selective functionalization of quinolines at C5 position. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of 1,3-Dichloro-6-ethylisoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Isoquinoline derivatives are integral to numerous pharmaceuticals and bioactive natural products, driving the need for robust and scalable synthetic routes.[1][2] The described methodology is centered around a modified Bischler-Napieralski cyclization followed by in-situ chlorination, a strategy chosen for its efficiency and adaptability to industrial-scale production. We detail the complete workflow, from precursor synthesis to final product characterization, emphasizing the rationale behind critical process parameters, safety considerations, and quality control checkpoints. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction and Synthetic Strategy

The isoquinoline nucleus is a privileged structure in drug discovery, forming the core of alkaloids like morphine and pharmaceuticals such as the vasodilator papaverine.[2][3] Specifically, halogenated isoquinolines serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to build molecular complexity. This compound is a valuable building block for creating kinase inhibitors and other targeted therapeutics.[4]

Traditional isoquinoline syntheses, including the Pictet-Spengler and Pomeranz-Fritsch reactions, often rely on electrophilic aromatic substitution, which can be limiting for less-activated aromatic precursors.[5][6][7] The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, offers a more direct route.[1][3][8]

Our strategy employs a robust and scalable one-pot cyclization and chlorination protocol. The synthesis begins with the readily available 4-ethylaniline. This is converted to the corresponding N-acetyl-β-(4-ethylphenyl)ethylamine precursor. The key transformation involves treating this amide with a Vilsmeier-Haack type reagent system, specifically phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). This powerful reagent combination serves a dual purpose: it activates the amide for electrophilic cyclization onto the ethylbenzene ring and subsequently chlorinates the resulting isoquinoline core at the 1 and 3 positions to yield the target compound. This convergent approach minimizes intermediate isolation steps, thereby increasing overall efficiency and yield, which are critical considerations for large-scale synthesis.

Overall Synthetic Workflow

The process is segmented into four primary stages: Precursor Synthesis, Cyclization/Chlorination, Workup & Isolation, and finally, Purification & Analysis. Each stage is designed with specific checkpoints to ensure reaction completion and purity before proceeding.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Chlorination cluster_2 Stage 3: Workup & Isolation cluster_3 Stage 4: Purification & Analysis A Start: 4-Ethylaniline B Acylation Reaction (e.g., with Chloroacetyl Chloride) A->B C Intermediate Amide: N-(2-chloroacetyl)-4-ethylaniline B->C D Vilsmeier-Haack Reaction (POCl₃ / DMF) C->D Key Transformation E Crude this compound D->E F Controlled Quench (Ice-water) E->F G Neutralization & Extraction F->G H Solvent Removal G->H I Recrystallization H->I J QC Analysis (NMR, MS, HPLC) I->J K Final Product >98% Purity J->K

Figure 1: High-level workflow for the scalable synthesis of this compound.

Materials and Equipment

Successful and safe execution of this protocol requires high-purity reagents and appropriate chemical processing equipment.

Reagent / Solvent Grade Supplier Example Key Considerations
4-Ethylaniline>98%Sigma-AldrichStore under inert gas; toxic upon inhalation.
Chloroacetyl chloride>98%Sigma-AldrichHighly corrosive and lachrymatory. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificUse anhydrous grade for the acylation step.
Triethylamine (TEA)>99.5%Acros OrganicsDistill before use for best results.
Phosphorus oxychloride (POCl₃)>99%Sigma-AldrichExtremely corrosive and water-reactive.[9]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ScientificUse anhydrous grade for Vilsmeier-Haack reagent.
TolueneACS GradeVWR ChemicalsUsed as a high-boiling solvent for cyclization.
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsUsed for extraction and recrystallization.
HexanesACS GradeVWR ChemicalsUsed for recrystallization.
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificUsed for neutralization.
Brine (Saturated NaCl)-In-house preparationUsed for washing during extraction.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichUsed as a drying agent.

Equipment:

  • Glass-lined reactor (50 L or larger) with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and inert gas (N₂/Ar) inlet.

  • Addition funnel for controlled liquid transfer.

  • Large-volume separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator for solvent removal.

  • Vacuum filtration apparatus (Büchner funnel).

  • Vacuum oven for drying the final product.

  • Standard analytical instruments: NMR Spectrometer, LC-MS, HPLC system.

Detailed Experimental Protocols

Safety First: This synthesis involves highly reactive and hazardous materials. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of N-(2-chloroacetyl)-4-ethylaniline (Precursor)
  • Reactor Setup: Charge a 50 L reactor with 4-ethylaniline (1.0 eq, e.g., 2.42 kg, 20.0 mol) and anhydrous dichloromethane (DCM, 10 L). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq, 2.22 kg, 22.0 mol) dropwise to the cooled solution over 20 minutes, maintaining the internal temperature below 10 °C.

  • Acylation: In a separate vessel, dissolve chloroacetyl chloride (1.05 eq, 2.37 kg, 21.0 mol) in anhydrous DCM (5 L). Add this solution dropwise to the reactor via an addition funnel over 1.5-2 hours.

    • Causality: The slow, cold addition is critical to control the highly exothermic acylation reaction and prevent the formation of side products. Triethylamine acts as an HCl scavenger, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-ethylaniline is consumed.

  • Workup: Quench the reaction by slowly adding deionized water (10 L). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (1 x 5 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude amide precursor as an off-white solid. This intermediate is typically of sufficient purity (>95%) to be used directly in the next step.

Part B: One-Pot Cyclization and Chlorination
  • Vilsmeier-Haack Reagent Preparation: In a separate, dry 20 L reactor under an inert atmosphere, add anhydrous DMF (3.0 eq, 4.38 kg, 60.0 mol). Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (5.0 eq, 15.3 kg, 100.0 mol) dropwise over 2 hours.

    • Causality & Safety: This is a highly exothermic reaction that forms the electrophilic Vilsmeier reagent. Strict temperature control is essential to prevent a runaway reaction. POCl₃ is extremely corrosive and reacts violently with water.[9]

  • Precursor Addition: After the addition is complete, stir the Vilsmeier reagent at 0-5 °C for 30 minutes. In a separate vessel, dissolve the crude N-(2-chloroacetyl)-4-ethylaniline from Part A (1.0 eq, assumed 20.0 mol) in toluene (10 L).

  • Cyclization Reaction: Add the precursor solution to the Vilsmeier reagent slowly over 1 hour, keeping the internal temperature below 20 °C.

  • Heating and Chlorination: Once the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain it at this temperature for 6-8 hours.

    • Causality: The initial reaction is the Bischler-Napieralski cyclization to form a dihydroisoquinolinone intermediate. At elevated temperatures, the excess POCl₃ acts as a powerful dehydrating and chlorinating agent, converting the intermediate to the fully aromatic, dichlorinated final product.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the intermediate and the formation of the target product.

  • Workup and Isolation: After cooling the reactor to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 50 kg) in a large, well-stirred quench tank.

    • Safety: This is a highly exothermic quench. The rate of addition must be carefully controlled to manage the heat and gas evolution.

  • Neutralization and Extraction: Once the quench is complete, neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a concentrated sodium hydroxide solution. Extract the product with ethyl acetate (3 x 15 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 10 L). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound as a dark solid.

Part C: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If necessary, treat with activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the solution to 0-5 °C to maximize crystal formation.

  • Final Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40 °C to a constant weight. The expected yield is 60-70% based on the starting 4-ethylaniline.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.

Analysis Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)δ 8.10 (d, 1H), 7.85 (s, 1H), 7.60 (d, 1H), 7.50 (s, 1H), 2.85 (q, 2H), 1.35 (t, 3H). (Note: Predicted values; must be confirmed experimentally)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)~152.0, 148.5, 145.0, 137.0, 130.0, 128.0, 126.5, 125.0, 120.0, 29.0, 15.5. (Note: Predicted values; must be confirmed experimentally)
Mass Spec. (ESI+)m/zCalculated for C₁₁H₉Cl₂N [M+H]⁺: 226.02. Found: 226.0 (with characteristic isotopic pattern for two chlorine atoms).
HPLC Purity>98% (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA, detection at 254 nm).
Melting Point Range (°C)To be determined experimentally. A sharp melting point indicates high purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Part A (Acylation) Incomplete reaction; moisture in reagents/solvents; insufficient base.Ensure use of anhydrous solvents. Check purity of TEA and distill if necessary. Extend reaction time and re-monitor by TLC/LC-MS.
Low Yield in Part B (Cyclization) Insufficient heating time or temperature; inefficient Vilsmeier reagent formation.Ensure the reaction temperature reaches and is maintained at 100-110 °C. Confirm anhydrous conditions during reagent preparation. Increase reaction time by 2-4 hours.
Incomplete Chlorination Insufficient POCl₃; reaction time or temperature too low.Increase the equivalents of POCl₃ to 5.5-6.0 eq. Ensure the reaction temperature is maintained and extend the heating time.
Product is Dark/Oily Formation of polymeric byproducts due to excessive heat or impurities.During workup, ensure the quench is performed slowly at low temperatures. Purify the crude product with an activated charcoal treatment and/or silica gel column chromatography if recrystallization fails.

Conclusion

This application note presents a detailed and scalable protocol for the synthesis of this compound. By leveraging a one-pot Bischler-Napieralski cyclization and chlorination strategy, this method offers high efficiency and is well-suited for large-scale production. The provided guidelines for reaction execution, safety, quality control, and troubleshooting are designed to enable researchers and process chemists to reliably produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Boyer Research. (2019). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2009). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 11(16), 3690–3693.
  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Boger, D. L., & Brotherton, C. E. (1986). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry, 51(15), 2777–2779.
  • Kucznierz, R., Dickhaut, J., Leinert, H., & von der Saal, W. (1999). Improved Procedures For Large Scale Preparation Of 6- and 7-Oxy-Substituted Isoquinolines and A Convenient Work-Up Protocol For Titanium Supported Reactions.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Yuan, J., et al. (2021).
  • ResearchGate. (2017). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved from [Link]

  • Orru, R. V. A., & de Gracia, M. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3896–3900.
  • Cooks, R. G., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(43), 15301–15307.
  • Daugulis, O., & Shabani, S. (2011). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic letters, 13(15), 4056–4059.
  • Wang, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6293.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Merck Index. (n.d.). Pomeranz-Fritsch Reaction (Schlittler-Müller Modification). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,3-dichloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1, 3-Dichloroisoquinoline-6-carboxylic acid. Retrieved from [Link]

Sources

Application Note: A Scientist's Guide to the Purification of Substituted Isoquinolines by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and professionals in drug development on the purification of substituted isoquinolines using column chromatography. The protocols and methodologies outlined herein are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purifying Substituted Isoquinolines

Substituted isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities make them a focal point in medicinal chemistry and drug discovery. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Column chromatography is a fundamental and widely used technique for the purification of these molecules.[1][2]

However, the basic nitrogen atom in the isoquinoline scaffold presents unique challenges during purification on standard silica gel, the most common stationary phase.[3] The acidic nature of silica can lead to strong interactions with the basic isoquinoline, resulting in poor separation, peak tailing, and even decomposition of sensitive compounds.[3][4] This application note will address these challenges and provide robust protocols for successful purification.

Foundational Principles: Column Chromatography for Isoquinoline Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][5] For substituted isoquinolines, the key is to modulate the interactions of the molecule with the stationary phase to achieve effective separation from impurities.

The basicity of the nitrogen atom in the isoquinoline ring is a critical factor to consider.[6] This basicity can be influenced by the nature and position of substituents on the ring system. Electron-donating groups can increase the basicity, while electron-withdrawing groups can decrease it. This modulation of electron density affects the compound's polarity and its interaction with the stationary phase.

Visualizing the Purification Workflow

A logical approach to developing a purification protocol is essential. The following diagram outlines the key decision-making steps.

Purification Workflow cluster_Prep Preparation & Analysis cluster_Method Method Development cluster_Execution Execution & Analysis Crude_Sample Crude Substituted Isoquinoline Mixture TLC_Analysis Thin-Layer Chromatography (TLC) Analysis & Optimization Crude_Sample->TLC_Analysis Stationary_Phase Select Stationary Phase (Silica, Alumina, etc.) TLC_Analysis->Stationary_Phase Mobile_Phase Select Mobile Phase (Solvent System & Additives) TLC_Analysis->Mobile_Phase Column_Packing Pack the Column Stationary_Phase->Column_Packing Elution Elute with Mobile Phase (Isocratic or Gradient) Mobile_Phase->Elution Sample_Loading Load the Sample Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC, etc.) Fraction_Collection->Fraction_Analysis Fraction_Analysis->Elution Adjust Gradient Pure_Product Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Pure_Product

Caption: A logical workflow for the purification of substituted isoquinolines.

Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an effective separation protocol using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid and inexpensive method to determine the optimal stationary and mobile phases for your specific substituted isoquinoline.[3]

Step-by-Step TLC Protocol:
  • Plate Preparation: Use commercially available silica gel or alumina TLC plates.[9]

  • Sample Spotting: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or chloroform). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Solvent System Selection: A good starting point for many isoquinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[7][10]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[7]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[7] If the compounds are not UV-active, use a chemical stain such as an iodine chamber or potassium permanganate stain.[7]

  • Rf Calculation and Optimization: Calculate the Retention Factor (Rf) for your target compound. The ideal Rf value for good separation on a column is typically between 0.25 and 0.35.[11]

    • If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[3]

    • If the Rf is too low (compound moves too slowly), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[3]

    • If streaking is observed, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic silica surface.[3][7]

Troubleshooting Common TLC Issues for Isoquinolines
Issue Plausible Cause Recommended Solution
Streaking/Tailing Strong interaction between the basic isoquinoline and acidic silica gel.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[3][7] Consider using neutral or basic alumina as the stationary phase.
Spots remain at the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).[3]
Spots run with the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[3]
Poor separation of spots The solvent system lacks the appropriate selectivity.Try a different solvent system, for example, dichloromethane/methanol.[3]

Column Chromatography Protocols

Once an optimal solvent system is determined by TLC, you can proceed with column chromatography. Flash column chromatography is highly recommended for its speed and efficiency.[12]

Choice of Stationary Phase
  • Silica Gel: The most common stationary phase for purifying moderately polar compounds like many substituted isoquinolines.[1][11] Standard flash chromatography grade silica gel (40-63 µm particle size) is suitable for most applications.[12]

  • Alumina: A good alternative to silica, especially for compounds that are sensitive to acid.[11] Alumina is available in acidic, neutral, and basic forms. For basic isoquinolines, neutral or basic alumina is preferred to prevent strong adsorption and potential degradation.[3]

Column Packing

Proper column packing is crucial for achieving good separation. Both dry packing and slurry packing methods can be used.

Dry Packing Protocol:

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a layer of sand.

  • Pour the dry silica gel into the column while gently tapping the side to ensure even packing.

  • Add another layer of sand on top of the silica gel.

  • Carefully add the mobile phase and apply pressure to equilibrate the column.

Sample Loading
  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

  • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[11]

Elution: Isocratic vs. Gradient
  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable when the impurities have polarities very close to the target compound.[11]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is more efficient for separating mixtures with components of widely differing polarities.[11][12]

Visualizing Molecular Interactions

The separation process is governed by the interactions between the analyte, stationary phase, and mobile phase.

Molecular Interactions cluster_Analytes Analytes Stationary_Phase Silica Gel (SiO2) - Acidic Silanol Groups (Si-OH) Mobile_Phase Mobile Phase - Non-polar (e.g., Hexane) - Polar (e.g., Ethyl Acetate) - Basic Modifier (e.g., Triethylamine) Mobile_Phase->Stationary_Phase Neutralizes acidic sites Isoquinoline {Substituted Isoquinoline|- Basic Nitrogen Atom - Substituents with varying polarity } Mobile_Phase->Isoquinoline Solvation & Elution Impurity {Impurity|- Different Polarity } Mobile_Phase->Impurity Solvation & Elution Isoquinoline->Stationary_Phase Adsorption (Strong for basic N) Impurity->Stationary_Phase Adsorption (Varies)

Caption: Interactions between analytes, stationary, and mobile phases.

Fraction Collection and Analysis

Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified substituted isoquinoline.

Case Study: Purification of a Hypothetical Substituted Isoquinoline

Let's consider the purification of "3-phenyl-6-methoxyisoquinoline" from a reaction mixture containing starting materials and byproducts.

TLC Analysis:

  • Stationary Phase: Silica gel

  • Mobile Phase Development:

    • 20% Ethyl Acetate in Hexanes: Rf of desired product = 0.5 (too high)

    • 10% Ethyl Acetate in Hexanes: Rf of desired product = 0.3, good separation from impurities. Some minor tailing observed.

    • 10% Ethyl Acetate in Hexanes + 0.5% Triethylamine: Rf of desired product = 0.35, sharp spot, no tailing. This system is chosen for the column.

Column Chromatography Parameters:

Parameter Value/Description
Stationary Phase Silica Gel (40-63 µm)
Column Dimensions 2 cm diameter x 20 cm length
Sample Loading 200 mg of crude material (dry loaded)
Mobile Phase Gradient elution: Start with 5% Ethyl Acetate in Hexanes (+0.5% Triethylamine), gradually increasing to 15% Ethyl Acetate in Hexanes (+0.5% Triethylamine).
Fraction Size 10 mL

This systematic approach, starting with TLC optimization and moving to a well-planned column chromatography protocol, will ensure a high yield and purity of the target substituted isoquinoline.

Conclusion

The purification of substituted isoquinolines by column chromatography is a critical step in their synthesis and characterization. By understanding the chemical properties of these basic heterocycles and the principles of chromatography, researchers can overcome common challenges such as peak tailing and poor separation. The key to success lies in the methodical development of the separation protocol, starting with TLC analysis to select the appropriate stationary and mobile phases, and the judicious use of basic modifiers when necessary. The protocols and guidelines presented in this application note provide a robust framework for achieving high-purity substituted isoquinolines, thereby enabling reliable downstream applications in drug discovery and development.

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses Procedure.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Liquid chromatography of azaarenes. (n.d.).
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025).
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (2025). BenchChem.
  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PMC - NIH.
  • Technical Support Center: Purification of 1(2H)
  • Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionaliz
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Liquid Chromatographic Behavior of Nitrogen Compounds. (2006). Taylor & Francis Online.
  • issues with column chromatography purification of coordin
  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. (n.d.). IJSDR.
  • column chromatography & purification of organic compounds. (2021). YouTube.

Sources

Application Note: Quantitative Analysis of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1,3-Dichloro-6-ethylisoquinoline, a key heterocyclic intermediate in synthetic chemistry. Due to the absence of standardized public methods for this specific analyte, this guide establishes three robust analytical protocols leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control scientists, and drug development professionals, emphasizing scientific rationale, protocol validation, and practical troubleshooting.

Introduction and Scientific Rationale

The isoquinoline scaffold is a foundational structure in numerous pharmacologically active compounds.[1] The functionalization of this core, as seen in this compound, creates a versatile building block for drug discovery and materials science. The two chlorine atoms at the 1 and 3 positions offer distinct reactivity sites for nucleophilic substitution, making it a valuable precursor for creating diverse molecular libraries.

Accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and meeting regulatory standards in pharmaceutical development. This application note addresses the analytical gap by providing well-grounded starting methodologies. The choice of three distinct techniques—HPLC-UV, GC-MS, and LC-MS/MS—offers flexibility based on the specific analytical need:

  • HPLC-UV: Ideal for routine purity assessments, content uniformity, and stability testing where high precision and robustness are paramount.[2]

  • GC-MS: A powerful method for confirming compound identity through characteristic fragmentation patterns and quantifying volatile, thermally stable analytes.[3][4]

  • LC-MS/MS: The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity, which is essential for metabolite studies, impurity profiling, or analysis in complex biological matrices.[5][6]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method design. While experimental data for the 6-ethyl derivative is not widely published, we can infer properties from the parent compound, 1,3-Dichloroisoquinoline, and theoretical calculations.

PropertyValue (this compound)Value (1,3-Dichloroisoquinoline)Data Source
Molecular Formula C₁₁H₉Cl₂NC₉H₅Cl₂NCalculated /[7]
Molecular Weight 226.10 g/mol 198.05 g/mol Calculated /
Melting Point Not available121-122 °CExperimental
Appearance Likely a solid at room temperatureSolidInferred /
Solubility Expected to be soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane)Soluble in organic solventsInferred

These properties suggest the analyte is well-suited for both reverse-phase liquid chromatography and gas chromatography, assuming sufficient volatility and thermal stability.

Universal Sample & Standard Preparation Protocol

Accurate sample preparation is the foundation of reliable quantitative analysis.[8] This universal protocol applies to all subsequent analytical methods.

Required Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Deionized water (18 MΩ·cm)

  • Class A volumetric flasks (10, 25, 50, 100 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

  • Vortex mixer and Sonicator

  • Syringe filters (0.22 µm, PTFE or Nylon)

Step-by-Step Protocol
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add ~7 mL of acetonitrile.

    • Sonicate for 5-10 minutes until the solid is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times. This is your Stock A .

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile and mix thoroughly. This is your Stock B .

  • Calibration Standards:

    • Perform serial dilutions from Stock B using acetonitrile as the diluent to prepare a series of calibration standards. The concentration range should bracket the expected sample concentration. A typical range for HPLC-UV might be 1-100 µg/mL. For LC-MS/MS, a range of 1-1000 ng/mL would be more appropriate.

  • Sample Preparation:

    • Prepare the unknown sample by accurately weighing the material and dissolving it in acetonitrile to achieve an expected concentration within the calibration range.

    • Filter all final solutions (standards and samples) through a 0.22 µm syringe filter into an appropriate autosampler vial before analysis.

G General Sample Preparation Workflow cluster_prep Preparation Steps cluster_final Final Steps cluster_instrument Analysis weigh 1. Weigh Reference Standard / Sample dissolve 2. Dissolve in Acetonitrile (Sonicate to aid) weigh->dissolve dilute 3. Dilute to Final Volume (Stock Solution) dissolve->dilute serial_dilute 4. Prepare Calibration Curve & QC Samples via Serial Dilution dilute->serial_dilute filter 5. Filter through 0.22 µm Syringe Filter dilute->filter For Sample Prep serial_dilute->filter vial 6. Transfer to Autosampler Vial filter->vial Analytical Instrument HPLC-UV GC-MS LC-MS/MS vial->Analytical Instrument

Caption: Workflow for preparing standards and samples.

Protocol 1: Purity and Assay by HPLC-UV

This method is designed for robust quantification and purity analysis. A C18 stationary phase is selected for its versatility in retaining moderately polar to nonpolar compounds like isoquinolines.[9][10]

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable systems for QC environments.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA workhorse column providing good resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for nitrogen-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-2 min: 30% B; 2-12 min: 30-90% B; 12-14 min: 90% B; 14-15 min: 90-30% B; 15-20 min: 30% BGradient elution ensures separation from potential impurities and timely elution of the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD is preferred for peak purity analysis.
Detection λ 254 nm (or optimal wavelength determined by UV scan)254 nm is a common wavelength for aromatic compounds. An initial scan from 200-400 nm on a standard is recommended to find the absorbance maximum.
Validation Parameters (Target Values)
ParameterTarget SpecificationPurpose
Linearity (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response.
Range 1 - 100 µg/mLThe concentration range over which the method is accurate and precise.
LOD ~0.3 µg/mL (To be determined experimentally)Lowest concentration that can be reliably detected.
LOQ ~1.0 µg/mL (To be determined experimentally)Lowest concentration that can be accurately quantified.
Precision (%RSD) ≤ 2.0% (Intra-day), ≤ 3.0% (Inter-day)Measures the closeness of repeated measurements.
Accuracy (% Recovery) 98.0 - 102.0%Measures the agreement between the measured value and the true value.

Protocol 2: Identification and Quantification by GC-MS

This method provides definitive identification based on mass spectra and is suitable for quantification, especially for assessing volatile impurities. A non-polar capillary column is chosen, as it separates compounds primarily based on boiling point.[11]

Instrumentation and Conditions
ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalentStandard systems with robust performance.
Column DB-5ms (or equivalent 5% phenyl polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (50:1) or SplitlessSplit mode for higher concentrations (>50 µg/mL); Splitless for trace analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Start at 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)A general-purpose program to separate analytes from solvent and potential impurities. Must be optimized.
MS Transfer Line 290 °CPrevents condensation of analytes before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Scan Range 40 - 450 m/zCovers the molecular ion and expected fragment ions.
Expected Mass Spectrum
  • Molecular Ion (M⁺): m/z 225 (and isotopic peak at m/z 227 due to ²Cl)

  • Key Fragments: Expect losses of Cl (m/z 190), C₂H₅ (m/z 196), and other characteristic fragments. The exact fragmentation pattern must be confirmed experimentally.

G GC-MS Analytical Workflow start Prepared Sample in Vial autosampler 1. Autosampler Injection (1 µL) start->autosampler inlet 2. GC Inlet (280°C) Vaporization autosampler->inlet column 3. Separation on Capillary Column (Temp. Program) inlet->column ms_interface 4. MS Transfer Line (290°C) column->ms_interface ion_source 5. Ionization (EI, 70 eV) & Fragmentation ms_interface->ion_source mass_analyzer 6. Mass Analyzer (Quadrupole) Separation by m/z ion_source->mass_analyzer detector 7. Detector (EM) mass_analyzer->detector data Data System: Chromatogram & Mass Spectrum detector->data

Caption: Step-by-step process flow for GC-MS analysis.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

This protocol is tailored for trace-level detection (ng/mL or lower) and is the method of choice for complex matrices. The use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[12]

Instrumentation and Conditions
ParameterRecommended SettingRationale
LC-MS/MS System Sciex API 4000, Waters Xevo TQ-S, or equivalentTriple quadrupole mass spectrometers are required for SRM/MRM.
LC Conditions Use UHPLC system for faster analysis. Column: C18, 2.1 x 50 mm, 1.8 µm. Mobile phase and gradient similar to HPLC-UV method but with LC-MS grade solvents and additives (e.g., 0.1% formic acid). Flow rate: 0.4 mL/min.UHPLC improves throughput and sensitivity. LC-MS grade reagents minimize background noise.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar compounds. The nitrogen in the isoquinoline core is readily protonated in positive mode.
Source Temp. 500 °C (Optimize as per instrument)Aids in desolvation of the ESI plume.
IonSpray Voltage +5500 V (Optimize as per instrument)Creates the potential difference needed for ion formation.
Curtain Gas (CUR) 30 psi (N₂)Prevents neutral molecules from entering the mass spectrometer.
Collision Gas (CAD) Medium setting (Argon)Used to fragment the precursor ion in the collision cell (Q2).
SRM / MRM Transition Development

The key to an LC-MS/MS method is identifying a specific and intense precursor-to-product ion transition.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is the primary target. For C₁₁H₉Cl₂N, the expected m/z is 226.1 .

  • Product Ion Scan (Q3): Infuse a standard solution of the analyte directly into the mass spectrometer. Isolate the m/z 226.1 precursor ion in Q1 and perform a product ion scan in Q3 to identify the most stable and intense fragment ions.

  • Hypothetical Transitions (To be confirmed experimentally):

    • 226.1 → 191.1 (Loss of ³⁵Cl)

    • 226.1 → 198.1 (Loss of C₂H₄ - ethylene)

  • Optimization: Once transitions are identified, optimize the collision energy (CE) and declustering potential (DP) for each to maximize signal intensity.

Validation Parameters (Target Values)
ParameterTarget Specification
Linearity (r²) ≥ 0.995 (often with 1/x weighting)
Range 1 - 1000 ng/mL (or lower)
LOD < 0.5 ng/mL (To be determined experimentally)
LOQ ~1.0 ng/mL (To be determined experimentally)
Precision (%RSD) ≤ 15.0% (≤ 20% at LOQ)
Accuracy (% Recovery) 85.0 - 115.0% (80.0 - 120.0% at LOQ)

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem Technical Support Team.
  • Gsmol, I., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3503. [Link]

  • Studzińska-Sroka, E., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 8193028. [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Request PDF. [Link]

  • Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-7. [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Puzik, A., & Bracher, F. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Methods and Protocols, 5(6), 93. [Link]

  • da Silva, R. G., et al. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 6(40), 26039–26053. [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Request PDF. [Link]

  • FORMUS. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. [Link]

  • AB Sciex. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]

  • Dalmia, A., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 36(12), 554-563. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of dichloroisoquinolines. Our goal is to move beyond simple protocols and provide a framework for rational optimization based on mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low to no conversion of the dichloroisoquinoline starting material. What are the most likely causes and how do I fix it?

A1: Failure to initiate the reaction is one of the most common issues and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst's activity, the oxidative addition step, or the transmetalation step.

Possible Cause 1: Inactive Palladium Catalyst The active catalyst in a Suzuki coupling is a Palladium(0) species.[1] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. If you are using a Pd(0) source like Pd(PPh₃)₄, it is highly sensitive to oxygen and can be easily deactivated.

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Oxygen contamination is a primary cause of catalyst deactivation and can promote unwanted side reactions like the homocoupling of your boronic acid.[2][3] Ensure your solvent is thoroughly degassed (see FAQ 4) and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[2][4]

Possible Cause 2: Sluggish Oxidative Addition Aryl chlorides are the least reactive of the aryl halides in Suzuki couplings (I > Br > OTf >> Cl).[7] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. This is especially true for the less reactive chlorine on the isoquinoline ring.

  • Troubleshooting Steps:

    • Select an Appropriate Ligand: Standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P.[6][8] These ligands stabilize the palladium center and their electron-donating nature facilitates the oxidative addition into the C-Cl bond.[1][7]

    • Increase Temperature: While starting at 60-80 °C is common, driving the reaction of a less reactive chloride may require higher temperatures, such as 90-120 °C, depending on the solvent's boiling point.[2][9][10]

Possible Cause 3: Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center requires activation by a base.[8][11] If this step is inefficient, the catalytic cycle will stall.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: The choice of base is critical and solvent-dependent.[12] For many Suzuki reactions, K₂CO₃ or K₃PO₄ are effective first choices.[6] If you observe low conversion, consider switching to a stronger base like Cs₂CO₃.[10] Ensure the base is finely powdered and, if necessary, dried before use.

    • Check Boronic Acid/Ester Stability: Ensure your boronic acid or its ester derivative is pure and has not decomposed during storage. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any potential degradation during the reaction.[2]

Caption: A workflow for diagnosing low-yield Suzuki reactions.

Q2: I'm getting a mixture of mono- and di-substituted products. How can I achieve selective mono-coupling?

A2: Achieving selectivity is a common challenge with di-halo substrates. For dichloroisoquinolines, the chlorine atoms have different reactivities, which can be exploited. The chlorine at the C1 or C3 position is generally more reactive than the one at C6 due to the electronic influence of the ring nitrogen.[13][14]

  • Controlling Stoichiometry: This is the most critical factor. To favor mono-substitution, use the boronic acid as the limiting reagent. Start with 1.0 to 1.1 equivalents of the boronic acid relative to the dichloroisoquinoline.[14]

  • Milder Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., start at 60-70 °C). The second coupling at the less reactive chlorine position typically requires more thermal energy.[14]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product.

  • Catalyst and Ligand Choice: While highly active catalyst systems are great for difficult couplings, a slightly less reactive system might provide better selectivity in this case. You may need to screen a few options to find the optimal balance between reactivity and selectivity.

Q3: My reaction is producing significant side products like homocoupled biaryl or dehalogenated isoquinoline. What's going wrong?

A3: Side product formation points to competing reaction pathways that consume your starting materials or intermediates.

  • Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is primarily caused by the presence of oxygen.[14]

    • Solution: The most effective solution is rigorous deoxygenation of your reaction mixture and maintaining a robust inert atmosphere throughout the experiment.[2]

  • Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, destroying your nucleophile.[14]

    • Solution: This is often promoted by excess water or high temperatures, especially with sensitive heteroaryl boronic acids.[2][6]

      • Use anhydrous solvents and ensure your base is dry.

      • Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[15]

      • Using anhydrous K₃PO₄ as the base can sometimes suppress this side reaction.[6]

  • Dehalogenation: This is the replacement of a chlorine atom with a hydrogen, typically from the solvent or trace water.

    • Solution: This can be a complex issue related to the catalyst system and reaction conditions. Sometimes, using a different solvent/base combination can mitigate this. Ensuring high purity of all reagents is also essential.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chlorine on a 3,6-dichloroisoquinoline is more reactive and why?

A1: The chlorine atom at the C-3 position is more reactive in palladium-catalyzed cross-coupling reactions.[13] The C-3 position is alpha to the ring nitrogen, which exerts an electron-withdrawing inductive effect, making this position more electrophilic and thus more susceptible to the initial oxidative addition step by the palladium catalyst.[13][14] This inherent difference in reactivity is the key to achieving selective mono-functionalization.

Q2: How do I choose the right palladium catalyst and ligand to start with?

A2: The choice of catalyst and ligand is arguably the most critical parameter for coupling aryl chlorides.[7]

  • For Initial Screening: A robust and reliable starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[6][16] Alternatively, using an integrated pre-catalyst like [XPhos Pd G3] simplifies setup and ensures a correct ligand-to-metal ratio.

  • Why these ligands? Electron-rich ligands accelerate the slow oxidative addition step, while their steric bulk promotes the final reductive elimination step to release the product and regenerate the active catalyst.[1]

Q3: What is the best general-purpose base and solvent combination?

A3: A widely successful and recommended starting point for Suzuki couplings of aryl chlorides is K₃PO₄ as the base in a biphasic solvent system like 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 organic:aqueous ratio).[6][10][11]

  • Why this combination? K₃PO₄ is a strong enough base to facilitate transmetalation for many substrates without causing degradation of sensitive functional groups. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid, while the organic phase dissolves the substrate and catalyst.[12][17]

Q4: How critical is degassing, and what is the best method?

A4: Degassing is absolutely critical for success. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause significant homocoupling of the boronic acid, drastically reducing your yield.[2][4]

  • Recommended Method (Freeze-Pump-Thaw): For maximum oxygen removal, especially for difficult or scalable reactions, the freeze-pump-thaw method is superior. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeat this cycle three times.

  • Practical Method (Inert Gas Sparging): For routine lab-scale reactions, bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes is usually sufficient.[18] Always ensure the reaction flask containing your solid reagents is also purged by evacuating and back-filling with inert gas several times before adding the degassed solvent.[15]

Section 3: Protocols & Data

General Experimental Protocol for Selective Mono-Arylation of 3,6-Dichloroisoquinoline

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3,6-dichloroisoquinoline (1.0 equiv), the arylboronic acid (1.1 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle 3-5 times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the dichloroisoquinoline.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Dichloroisoquinoline Suzuki Coupling
GoalSubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Notes
Selective Mono-coupling 3,6-DichloroisoquinolinePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Dioxane/H₂O (5:1)80-90Use 1.1 eq. boronic acid. Monitor closely to avoid di-substitution.[14]
Di-substitution 3,6-DichloroisoquinolinePd₂(dba)₃ (2.5%)XPhos (5%)Cs₂CO₃ (4)Toluene/H₂O (4:1)100-110Use 2.5 eq. boronic acid. Requires more forcing conditions.
Coupling a Difficult Boronic Acid 3,6-DichloroisoquinolineXPhos Pd G3 (3%)(internal)K₃PO₄ (3)THF/H₂O (10:1)90For electron-deficient or sterically hindered boronic acids.

Section 4: Mechanistic Insights & Visualizations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][9] Understanding these steps is crucial for effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex  + Ar-Cl ox_add Oxidative Addition pd2_diaryl Ar-Pd(II)(Ar')L2 pd2_complex->pd2_diaryl  + [Ar'B(OH)3]- transmetal Transmetalation pd2_diaryl->pd0 product Ar-Ar' Product pd2_diaryl->product red_elim Reductive Elimination sub_halide Ar-Cl (Dichloroisoquinoline) sub_boronic Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 5: References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Reddit. (2025). Problems with Suzuki coupling : r/Chempros. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • National Institutes of Health. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Wiley Online Library. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dichloro-6-ethylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, focusing on the identification and mitigation of common byproducts. Our approach is grounded in established reaction mechanisms to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Troubleshooting Guide - Common Synthetic Challenges

The synthesis of this compound can be approached through several routes, with each presenting unique challenges. The most plausible pathway involves the construction of the 6-ethylisoquinoline core followed by chlorination. A common method for constructing the isoquinoline scaffold is the Bischler-Napieralski reaction, which we will focus on for the initial cyclization.

Issue 1: Low Yield of the Desired 6-ethyl-3,4-dihydroisoquinoline Intermediate in Bischler-Napieralski Reaction

Question: I am attempting a Bischler-Napieralski cyclization to form the 6-ethyl-3,4-dihydroisoquinoline intermediate, but I am observing a low yield of my desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in a Bischler-Napieralski reaction are a frequent challenge and can often be attributed to several factors, primarily related to reaction conditions and the stability of the intermediates.

Root Cause Analysis:

  • Incomplete Cyclization: The electrophilic aromatic substitution that drives the cyclization is highly dependent on the reaction conditions. The ethyl group at the para position of the phenethylamine precursor is an activating group, which is favorable for this reaction. However, insufficient activation of the amide or suboptimal reaction temperatures can lead to incomplete conversion.

  • Formation of Styrene Byproduct (Retro-Ritter Reaction): A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction. This occurs when the nitrilium ion intermediate, formed after the dehydration of the amide, undergoes elimination instead of cyclization, leading to the formation of a styrene-type byproduct.[1]

  • Reagent Decomposition: The dehydrating agents used, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), are moisture-sensitive. Contamination with water can deactivate these reagents and hinder the reaction.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried prior to use. Solvents should be freshly distilled over an appropriate drying agent. Handle dehydrating agents in a glovebox or under an inert atmosphere.

  • Optimize Dehydrating Agent and Temperature:

    • For substrates with activating groups like the 6-ethyl group, phosphoryl chloride (POCl₃) is often a suitable dehydrating agent.[1][2][3]

    • If yields are still low, a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, can be employed.[1][2]

    • The reaction temperature is critical. For less reactive substrates, higher temperatures (e.g., refluxing in toluene or xylene) may be necessary to drive the cyclization to completion.[1]

  • Minimize Retro-Ritter Reaction:

    • One effective strategy to suppress the formation of the styrene byproduct is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the retro-Ritter pathway.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amide and the formation of the dihydroisoquinoline product. This will help in determining the optimal reaction time and preventing product degradation from prolonged heating.

Issue 2: Formation of Multiple Chlorinated Byproducts During the Final Chlorination Step

Question: After obtaining my 6-ethylisoquinoline-1,3(2H,4H)-dione precursor, the chlorination step with phosphoryl chloride (POCl₃) is yielding a mixture of products, making purification difficult. How can I improve the selectivity for this compound?

Answer:

The chlorination of an isoquinolinedione using POCl₃ is a powerful method to introduce chlorine atoms at the 1 and 3 positions. However, lack of precise control over reaction conditions can lead to a range of byproducts.

Root Cause Analysis:

  • Incomplete Chlorination: Insufficient chlorinating agent or reaction time can result in the formation of mono-chlorinated intermediates, such as 1-chloro-6-ethylisoquinolin-3-one or 3-chloro-6-ethylisoquinolin-1-one.

  • Over-chlorination or Ring Opening: While less common for the isoquinoline core itself, harsh conditions (very high temperatures or prolonged reaction times) can potentially lead to further chlorination on the benzene ring or even ring-opening, though this is a more extreme scenario.

  • Residual POCl₃ and Byproducts: Phosphorus oxychloride can react with trace amounts of water to form phosphoric acid and HCl, which can complicate the work-up and purification.[4] Byproducts from the POCl₃ itself, if impure, can also lead to side reactions.

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry and Reaction Time:

    • Use a sufficient excess of POCl₃ (typically used as both reagent and solvent) to ensure complete dichlorination.

    • Monitor the reaction progress by TLC or LC-MS to determine the point of complete conversion of the starting material and mono-chloro intermediates. Avoid unnecessarily long reaction times.

  • Temperature Control: The reaction is typically carried out at reflux.[5] Ensure consistent and controlled heating to avoid localized overheating which might promote side reactions.

  • Careful Work-up Procedure:

    • After the reaction is complete, excess POCl₃ must be removed. This is often done by carefully quenching the reaction mixture with crushed ice or cold water. This process is highly exothermic and should be performed slowly in an ice bath.

    • The resulting acidic solution is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Purification of POCl₃: If you suspect impurities in your phosphoryl chloride are causing issues, it can be purified by distillation.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Bischler-Napieralski reaction for a precursor to 6-ethyl-3,4-dihydroisoquinoline?

A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2][7] The ethyl group on the phenyl ring of the β-phenethylamide precursor is an ortho-, para-directing and activating group. Since the cyclization occurs at the ortho position to the ethylamino group, the para-directing effect of the ethyl group will strongly favor the formation of the desired 6-ethyl-3,4-dihydroisoquinoline.

Q2: I've isolated an unexpected byproduct that appears to be a styrene derivative. Can you explain its formation?

A2: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and proceeds via a retro-Ritter reaction.[1] This occurs when the nitrilium salt intermediate, instead of undergoing intramolecular cyclization, fragments. This pathway is more prevalent when the cyclization step is slow due to electronic or steric factors.

Q3: What are the best practices for purifying the final this compound product?

A3: Halogenated isoquinolines are often crystalline solids. The primary methods for purification are:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining high-purity material on a larger scale.

  • Column Chromatography: For smaller scales or for separating complex mixtures of byproducts, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

Q4: Can the Vilsmeier-Haack reaction be used to synthesize this compound?

A4: The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] While it can be employed in ring-closure reactions to form heterocyclic systems,[10][11] a direct synthesis of this compound via a standard Vilsmeier-Haack protocol is not a common or straightforward approach. It is more conventionally used to introduce a formyl group, which would then require further transformations. The Bischler-Napieralski route followed by chlorination is a more established pathway.

Section 3: Visualizing Reaction Pathways and Byproduct Formation

To further clarify the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Diagram 1: Bischler-Napieralski Reaction and Retro-Ritter Byproduct Formation

Bischler_Napieralski cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation start β-(4-ethylphenyl)ethylamide intermediate1 Imidoyl Phosphate Intermediate start->intermediate1 + POCl₃ intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 - (OPO₂Cl₂)⁻ product 6-ethyl-3,4-dihydroisoquinoline intermediate2->product Intramolecular Electrophilic Aromatic Substitution byproduct 4-ethylstyrene byproduct intermediate2->byproduct Retro-Ritter Reaction caption Bischler-Napieralski reaction pathway and byproduct formation.

Caption: Bischler-Napieralski reaction pathway and byproduct formation.

Diagram 2: Chlorination of 6-ethylisoquinoline-1,3-dione

Chlorination cluster_synthesis Chlorination Pathway cluster_impurities Potential Byproducts start 6-ethylisoquinoline-1,3(2H,4H)-dione product This compound start->product + POCl₃ (excess) reflux byproduct1 1-Chloro-6-ethylisoquinolin-3-one start->byproduct1 Incomplete Chlorination byproduct2 3-Chloro-6-ethylisoquinolin-1-one start->byproduct2 Incomplete Chlorination caption Chlorination of the isoquinolinedione precursor.

Caption: Chlorination of the isoquinolinedione precursor.

Section 4: Quantitative Data Summary

Reaction StepKey ReagentsTypical ConditionsCommon ByproductsReference
Bischler-Napieralski Cyclization POCl₃, P₂O₅Reflux in an inert solvent (e.g., toluene, xylene)Styrene derivatives[1][2][12]
Chlorination POCl₃ (excess)Reflux (100-110 °C)Mono-chlorinated isoquinolones[5][13]

References

  • Bischler–Napieralski reaction. (2023). In Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • Vilsmeier–Haack reaction. (2023). In Wikipedia. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]

  • Process for the purification of phosphorus oxychloride.
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. [Link]

  • 1,3-dichloroisoquinoline. ChemSynthesis. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Process for the purification of phosphorus oxychloride. Justia Patents. [Link]

  • 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses. [Link]

  • 1,3-Dichloroisoquinoline. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of N-heterocycles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently encountered questions regarding catalyst deactivation—a common bottleneck in these critical synthetic transformations. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose and resolve issues in your experiments, ensuring the robustness and success of your synthetic routes.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured to help you identify the root cause of catalyst deactivation based on common experimental observations. For each issue, we explore the potential underlying causes and provide actionable, step-by-step protocols for resolution.

Issue 1: Low or No Product Yield with High Starting Material Recovery

This is a classic symptom of catalyst inhibition or failure to activate. The catalytic cycle is likely stalled at the very beginning.

Potential Causes & Diagnostic Workflow:

  • Catalyst Poisoning by the N-Heterocycle Substrate: Nitrogen-containing heterocycles can act as ligands, binding strongly to the palladium center and deactivating the catalyst.[1] This is a particularly prevalent issue with substrates like 2-halopyridines.[1]

  • Inefficient Precatalyst Activation: Many reactions rely on the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species. If this activation is incomplete, the concentration of the active catalyst will be too low to drive the reaction to completion. The use of pre-catalysts is often a more reliable way to ensure the formation of the active catalytic species.[2]

  • Presence of Inhibitory Impurities: Trace impurities in starting materials, reagents, or solvents can act as catalyst poisons.

Troubleshooting Protocol:

  • Evaluate Ligand Choice: For N-heterocyclic substrates, a ligand that can effectively compete with the substrate for binding to the palladium center is crucial.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands form stable, highly active catalysts that are less susceptible to displacement by the N-heterocycle.[4][5]

  • Optimize Precatalyst and Activation:

    • Switch to a Precatalyst: If you are using a simple Pd(II) source like Pd(OAc)₂, consider switching to a well-defined precatalyst (e.g., XPhos Pd G3). These are designed for efficient and clean generation of the active Pd(0) species.[1][3]

    • Review Activation Conditions: Ensure your reaction conditions are suitable for the reduction of your chosen precatalyst.

  • Purity of Reagents:

    • Recrystallize/Repurify Starting Materials: If possible, purify your N-heterocycle and coupling partner to remove potential inhibitors.

    • Use High-Purity Solvents and Bases: Ensure solvents are anhydrous and bases are of high quality.

Issue 2: Reaction Stalls After Partial Conversion

If the reaction starts but does not proceed to completion, it suggests that the catalyst is initially active but deactivates over time.

Potential Causes & Diagnostic Workflow:

  • Formation of Off-Cycle, Dormant Species: The catalyst can enter a non-productive state, forming stable complexes that do not participate in the main catalytic cycle. For instance, primary amines and N-heteroaromatic substrates can displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes that may only reactivate upon heating.[6]

  • Catalyst Agglomeration (Palladium Black Formation): The active, soluble Pd(0) species can aggregate to form catalytically inactive palladium black.[7] This is often observed as a black precipitate in the reaction flask.

  • Ligand Degradation: Under harsh reaction conditions (high temperature, strong base), the supporting ligand can degrade, leading to catalyst deactivation.

Troubleshooting Protocol:

  • Ligand Modification to Prevent Off-Cycle Species:

    • Increase Ligand Steric Bulk: The use of sterically demanding ligands can disfavor the formation of undesirable, off-cycle complexes. Buchwald's development of bulky dialkylbiarylphosphine ligands was a significant advance in creating more stable and active catalysts.[8]

    • Add Excess Ligand: In some cases, particularly in Buchwald-Hartwig aminations, adding a slight excess of the phosphine ligand can help prevent catalyst deactivation by the amine.[1]

  • Minimizing Palladium Black Formation:

    • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst agglomeration.

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote the formation of Pd(II) species which can lead to homocoupling and subsequent decomposition to palladium black.[9]

  • Screening Reaction Parameters:

    • Solvent and Base Evaluation: The choice of solvent and base are critical and interdependent.[2] Screen a matrix of conditions to find a combination that stabilizes the active catalyst while promoting the desired reaction. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄.[2]

Issue 3: Significant Formation of Side Products (Homocoupling, Hydrodehalogenation)

The prevalence of side reactions indicates that while the catalyst is active, it is participating in undesired reaction pathways.

Potential Causes & Diagnostic Workflow:

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[9]

  • Hydrodehalogenation: The aryl halide is reduced instead of undergoing cross-coupling. This can be a competitive pathway, especially with primary amines, and may involve a β-hydride elimination from a palladium-amide intermediate.[2]

Troubleshooting Protocol:

  • Minimizing Homocoupling:

    • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge the solvent with an inert gas to thoroughly remove dissolved oxygen.[1]

    • Use of Precatalysts: Efficiently generate the active Pd(0) species using a precatalyst to minimize the concentration of Pd(II) that can mediate homocoupling.[1]

  • Suppressing Hydrodehalogenation:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[1]

    • Ligand and Base Optimization: The choice of ligand and base can influence the relative rates of the desired cross-coupling and hydrodehalogenation. A more active catalyst system that favors rapid oxidative addition may outcompete the dehalogenation pathway.[1] It may be necessary to screen different bases to find one that disfavors this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction with an aryl chloride is very sluggish. What is the first thing I should change?

A1: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[10] The first and most impactful change is to switch to a more electron-rich and sterically demanding ligand system. Bulky biarylphosphine ligands (e.g., tBuXPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating aryl chlorides.[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center that can undergo oxidative addition more readily.[3]

Q2: I see a black precipitate in my reaction flask. Is my reaction doomed?

A2: The formation of a black precipitate, likely palladium black, is a strong indicator of catalyst deactivation through aggregation.[7] While it significantly reduces the concentration of the active homogeneous catalyst, it doesn't necessarily mean the reaction is completely dead, although yields will likely be compromised. To prevent this, ensure your reaction is rigorously deoxygenated, consider a more stabilizing ligand, and if possible, run the reaction at a lower temperature.

Q3: How do I choose the right base for my N-heterocycle cross-coupling?

A3: The choice of base is critical and substrate-dependent. For Suzuki couplings, the base is required to activate the boronic acid to form a more nucleophilic boronate species.[3][11] For Buchwald-Hartwig aminations, the base deprotonates the amine. Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used.[12] However, if your N-heterocycle has base-sensitive functional groups, you may need to screen weaker bases such as K₂CO₃ or Cs₂CO₃.[2][13] The solubility of the base in the chosen solvent is also a key consideration; sometimes a combination of an organic and inorganic base can be beneficial for sensitive substrates.[12]

Q4: Can I reactivate a catalyst that has deactivated in my reaction?

A4: In a homogeneous setting, in situ reactivation is generally not feasible once significant deactivation, such as palladium black formation, has occurred. The focus should be on preventing deactivation in the first place. However, in some specific cases of heterogeneous catalysis, deactivated Pd(0) species have been re-oxidized to the active Pd(II) state by adding an oxidant like benzoquinone.[14] For homogeneous reactions, the best course of action is to optimize the conditions to maintain catalyst stability throughout the reaction.

Visualizing Deactivation Pathways and Troubleshooting

To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate key concepts.

CatalystDeactivationPathways Active_Catalyst Active Pd(0)L Species Productive_Cycle Productive Cross-Coupling Cycle Active_Catalyst->Productive_Cycle Reactants Substrate_Inhibition [Pd(0)L(N-Het)] (Substrate Inhibition) Active_Catalyst->Substrate_Inhibition Excess N-Heterocycle Off_Cycle Off-Cycle Dormant Species Active_Catalyst->Off_Cycle Side Reactions Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temp / O2 Ligand_Degradation Ligand Degradation Products + Pd(0) Active_Catalyst->Ligand_Degradation Harsh Conditions Productive_Cycle->Active_Catalyst Product Deactivated_Species Deactivated Species Substrate_Inhibition->Deactivated_Species Off_Cycle->Deactivated_Species Pd_Black->Deactivated_Species Ligand_Degradation->Deactivated_Species

Caption: Common catalyst deactivation pathways diverting the active catalyst from the productive cycle.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Catalyst 1. Evaluate Catalyst System (Ligand, Precatalyst) Start->Check_Catalyst Check_Catalyst->Start No Improvement Check_Conditions 2. Screen Reaction Conditions (Solvent, Base, Temp.) Check_Catalyst->Check_Conditions Check_Conditions->Start No Improvement Check_Purity 3. Verify Reagent Purity (Substrates, Solvents) Check_Conditions->Check_Purity Check_Purity->Start No Improvement Check_Atmosphere 4. Ensure Inert Atmosphere (Degassing, Ar/N2) Check_Purity->Check_Atmosphere Check_Atmosphere->Start No Improvement Success Improved Yield Check_Atmosphere->Success Optimization Successful

Sources

Technical Support Center: Improving Regioselectivity in Reactions of 1,3-Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1,3-dichloroisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we address the critical challenge of controlling regioselectivity at the C1 and C3 positions. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern reactivity, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions - The Fundamentals of Reactivity

This section covers the core principles governing the differential reactivity of the two chlorine atoms on the isoquinoline core. Understanding these fundamentals is the first step toward rational reaction design.

Question 1: Why is the C1 position of 1,3-dichloroisoquinoline generally more reactive than the C3 position?

Answer: The heightened reactivity of the C1 position is a direct consequence of the electronic influence of the adjacent nitrogen atom in the isoquinoline ring system. This effect manifests in two primary ways depending on the reaction mechanism:

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. The nitrogen atom, being highly electronegative, exerts a powerful inductive electron-withdrawing effect. This polarizes the C1-Cl bond and lowers the electron density at the C1 carbon, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][2]

  • For Nucleophilic Aromatic Substitution (SNAr): In an SNAr mechanism, a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The adjacent nitrogen atom is perfectly positioned to stabilize this negative charge through resonance, significantly lowering the activation energy for the attack at C1 compared to C3.[3][4]

This intrinsic electronic bias makes selective mono-functionalization at the C1 position the standard and most readily achievable transformation.[1][2][5]

Diagram 1: Electronic Activation at the C1 Position

G cluster_0 Reactivity Factors C1 C1 Position Reactivity Reactivity C1->Reactivity Higher Reactivity C3 C3 Position LowerReactivity LowerReactivity C3->LowerReactivity Lower Reactivity N_atom Ring Nitrogen (N2) N_atom->C1 -I Effect (Inductive) N_atom->C1 Resonance Stabilization of Intermediate

Caption: Factors enhancing the reactivity of the C1 position.

Question 2: What are the primary experimental factors that can be used to control regioselectivity?

Answer: While the C1 position is electronically favored, regioselectivity is not absolute and can be influenced by several key factors. Mastering these gives you control over the reaction's outcome:

  • Stoichiometry: For mono-functionalization, carefully controlling the equivalents of the coupling partner (e.g., boronic acid or amine) is the most straightforward way to prevent double substitution.

  • Catalyst & Ligand System (for Cross-Coupling): This is the most powerful tool for influencing regioselectivity. The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the metal center can dramatically alter the catalyst's preference, sometimes even overriding the substrate's inherent electronic bias.[6][7][8]

  • Steric Hindrance: Bulky substituents on the incoming nucleophile/coupling partner or on the isoquinoline ring itself (e.g., at the C8 position) can disfavor reaction at a sterically congested site.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all impact the relative rates of reaction at the two positions, thereby influencing the final product ratio.[6]

Section 2: Troubleshooting Guide - Suzuki-Miyaura Cross-Coupling

Scenario 1: "I am trying to perform a mono-arylation and getting a significant amount of the 1,3-di-substituted product. How can I improve selectivity for the C1-mono-substituted product?"

Primary Causes:

  • Excess of boronic acid or boronate ester.

  • Reaction temperature is too high or the reaction time is too long, providing enough energy to overcome the higher activation barrier for the C3 substitution.

Troubleshooting Strategy & Protocol:

  • Verify Stoichiometry: The most critical parameter is the amount of your boron reagent. Use no more than 1.05 - 1.2 equivalents . An excess, even a small one, will inevitably lead to di-substitution if the reaction is allowed to proceed to full conversion of the starting material.

  • Reduce Temperature: Begin optimization at a lower temperature (e.g., 60-70 °C) and slowly increase only if the reaction is sluggish. The C3 position requires more forcing conditions to react; by keeping the temperature lower, you can exploit this kinetic difference.

  • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress every 30-60 minutes. The goal is to stop the reaction immediately upon consumption of the 1,3-dichloroisoquinoline starting material, before the initially formed C1-product begins to convert to the di-substituted product.

  • Choice of Base and Solvent: A standard combination like Pd(dppf)Cl₂ with Na₂CO₃ or K₂CO₃ in a solvent system like 1,4-dioxane/water is often sufficient for selective C1 coupling.[5][9]

ParameterRecommended Condition for C1-Mono-arylationRationale
Boronic Acid (eq.) 1.05 - 1.2Minimizes availability of reagent for second coupling.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for this transformation.
Base K₂CO₃, Cs₂CO₃Effective bases for the transmetalation step.
Solvent Dioxane/H₂O, DME/H₂OCommon solvent systems that facilitate both organic and inorganic reagent solubility.
Temperature 60 - 80 °CSufficient for C1 reaction while disfavoring the more demanding C3 reaction.

Protocol 1: Optimized Selective C1-Arylation via Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dichloroisoquinoline (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 75 °C and monitor the reaction progress by TLC or LC-MS.

  • Quench & Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Scenario 2: "My objective is the opposite: I want to selectively functionalize the C3 position while leaving C1 untouched. Is this possible in a single step?"

Primary Challenge: This is an exceptionally difficult transformation due to the strong intrinsic reactivity of the C1 position. Direct, selective C3 functionalization is not typically feasible with standard methods.

Recommended Strategies:

  • Two-Step "Block-and-Couple" Approach: The most reliable method is to first functionalize the C1 position and then, in a subsequent step, perform the desired coupling at C3. This requires a C1 modification that can withstand the conditions of the C3 coupling.

  • Investigational Ligand-Controlled Approach: While not standard for this specific substrate, research on analogous dihalopyridines has shown that highly sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) can sometimes reverse selectivity by sterically blocking the catalyst's approach to the position adjacent to the nitrogen (C1), forcing it to react at the more remote C3 position.[7] This remains an area of active research and would require extensive screening and optimization. It represents a "high-risk, high-reward" strategy for novel synthesis.

Section 3: Troubleshooting Guide - Buchwald-Hartwig Amination

Scenario: "My C1-amination reaction is giving low yields and stalls before the starting material is fully consumed. What should I try?"

Primary Causes:

  • Catalyst Deactivation: The palladium catalyst may be poisoned or may not be stable under the reaction conditions.

  • Incorrect Ligand/Base Combination: The chosen ligand may not be sufficiently electron-rich or bulky to promote efficient reductive elimination. The base may not be strong enough to deprotonate the amine or the intermediate palladium complex.

  • Poor Reagent Quality: The amine may be of low purity, or the solvent may not be sufficiently anhydrous.

Troubleshooting Workflow:

G

Sources

Technical Support Center: Managing Stability Issues of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the stability of isoquinoline intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. Isoquinoline scaffolds are central to numerous pharmaceuticals and natural products, but their intermediates can be prone to degradation, leading to reduced yields, purification challenges, and compromised project timelines.

This resource provides in-depth, field-proven insights into common stability challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues, implement robust solutions, and proactively design more stable experimental pathways.

Section 1: Foundational Principles of Isoquinoline Stability

Understanding the inherent chemical characteristics of the isoquinoline ring system is the first step in managing the stability of its intermediates. The interplay of aromaticity, nitrogen basicity, and susceptibility to redox reactions governs their behavior.

The isoquinoline core is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[1] This fusion influences electron density and reactivity. The lone pair of electrons on the nitrogen atom confers basic properties (pKa of isoquinoline is ~5.14), allowing it to be protonated by acids.[1][2] This basicity is crucial, as it affects solubility in acidic aqueous media and the reactivity of the entire molecule.[2]

However, this reactivity also presents stability challenges:

  • Oxidation: The nitrogen-containing ring, particularly in reduced forms like tetrahydroisoquinolines (THIQs), can be susceptible to oxidation. Impure samples often appear brownish due to oxidative degradation products.[1]

  • pH Sensitivity: The basic nitrogen can catalyze or participate in degradation reactions, especially under strongly acidic or basic conditions. The stability of intermediates during aqueous workups or chromatography can be highly pH-dependent.[3][4]

  • Photoreactivity: The aromatic system can absorb UV light, leading to photochemical degradation pathways. This is a critical consideration for both reaction setup and long-term storage.[5][6]

Section 2: Troubleshooting Common Stability Issues (FAQ)

This section addresses the most frequently encountered stability problems in a question-and-answer format.

Q1: My isolated isoquinoline intermediate is a clean oil/solid, but it turns brown or black upon storage. What is happening and how can I prevent it?

A: This is a classic sign of oxidation . The isoquinoline nucleus, especially in its reduced forms (dihydro- and tetrahydroisoquinolines) or when substituted with electron-donating groups, is susceptible to air oxidation. The discoloration is due to the formation of highly conjugated, colored polymeric byproducts.

Causality: Oxygen from the air acts as an oxidizing agent. The reaction can be slow at room temperature but is often accelerated by light and trace metal impurities. The nitrogen atom and any activated C-H bonds are common sites of initial oxidation.

Solutions:

  • Inert Atmosphere Storage: The most effective solution is to minimize contact with oxygen. Store sensitive intermediates under an inert atmosphere (Nitrogen or Argon).[7] For long-term storage, use a sealed amber vial or ampoule placed inside a freezer (-20°C or below).

  • Solvent Choice: If storing in solution, use a degassed, anhydrous solvent. Protic solvents like methanol can sometimes facilitate oxidative pathways. Aprotic solvents like toluene or THF are often better choices.

  • Antioxidant Spiking: For particularly sensitive compounds, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the storage container can inhibit radical-mediated oxidation.

Q2: My reaction yield is inconsistent. I suspect the isoquinoline starting material is degrading during the reaction. How can I diagnose this?

A: In-reaction degradation is common and can be caused by several factors, including thermal stress, incompatible reagents, or pH excursions.

Diagnostic Workflow: A logical approach is needed to pinpoint the cause. The following decision tree illustrates a typical troubleshooting workflow.

Caption: Troubleshooting workflow for in-reaction instability.

Explanation:

  • Starting Material Purity: Always verify the purity of your starting material before the reaction. An already degrading intermediate will guarantee a poor result.

  • Reaction Monitoring: Frequent analysis (e.g., every hour) by TLC or LC-MS is the best way to see if and when degradation occurs. Look for the appearance of new, often more polar, spots.

  • Thermal Stress: Many isoquinoline intermediates, especially those with sensitive functional groups, cannot tolerate high heat. If degradation correlates with reaction time at elevated temperatures, consider running the reaction at a lower temperature for a longer duration.

  • Reagent Incompatibility: Strong acids, bases, or oxidizing/reducing agents can degrade the isoquinoline core. For example, vigorous oxidation can lead to ring cleavage.[8] If you suspect a reagent, try a milder alternative (e.g., use an organic base like triethylamine instead of a strong inorganic base).

Q3: I am performing an aqueous workup, and my product seems to be lost or degraded in the process. What role does pH play?

A: The pH of the aqueous phase during extraction is critical and is a common source of product loss for isoquinoline intermediates.

Causality:

  • Acid-Driven Hydrolysis: Many intermediates have functional groups (e.g., esters, amides, acetals) that are labile to strong acids. Because the isoquinoline nitrogen is basic, it will be protonated in acidic solution (pH < 5).[1] While this is useful for extracting the compound into an aqueous layer, prolonged exposure or strongly acidic conditions (pH < 2) can cleave sensitive groups.

  • Base-Driven Elimination/Rearrangement: In basic conditions (pH > 9), deprotonation can occur at positions adjacent to activating groups, potentially leading to elimination reactions or other rearrangements.

  • Amphoteric Behavior: Some intermediates with both acidic (e.g., phenol) and basic (the isoquinoline nitrogen) functional groups can have complex solubility profiles. At a certain pH (the isoelectric point), they may have minimum aqueous solubility and could precipitate, leading to physical losses.

Solutions:

  • Use Buffered Solutions: Instead of using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH), use buffered solutions (e.g., phosphate buffer at pH 7, or a saturated bicarbonate solution for mild basic conditions) to maintain the pH in a safe range.

  • Minimize Contact Time: Perform extractions quickly and avoid letting your biphasic mixture stir for extended periods.

  • Temperature Control: Perform the workup at 0-5°C (ice bath) to slow down potential degradation reactions.

  • Direct-to-Column: If the intermediate is extremely sensitive, consider avoiding an aqueous workup altogether. Filter the reaction mixture through a plug of silica or celite and concentrate the filtrate directly before purification.

Section 3: Proactive Stability Management & Protocols

Proactive management is key to preventing stability issues. This involves proper handling, storage, and the use of predictive studies.

Protocol 1: Standard Operating Procedure for Handling Air-Sensitive Isoquinoline Intermediates

This protocol outlines the use of Schlenk techniques for handling compounds that are prone to oxidation.[9]

Objective: To safely store and transfer an air-sensitive isoquinoline intermediate.

Materials:

  • Schlenk flask or vial containing the intermediate.

  • Nitrogen or Argon gas line with a bubbler.

  • Vacuum pump.

  • Syringes and needles (oven-dried).

  • Anhydrous, degassed solvent.

  • Receiving flask (oven-dried and under inert gas).

Procedure:

  • Setup: Connect the Schlenk flask containing your intermediate to a Schlenk line. Ensure the receiving flask is also connected and under a positive pressure of inert gas.

  • Purge the Headspace: Gently open the stopcock on the Schlenk flask to the inert gas line to ensure a positive pressure.

  • Prepare for Transfer: If transferring a solution, use a clean, dry syringe. Purge the syringe with inert gas by drawing gas from the headspace of a blank, inerted flask and expelling it three times.

  • Perform the Transfer: Puncture the septum of the Schlenk flask with the syringe needle. To avoid pressure changes, you can insert a second "bleed" needle connected to the bubbler.

  • Withdraw the Solution: Slowly draw the desired volume of the solution into the syringe.

  • Inject into Receiving Flask: Transfer the syringe to the receiving flask and inject the solution.

  • Storage: For solid storage, ensure the flask is sealed tightly under a positive pressure of inert gas. Wrap the stopcock with parafilm or a joint clip for extra security. Store at an appropriate temperature (see Table 1) away from light.[7]

Table 1: Recommended Storage Conditions for Isoquinoline Intermediates

Intermediate ClassSensitivityRecommended ConditionsRationale
Aromatic IsoquinolinesLow-ModerateRT to 4°C, sealed vial, darkGenerally stable, but can be light-sensitive over time.
Tetrahydroisoquinolines (THIQs)Moderate-High-20°C, Inert gas (N₂/Ar), amber vialProne to oxidation at the benzylic positions and the nitrogen.
Isoquinolinium SaltsLowRT, desiccatedGenerally stable solids, but can be hygroscopic.
Intermediates with Phenols/AnilinesHigh-20°C, Inert gas (N₂/Ar), amber vialHighly susceptible to air oxidation, often turning dark rapidly.
Protocol 2: Rapid Forced Degradation Study

A forced degradation or "stress testing" study is an essential tool to predict the likely degradation pathways for a new intermediate.[10][11] This helps in developing stability-indicating analytical methods and designing robust processes.

Objective: To rapidly identify potential liabilities of an isoquinoline intermediate under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Isoquinoline intermediate (~1 mg/mL solution in Acetonitrile/Water).

  • 1M HCl, 1M NaOH.

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC or LC-MS system.

  • Photostability chamber (ICH Q1B compliant) or a UV lamp.[5][6]

Procedure Flowchart:

Caption: Workflow for a forced degradation study.

Step-by-Step Method:

  • Preparation: Prepare five vials from the stock solution.

    • Vial 1 (Control): Keep at room temperature, protected from light.

    • Vial 2 (Acid): Add HCl to a final concentration of 0.1M.

    • Vial 3 (Base): Add NaOH to a final concentration of 0.1M.

    • Vial 4 (Oxidative): Add H₂O₂ to a final concentration of 3%.

    • Vial 5 (Photolytic): Place in a photostability chamber.

  • Incubation: Place Vials 2 and 3 in a 60°C water bath. Keep Vials 1 and 4 at room temperature. Expose Vial 5 according to ICH guidelines (target: 1.2 million lux hours visible, 200 watt hours/m² UV).[12]

  • Sampling & Analysis: After a set time (e.g., 8 hours), quench the acid/base samples by neutralizing them. Analyze all five samples by a suitable LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the mass of major degradants.

    • A good stability-indicating method should be able to separate the parent peak from all major degradation peaks.[13]

Table 2: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis0.1 - 1M HCl4-24 hoursHydrolysis of esters, amides; Ring rearrangements
Base Hydrolysis0.1 - 1M NaOH4-24 hoursHydrolysis; Eliminations; Racemization
Oxidation3-30% H₂O₂4-24 hoursN-oxide formation; Aromatization of THIQs; Ring cleavage
Thermal60-80°C24-72 hoursGeneral decomposition; Decarboxylation
PhotolyticICH Q1B StandardPer guidelinePhotochemical rearrangement; Radical reactions
Section 4: Advanced Topics: Substituent Effects

The stability of an isoquinoline intermediate is heavily influenced by the nature and position of its substituents.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) on the benzene ring increase the electron density of the system. This makes the intermediate more susceptible to oxidation but can stabilize cationic intermediates formed during certain reactions (e.g., Pictet-Spengler).[2][8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. This generally makes the ring system more resistant to oxidation but can destabilize it towards nucleophilic attack. EWGs also decrease the basicity of the nitrogen atom.[2]

Practical Implication: When planning a synthesis, consider the electronic properties of your substituents. If you have a THIQ with multiple methoxy groups, anticipate that it will be highly sensitive to air oxidation and plan your handling and purification strategy accordingly.

Conclusion

Managing the stability of isoquinoline intermediates requires a combination of sound chemical knowledge, careful experimental technique, and proactive analysis. By understanding the fundamental drivers of degradation—oxidation, pH sensitivity, and photoreactivity—researchers can effectively troubleshoot problems and design robust protocols. Implementing inert atmosphere techniques, controlling pH during workups, and using tools like forced degradation studies will ultimately lead to more successful and reproducible outcomes in your research and development efforts.

References
  • Wikipedia. Isoquinoline . [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline . [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines . [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline . [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications . [Link]

  • Natural Product Reports. Isolation, biological activity, and synthesis of isoquinoline alkaloids . [Link]

  • Strickley, R. G., Visor, G. C., Lin, L. H., & Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder . Pharmaceutical Research. [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species . [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]

  • Neilson Lab. The manipulation of air.sensitive compounds . [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds . [Link]

  • National Institutes of Health. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus . [Link]

  • ICH. Stability testing: photostability testing of new drug substances and products . [Link]

  • Science.gov. Forced degradation products: Topics . [Link]

  • National Institutes of Health. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... . [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review . [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . [Link]

  • ResearchGate. Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids... . [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER . [Link]

  • Separation Science. Analytical Techniques In Stability Testing . [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics . [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials . [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products . [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus . [Link]

  • Contract Pharma. A practical guide to forced degradation and stability studies for drug substances . [Link]

  • YouTube. Reactions of Isoquinoline . [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments . [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,3-Dichloro-6-ethylisoquinoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of workup procedures for reactions involving this versatile heterocyclic compound. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

Introduction to this compound

This compound is a key intermediate in synthetic and medicinal chemistry. Its dichlorinated isoquinoline core offers multiple reactive sites for further functionalization, making it a valuable building block for complex molecular architectures.[1] The presence of two chlorine atoms at positions 1 and 3, along with an ethyl group at position 6, imparts distinct reactivity and physicochemical properties that must be considered during reaction workup and purification.

Physicochemical Properties of the Parent Compound (1,3-Dichloroisoquinoline)

While specific experimental data for the 6-ethyl derivative is not widely published, the properties of the parent compound, 1,3-dichloroisoquinoline, provide a useful reference.

PropertyValueSource
Molecular Formula C₉H₅Cl₂N[2][3]
Molecular Weight 198.05 g/mol [2][3]
Melting Point 121-122 °C[2][4]
Appearance Solid[2]
CAS Number 7742-73-6[2][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the workup of reactions involving this compound and its derivatives.

FAQ 1: My reaction mixture is a complex, dark-colored solution. How do I effectively isolate my product?

Answer: Dark, tarry crude products are not uncommon in heterocyclic synthesis, often due to side reactions or polymerization under harsh conditions.[5] A systematic approach to workup is crucial for successful isolation.

Troubleshooting Guide: Isolating Products from Complex Mixtures

Step 1: Initial Quenching and pH Adjustment

  • Rationale: Many reactions involving N-heterocycles are conducted under acidic or basic conditions. Neutralization is often the first step in workup to prevent further reactions and facilitate extraction.

  • Protocol:

    • Cool the reaction mixture to room temperature or in an ice bath to control any exothermic processes during quenching.

    • Slowly add a quenching agent. For acidic reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium hydroxide (NaOH) is typically used. For basic reactions, a dilute acid such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is appropriate.

    • Monitor the pH of the aqueous layer using pH paper or a pH meter to ensure complete neutralization.

Step 2: Liquid-Liquid Extraction

  • Rationale: This is a fundamental technique to separate the desired organic product from aqueous-soluble impurities, salts, and unreacted polar reagents.

  • Protocol:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent to maximize product recovery.

    • Combine the organic extracts.

Step 3: Washing the Combined Organic Extracts

  • Rationale: This step removes residual water-soluble impurities from the organic phase.

  • Protocol:

    • Wash the combined organic extracts with water to remove any remaining salts.

    • Follow with a wash using brine (saturated aqueous NaCl solution) to break up any emulsions and further dry the organic layer.

Step 4: Drying and Solvent Removal

  • Rationale: Removal of residual water from the organic solvent is essential before solvent evaporation to prevent the formation of oils and facilitate crystallization.

  • Protocol:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

FAQ 2: I'm struggling with low yields after purification. What are the common causes and how can I mitigate them?

Answer: Low yields can stem from incomplete reactions, side product formation, or inefficient purification. Optimizing the workup can significantly improve recovery.

Troubleshooting Guide: Improving Product Yield

Issue: Incomplete Reaction

  • Solution: Before workup, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material has been consumed. If the reaction is sluggish, consider extending the reaction time or increasing the temperature.

Issue: Side Product Formation

  • Rationale: The reactivity of the dichloro-isoquinoline core can lead to various side reactions. For instance, in nucleophilic substitution reactions, substitution at both C1 and C3 positions can occur.

  • Solution: Carefully control reaction conditions such as temperature, stoichiometry of reagents, and reaction time to favor the formation of the desired product.

Issue: Inefficient Purification

  • Rationale: The choice of purification method is critical. For halogenated isoquinolines, which can be non-polar, standard purification techniques may need optimization.[6]

  • Solutions:

    • Column Chromatography: If the product is not sufficiently pure after extraction, column chromatography is a common next step.[7] Consider using a solvent system with varying polarities to achieve good separation. For non-polar compounds, a system like ethyl acetate/hexanes or dichloromethane/hexanes can be effective.[6] Dry loading the crude product onto silica gel can improve separation for compounds with limited solubility.[6]

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification, especially for larger-scale reactions.[6] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Acid-Base Extraction: For basic compounds like isoquinolines, an acid-base workup can be employed. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[6]

FAQ 3: My product is an oil and won't crystallize. What techniques can I try?

Answer: Obtaining a solid product can sometimes be challenging. If your purified this compound derivative is an oil, several techniques can be employed to induce crystallization.

Troubleshooting Guide: Inducing Crystallization
  • High Vacuum Drying: Ensure all residual solvent has been removed by drying the oil under high vacuum for an extended period.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to act as a seed for crystallization.

  • Solvent Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether). The oil may slowly solidify upon stirring.

  • Co-evaporation: Dissolve the oil in a good solvent (e.g., DCM) and then add a poor solvent (e.g., hexanes). Slowly remove the good solvent on a rotary evaporator. This can sometimes induce precipitation of the solid.

Workflow for a Typical Workup and Purification

The following diagram illustrates a general workflow for the workup and purification of a reaction involving this compound.

Workup_Workflow Reaction Reaction Mixture Quench Quench Reaction (e.g., with NaHCO₃ or NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Crude Crude Product Evaporate->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column If Oil or Complex Mixture Recrystallization Recrystallization Purification->Recrystallization If Solid Pure Pure Product Column->Pure Recrystallization->Pure

Caption: A general workflow for the workup and purification of reactions involving this compound.

Safety Considerations

Working with chlorinated heterocyclic compounds requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Hazard Statements for the Parent Compound (1,3-Dichloroisoquinoline):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Conclusion

The successful synthesis and purification of this compound derivatives rely on a thorough understanding of their chemical properties and the implementation of appropriate workup procedures. By anticipating potential challenges and employing systematic troubleshooting strategies, researchers can enhance the efficiency and outcome of their experiments. This guide serves as a foundational resource to aid in navigating the practical aspects of working with this important class of compounds.

References

  • Luxembourg-Pamol, Inc. (2022). SAFETY DATA SHEET. Retrieved from [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Reddit. (2018). How to purify halo-isoquinolines??. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • ChemSynthesis. (2025). 1,3-dichloroisoquinoline. Retrieved from [Link]

  • Clent Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114591238A - Synthetic method of isoquinoline drug intermediate.
  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Chloroxoquinoline?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-6,7-dimethoxyisoquinoline. Retrieved from [Link]

  • GoodRx. (2022). The 8 Most Common and Serious Chlorthalidone Side Effects. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Polar Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of polar isoquinoline derivatives. Drawing from established methodologies and field-proven experience, we aim to equip you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar isoquinoline derivatives?

A1: The primary difficulties arise from their inherent physicochemical properties. Polar isoquinoline derivatives often contain multiple heteroatoms (especially nitrogen) and functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups). These characteristics lead to:

  • High solubility in polar solvents: This makes traditional extraction and precipitation methods challenging and can lead to difficulties in achieving supersaturation for crystallization.[1]

  • Strong interactions with polar stationary phases: In normal-phase chromatography, this can result in very strong retention, leading to broad peaks and poor recovery. Conversely, in reversed-phase chromatography, they may show little to no retention.[1][2][3]

  • Basic nature: The nitrogen atom in the isoquinoline ring is basic (pKa of isoquinoline is ~5.4), meaning the compound's ionization state is highly dependent on pH.[4] This can lead to peak tailing in chromatography due to interactions with acidic silanol groups on silica-based stationary phases.[2]

  • Potential for instability: Some isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during flash chromatography.[2]

Q2: Which chromatographic techniques are generally most effective for these compounds?

A2: There is no single "best" technique; the choice depends on the specific properties of your derivative and the impurities present. However, the most commonly employed and successful methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a high-concentration organic mobile phase, which promotes the retention of polar analytes that are poorly retained in reversed-phase systems.[1][5][6][7][8]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized. Strategies include using polar-endcapped columns, ion-pairing agents, or highly aqueous mobile phases to improve retention.[1]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for isoquinoline derivatives that are readily ionizable. It separates molecules based on their net charge and can be a powerful tool for sample clean-up or high-resolution purification.[1][9][10][11]

  • Mixed-Mode Chromatography: This approach leverages multiple separation mechanisms (e.g., reversed-phase and ion-exchange) simultaneously to enhance the separation of complex mixtures of polar compounds.

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar isoquinoline derivative is eluting in or near the solvent front on a standard C18 column. How can I increase its retention?

A: This is a classic problem for polar analytes in RPC.[1][2] The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to address this, moving from simple adjustments to more advanced method changes.

Causality & Solutions:

  • Increase Mobile Phase Polarity: The most straightforward approach is to decrease the concentration of the organic modifier (e.g., acetonitrile, methanol). This makes the mobile phase more polar, encouraging the polar analyte to interact more with the less nonpolar (relative to the mobile phase) stationary phase.

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified with polar functional groups. This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides alternative interaction mechanisms (e.g., hydrogen bonding) for retaining polar analytes.[1][12]

  • Mobile Phase pH Adjustment: Since isoquinolines are basic, operating at a low pH (e.g., 2.5-4.0) will protonate the nitrogen atom. This can increase polarity and potentially improve retention on some polar-modified columns. However, it's crucial to ensure your column is stable at low pH.

  • Consider HILIC as an Alternative: If the above methods fail to provide adequate retention, your compound is likely an ideal candidate for HILIC.[2][6] In HILIC, a high organic mobile phase is used with a polar stationary phase, leading to strong retention of polar compounds.[8]

  • Column Selection: Start with a bare silica, amide, or diol-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0

  • Initial Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to increase the percentage of Mobile Phase B (e.g., to 50% B over 10-15 minutes).

  • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes).

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve peak shape.[2]

Issue 2: Pronounced Peak Tailing in HPLC or Flash Chromatography

Q: My isoquinoline derivative produces a tailing peak on a silica-based column (both normal and reversed-phase). What is causing this, and how can I fix it?

A: Peak tailing for basic compounds like isoquinolines is most often caused by secondary interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.[2] These strong, non-specific interactions lead to a portion of the analyte being retained longer than the main band, resulting in an asymmetric peak.

Causality & Solutions:

  • Mobile Phase Additives (Competing Base): Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites.[2] The competing base interacts with the silanols, preventing the isoquinoline derivative from doing so. A typical concentration is 0.1-0.5% (v/v).

  • pH Adjustment (Reversed-Phase): For reversed-phase systems, increasing the mobile phase pH (e.g., to pH 7 or higher) will deprotonate the acidic silanol groups, reducing their ability to interact with the basic analyte. However, ensure your column is stable at higher pH values. Using a hybrid or polymer-based column is recommended for high-pH methods.

  • Use a Highly Deactivated/End-Capped Column: Modern HPLC columns often undergo extensive end-capping, where the accessible silanol groups are chemically reacted to make them inert. Using a high-quality, end-capped column is crucial for analyzing basic compounds.[2]

  • Deactivate Silica Gel for Flash Chromatography: For flash chromatography, you can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing 1-2% TEA before loading your sample.[2]

G cluster_0 Standard Silica Surface cluster_1 Silica Surface with Competing Base Silanol Si-OH (Acidic) Isoquinoline Polar Isoquinoline Derivative (Basic) Isoquinoline->Silanol Strong Interaction (Peak Tailing) Silanol_Masked Si-O⁻ --- H-NEt₃⁺ Isoquinoline_2 Polar Isoquinoline Derivative (Basic) TEA Triethylamine (TEA) TEA->Silanol_Masked Masks Active Site

Caption: Mechanism of peak tailing and its mitigation using a competing base.

Issue 3: Compound Degradation on Silica Gel during Flash Chromatography

Q: I suspect my polar isoquinoline derivative is decomposing on the silica gel column during flash chromatography. How can I purify it without causing degradation?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[2] If you observe new spots on TLC after spotting your compound and letting it sit for a while, or if your recovery from the column is very low, degradation is a likely cause.[13]

Causality & Solutions:

  • Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica gel is highly effective. Flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine or ammonia. Then, flush with 2-3 column volumes of the initial eluent without the additive to remove the excess base before loading your sample.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for compounds that are sensitive to acid.

    • Bonded Silica Phases: Diol or amine-functionalized silica phases are less acidic and can offer different selectivity.[2]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica gel can be an excellent option. This is particularly useful for removing non-polar impurities.

G start Crude Polar Isoquinoline Derivative is_ionizable Is the compound ionizable? start->is_ionizable is_sensitive Is it sensitive to acidic silica? is_ionizable->is_sensitive No iec Ion-Exchange Chromatography is_ionizable->iec Yes retention_rpc Good retention in RPC? is_sensitive->retention_rpc No npsc_deactivated Normal-Phase on Deactivated Silica/Alumina is_sensitive->npsc_deactivated Yes hilic HILIC retention_rpc->hilic No rpc_opt Optimized RPC (polar-endcapped, ion-pair) retention_rpc->rpc_opt Yes

Caption: Decision tree for selecting an appropriate purification technique.

Alternative and Complementary Purification Techniques

Acid-Base Extraction

For many isoquinoline alkaloids, a classical acid-base extraction is a powerful and scalable first-pass purification step to remove neutral or acidic impurities.[14][15][16]

Principle: The basic nitrogen atom of the isoquinoline can be protonated by an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base will regenerate the free-base form of the isoquinoline, which can then be extracted back into an organic solvent.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl) multiple times. The protonated isoquinoline derivative will move to the aqueous layer.

  • Combine & Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The isoquinoline derivative will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent. The free-base isoquinoline will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified isoquinoline derivative.

Recrystallization

If the purified isoquinoline derivative is a solid, recrystallization can be an excellent final purification step to achieve high purity. The key is to find a suitable solvent or solvent system.

Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Table:

Solvent SystemPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for highly polar salts (e.g., hydrochlorides).
Ethanol/Methanol5.2 / 6.678 / 65Good general-purpose polar solvents.
Isopropanol4.382Less volatile than ethanol/methanol.
Acetone5.456Can be effective, but its low boiling point requires care.
Ethyl Acetate4.377A moderately polar solvent.
Toluene2.4111A non-polar solvent, often used with a polar co-solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a more dilute solution.

  • No Crystals Form: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.

  • Poor Recovery: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is cooled slowly to allow for the formation of large, pure crystals.

References

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • Google Patents. (1989). Purification of isoquinoline.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102. Retrieved from [Link]

  • Sadowska, U., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Molecules, 28(8), 3539. Retrieved from [Link]

  • ResearchGate. (2025). Isolation of Natural Products by Ion-Exchange Methods. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wiczling, P., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(25), 2545-2559. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaloids: Isolation and purification. Retrieved from [Link]

  • ResearchGate. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

Sources

Technical Support Center: Amination of Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of dichloroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will delve into common challenges, troubleshoot side reactions, and provide robust protocols to ensure the success of your experiments.

I. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the amination of dichloroisoquinolines in a question-and-answer format.

Q1: My reaction is producing a significant amount of hydrodehalogenated byproduct, where one of the chlorine atoms is replaced by hydrogen. What is causing this and how can I prevent it?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction. It is often mediated by palladium hydride (Pd-H) species that can form during the catalytic cycle. These species can reductively cleave the carbon-chlorine bond, replacing it with a carbon-hydrogen bond.

Causality & Troubleshooting:

  • Source of Hydride: The hydride can originate from several sources, including the amine, solvent, or even trace water.

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the aminated product over the competing hydrodehalogenation pathway. Consider screening ligands such as XPhos, SPhos, or DavePhos.

  • Base Selection: The base can influence the formation of Pd-H species. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider using a weaker base like potassium carbonate or cesium carbonate if hydrodehalogenation is a major issue.

  • Reaction Conditions: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and other side reactions. While a hydrogen atmosphere has been explored to promote reductive elimination, it can also exacerbate hydrodehalogenation.

Q2: I am observing the formation of both mono- and di-aminated products. How can I selectively synthesize the mono-aminated isoquinoline?

A2: The presence of two chlorine atoms on the isoquinoline ring makes the formation of both mono- and di-substituted products possible. Achieving high selectivity for mono-amination requires careful control over the reaction conditions.

Causality & Troubleshooting:

  • Stoichiometry is Key: The most critical factor is the stoichiometry of your reactants. To favor mono-amination, use a 1:1 or slightly less than 1:1 molar ratio of the amine to the dichloroisoquinoline. This ensures that there is not enough amine present to react with the mono-aminated intermediate.

  • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS). Stopping the reaction once the starting dichloroisoquinoline is consumed can prevent the further reaction of the mono-aminated product. Lowering the reaction temperature can also sometimes improve selectivity.

  • Amine Reactivity: The nucleophilicity and steric bulk of the amine can influence the rate of the second amination. Less reactive or bulkier amines may show higher selectivity for mono-amination.

Q3: My primary amine is leading to the formation of a significant N,N-diarylation byproduct. How can I avoid this?

A3: N,N-diarylation occurs when a primary amine is arylated twice, leading to a tertiary amine with two isoquinoline groups attached. This is more likely to happen if the mono-aminated product is still reactive under the reaction conditions.

Causality & Troubleshooting:

  • Control Stoichiometry: As with controlling di-amination, using a controlled amount of the primary amine (ideally a 1:1 ratio with the dichloroisoquinoline) is the primary way to minimize N,N-diarylation.

  • Steric Hindrance: Using a bulkier primary amine can sterically disfavor the second arylation step.

  • Ligand Choice: Certain ligands can favor the mono-arylation product. Experimenting with different phosphine ligands may be beneficial.

Q4: I am using sodium tert-butoxide as a base and I'm seeing an unexpected peak in my mass spec that corresponds to the methoxy-substituted isoquinoline. What is happening?

A4: This is likely due to a competing nucleophilic substitution reaction where the tert-butoxide anion acts as a nucleophile, displacing one of the chloro groups to form a tert-butoxy-substituted isoquinoline.

Causality & Troubleshooting:

  • Base Nucleophilicity: While a strong base is needed for the Buchwald-Hartwig amination, alkoxide bases can be nucleophilic.

  • Alternative Bases: To avoid this, switch to a non-nucleophilic strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate.

Q5: My reaction is sluggish and I'm observing the formation of palladium black. What can I do to improve catalyst stability and activity?

A5: The formation of palladium black indicates that your palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity.

Causality & Troubleshooting:

  • Ligand's Role: The phosphine ligand is crucial for stabilizing the palladium catalyst in its active Pd(0) state and preventing aggregation. Ensure you are using a sufficient amount of a suitable ligand. Bulky, electron-rich ligands are often effective at preventing catalyst decomposition.

  • Solvent Choice: The solvent should be able to dissolve the catalyst complex throughout the reaction. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. If you are observing precipitation, you may need to try a different solvent or increase the solvent volume.

  • Temperature: Excessively high temperatures can sometimes lead to catalyst decomposition. Try running the reaction at a lower temperature if possible.

II. Experimental Protocols

The following is a general, step-by-step protocol for the mono-amination of a dichloroisoquinoline using Buchwald-Hartwig cross-coupling. This should be considered a starting point and may require optimization for your specific substrates.

Protocol: Selective Mono-Amination of 1,3-Dichloroisoquinoline

Materials:

  • 1,3-Dichloroisoquinoline

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Reagent Addition: Add 1,3-dichloroisoquinoline (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the amine (1.1 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting dichloroisoquinoline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

III. Data Presentation

Table 1: Effect of Ligand on the Mono-amination of 1,3-Dichloroisoquinoline with Morpholine

EntryLigand (mol%)Yield of Mono-aminated Product (%)Yield of Di-aminated Product (%)Yield of Hydrodehalogenated Product (%)
1PPh₃ (8)351015
2BINAP (4)6558
3XPhos (4)88<2<3
4SPhos (4)85<2<4

Reaction conditions: 1,3-Dichloroisoquinoline (1 mmol), morpholine (1.1 mmol), Pd(OAc)₂ (2 mol%), ligand, NaOtBu (1.4 mmol), toluene (5 mL), 100 °C, 18 h.

IV. Visualizations

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination and Competing Side Reactions

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Amine_coord Amine Coordination & Deprotonation PdII_complex->Amine_coord HNR2, Base Amido_complex Ar-Pd(II)(NR2)L_n Amine_coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim Beta_hydride β-Hydride Elimination Amido_complex->Beta_hydride RedElim->Pd0 Regenerated Catalyst Product Ar-NR2 (Desired Product) RedElim->Product PdH_complex Ar-Pd(II)(H)L_n Beta_hydride->PdH_complex Hydrodehalogenation Reductive Elimination (Hydrodehalogenation) PdH_complex->Hydrodehalogenation Hydrodehalogenation->Pd0 Regenerated Catalyst Byproduct Ar-H (Byproduct) Hydrodehalogenation->Byproduct

Caption: Catalytic cycle and key side reactions.

Diagram 2: Troubleshooting Logic for Dichloroisoquinoline Amination

Troubleshooting_Logic Start Start: Amination of Dichloroisoquinoline Problem Identify Primary Issue Start->Problem Hydrodehalogenation High Hydrodehalogenation? Problem->Hydrodehalogenation Yes Low_Selectivity Poor Mono/Di Selectivity? Problem->Low_Selectivity Yes Byproducts Other Byproducts? Problem->Byproducts Yes Low_Yield Low Yield/Stalled Reaction? Problem->Low_Yield Yes Sol_Hydro Optimize Ligand (e.g., XPhos) Change Base (e.g., K2CO3) Ensure Inert Atmosphere Hydrodehalogenation->Sol_Hydro Sol_Selectivity Adjust Amine Stoichiometry (1:1 for mono) Monitor Reaction Time Lower Temperature Low_Selectivity->Sol_Selectivity Sol_Byproducts N,N-Diarylation: Control Stoichiometry Alkoxylation: Use Non-nucleophilic Base (LHMDS) Byproducts->Sol_Byproducts Sol_Yield Screen Ligands for Stability Check Solvent/Solubility Optimize Temperature Low_Yield->Sol_Yield

Caption: Troubleshooting decision-making workflow.

V. References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Utkina, E. N., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2374-2387. [Link]

  • Choudhary, R., Ansari, T., & Handa, S. (2024). Effect of gases on Buchwald-Hartwig amination in water. 28th Annual Green Chemistry & Engineering Conference. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Egu, S. A., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. FUW Trends in Science & Technology Journal, 5(1), 052-056. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wang, X.-Q., et al. (2016). Microwave-Assisted Efficient Synthesis of 4-Substituted Amino-2-methylquinolines Catalyzed by p-Toluenesulfonic Acid. HETEROCYCLES, 92(1), 115. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hartwig, J. F., & Shekhar, S. (2006). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 71(13), 4951-4955. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Zhao, T., & Xu, B. (2009). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212-215. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(10), 3626-3630. [Link]

  • Ghorai, M. K., & Kumar, A. (2009). New insights into the mechanism of palladium-catalyzed allylic amination. The Journal of Organic Chemistry, 74(16), 6065-6073. [Link]

  • Peng, Y., et al. (2021). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 45(1-2), 1-7. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Amination Methods (pp. 1-56). [Link]

  • Harned, A. M. Cross coupling reactions. Harned Research Group. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Utkina, E., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2374-2387. [Link]

  • The Synthetic Chemist. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the prevention of homocoupling side reactions in the palladium-catalyzed cross-coupling of isoquinoline derivatives. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to solve challenges in your own research.

Understanding the Enemy: Mechanisms of Homocoupling

Homocoupling is a persistent side reaction in palladium-catalyzed cross-coupling, leading to the formation of symmetrical dimers of either the isoquinoline starting material (bi-isoquinoline) or the coupling partner (e.g., biaryl from a boronic acid). This unwanted reaction consumes starting materials, reduces the yield of the desired product, and complicates purification.

The two primary pathways for homocoupling are:

  • Oxidative Homocoupling of the Coupling Partner: This is particularly prevalent in Suzuki-Miyaura reactions involving organoboron reagents. It is primarily caused by the presence of dissolved oxygen or unreduced Pd(II) species in the reaction mixture.[1][2][3] These species can mediate the dimerization of the organoboron compound, generating Pd(0) in the process, which can then enter the desired catalytic cycle.[1][4]

  • Reductive Homocoupling of the Isoquinoline Halide: This pathway involves the formation of a bi-isoquinoline dimer. It can be promoted by highly reactive catalyst systems or reaction conditions that favor the reaction of an Ar-Pd(II)-X intermediate with another molecule of the organopalladium intermediate instead of the intended coupling partner.[5]

The following diagram illustrates the desired cross-coupling cycle and the points at which it can diverge into unwanted homocoupling pathways.

G cluster_A Pathway A: Oxidative Homocoupling cluster_B Pathway B: Reductive Homocoupling pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa + IsoQ-X pd2_complex IsoQ-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm + R-M homoB IsoQ-IsoQ Homocoupled Byproduct pd2_complex->homoB + IsoQ-Pd(II)L_n-X pd2_cross IsoQ-Pd(II)L_n-R tm->pd2_cross re Reductive Elimination pd2_cross->re re->pd0 Regenerated product IsoQ-R Desired Product re->product rm R-M (e.g., ArB(OH)₂) pd2_source Pd(II) Source + O₂ rm->pd2_source 2 eq. pd2_source->pd0 Pd(0) generation homoA R-R Homocoupled Byproduct pd2_source->homoA

Caption: Catalytic cycle showing desired cross-coupling versus homocoupling side reactions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling experiments with isoquinoline derivatives.

Q1: My primary byproduct is the homocoupled dimer of my organoboron reagent (e.g., a biaryl). What is causing this and how do I fix it?

This is the most common form of homocoupling in Suzuki-Miyaura reactions. It is almost always linked to the presence of oxygen or issues with the palladium catalyst's active state.

Possible CauseSuggested SolutionScientific Rationale
Oxygen in the Reaction Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Use a robust method like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2][6]Oxygen promotes the oxidation of Pd(0) to Pd(II) and can directly facilitate the oxidative homocoupling of boronic acids, a well-established side reaction.[1][3][4]
Inefficient Pd(0) Generation Use a Well-Defined Precatalyst: Switch from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) to a modern, well-defined Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[1][7]Pd(II) sources must be reduced to the active Pd(0) state in situ. This reduction can consume the organoboron reagent as a sacrificial reductant, leading to homocoupling.[1] Precatalysts are designed for clean and efficient generation of the active catalyst, minimizing this side reaction.[8]
High Reagent Concentration Slow Addition: Add the organoboron reagent slowly over a period of time using a syringe pump rather than all at once.Maintaining a low instantaneous concentration of the organoboron reagent can kinetically disfavor the second-order homocoupling reaction relative to the desired cross-coupling pathway.[9][10]
Ineffective Ligand Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands accelerate the reductive elimination step, which is the final, product-forming step of the desired catalytic cycle.[9] By making this step faster, the lifetime of the palladium intermediates is reduced, minimizing the opportunity for side reactions like homocoupling.
Q2: I am observing significant formation of a bi-isoquinoline dimer. How can I suppress this side reaction?

This byproduct suggests that two isoquinoline-palladium intermediates are reacting with each other. This is often a sign of an overly reactive or unstable catalyst.

Possible CauseSuggested SolutionScientific Rationale
Catalyst Instability Increase Ligand Ratio: For catalysts generated in situ (e.g., from Pd₂(dba)₃ and a phosphine), slightly increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd).An excess of the phosphine ligand can help stabilize the Pd(0) species and prevent the formation of less-ligated, highly reactive palladium species that might promote reductive homocoupling.
High Reaction Temperature Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. This may require a longer reaction time, so monitor progress carefully by TLC or LC-MS.[6]Higher temperatures can accelerate catalyst decomposition and increase the rate of undesired side reactions. The activation energy for homocoupling may be different from that of the desired cross-coupling, allowing for selective suppression at lower temperatures.
Inappropriate Base Screen Weaker Bases: If using a very strong base like NaOtBu, consider screening weaker inorganic bases such as K₂CO₃ or K₃PO₄.The choice of base can influence the stability of the catalytic species and the overall reaction profile.[6] A base that is too strong might lead to catalyst degradation or undesired reactivity.
Q3: My reaction is plagued by both homocoupling and low yield. Where do I begin troubleshooting?

When multiple problems are present, a systematic approach is essential. The following workflow can help diagnose the root cause.

G start High Homocoupling & Low Yield Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement Freeze-Pump-Thaw or extensive sparging. (See Protocol 2) q1->sol1 No q2 What is the Pd source? q1->q2 Yes sol1->q2 sol2 Switch to a Buchwald G3/G4 precatalyst to ensure clean Pd(0) generation. q2->sol2 Pd(II) salt (e.g., Pd(OAc)₂) q3 Is the ligand appropriate? q2->q3 Pd(0) or Precatalyst sol2->q3 sol3 Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). q3->sol3 No / Unsure q4 Have other conditions been optimized? q3->q4 Yes sol3->q4 sol4 Systematically screen: 1. Base (e.g., K₂CO₃, K₃PO₄) 2. Solvent (e.g., Dioxane, Toluene, 2-MeTHF) 3. Temperature (start lower) q4->sol4 No end Problem Resolved q4->end Yes sol4->end

Caption: Troubleshooting workflow for diagnosing and resolving homocoupling issues.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of palladium precatalyst so important for preventing homocoupling? The catalytic cycle requires Pd(0).[1] If you start with a Pd(II) source, like palladium acetate (Pd(OAc)₂), it must first be reduced. This reduction step often consumes your valuable starting material—either the organometallic reagent (like a boronic acid) or a phosphine ligand—as a sacrificial reductant, generating homocoupled byproducts.[1] Modern, well-defined precatalysts (often called Buchwald precatalysts) are designed to cleanly and quantitatively generate the active Pd(0) species upon gentle heating or addition of a base, without consuming your reagents in side reactions.[7][8]

Q2: How do bulky phosphine ligands mechanistically suppress homocoupling? Bulky, electron-rich ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), have two key effects. First, their electron-donating nature promotes the initial oxidative addition of the isoquinoline halide to the palladium center. Second, and more importantly for preventing side reactions, their steric bulk accelerates the final reductive elimination step. This is the step that forms the desired C-C bond and regenerates the Pd(0) catalyst.[9] By making this step kinetically favorable and rapid, it outcompetes potential side reactions like β-hydride elimination or dimerization of catalyst intermediates.[11]

Q3: Can the base influence homocoupling? Yes, indirectly and directly. In Suzuki couplings, a base is essential to activate the organoboron reagent for transmetalation.[12] However, the choice of base is critical. A base that is too strong or poorly soluble can lead to poor reaction kinetics and promote catalyst decomposition into palladium black, which can have different catalytic activity and promote side reactions.[9] Generally, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points for isoquinoline couplings as they are effective but less harsh than strong organic bases.[6]

Q4: Are certain types of cross-coupling reactions more susceptible to homocoupling with isoquinolines? Yes. Suzuki-Miyaura coupling is highly susceptible to the oxidative homocoupling of the boronic acid partner, especially if rigorous anaerobic conditions are not maintained.[3] Sonogashira coupling is also notorious for the homocoupling of the terminal alkyne partner, a reaction known as Glaser coupling.[13][14] This side reaction is also promoted by oxygen and the copper(I) co-catalyst typically used.[13][15] Buchwald-Hartwig amination is less prone to homocoupling of the amine, but other side reactions like hydrodehalogenation can become competitive.[9][16]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 1-Chloro-isoquinoline

This protocol provides a robust starting point for minimizing homocoupling.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1-chloro-isoquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), and powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 2 mol%).

  • Vessel Sealing & Inert Atmosphere: Seal the vial with a septum-lined cap. Attach the vial to a Schlenk line and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Rigorous Degassing using the Freeze-Pump-Thaw Method

This is the gold standard for removing dissolved oxygen from reaction solvents.

  • Freeze: Place the sealed reaction vessel containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the connection to a high-vacuum line and evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.

  • Thaw: Close the connection to the vacuum line. Remove the vessel from the liquid nitrogen bath and allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen. After the final cycle, backfill the vessel with an inert gas like argon or nitrogen.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thurston, G. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Hardink, M. et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Li, J. et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chen, C. et al. (2006). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Elangovan, A. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]

  • Elangovan, A. et al. (2003). Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar. [Link]

  • Elangovan, A. et al. (2003). Sonogashira coupling reaction with diminished homocoupling. PubMed. [Link]

  • Wolfe, J. P. et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suto, K. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Suto Science. [Link]

  • Fors, B. P. et al. (2008). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Vaddypally, S. et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Li, X. et al. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

  • Magano, J. & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Dichloro-6-ethylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers to guide your experimental design and scale-up strategy.

Q1: What is the most common synthetic route for this compound, and what are the key reactions involved?

A1: The most prevalent and scalable approach to synthesizing this compound is through a multi-step process that typically involves a Bischler-Napieralski reaction followed by chlorination.[1][2][3] The key steps are:

  • Amide Formation: Reaction of an appropriately substituted β-phenylethylamine with an acylating agent to form the corresponding amide.

  • Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate.[1][2][4]

  • Aromatization and Chlorination: The dihydroisoquinoline intermediate is then aromatized and chlorinated, often in the same pot, using an excess of a chlorinating agent like POCl₃ to yield the final this compound.

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a larger scale?

A2: Phosphorus oxychloride is a highly reactive and corrosive substance that requires strict safety protocols, especially during scale-up.[5][6] Key hazards include:

  • Violent Reaction with Water: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[5][7] This reaction is highly exothermic and can lead to a dangerous pressure buildup in a closed system.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[6][8] Inhalation can cause severe lung damage, including pulmonary edema.[8][9]

  • Incompatible Materials: It reacts hazardously with alcohols, amines, and strong bases.[6][8]

Q3: How does the presence of the ethyl group at the 6-position influence the reaction conditions?

A3: The ethyl group is an electron-donating group which activates the benzene ring towards the electrophilic aromatic substitution that occurs during the Bischler-Napieralski cyclization.[10] This can lead to a more facile reaction compared to substrates with electron-withdrawing groups. However, its presence does not significantly alter the fundamental reaction conditions but may influence the regioselectivity of other potential side reactions.

Q4: What are the expected challenges in purifying this compound at a larger scale?

A4: Purification of halo-isoquinolines on a large scale can be challenging due to their often limited solubility in common recrystallization solvents and the need to remove structurally similar impurities.[11][12] Flash column chromatography, while effective at the lab scale, can be impractical and costly for large quantities.[11] Developing a robust crystallization or precipitation method is crucial for scalable purification.[12][13] This may involve screening various solvent systems or utilizing techniques like salt formation and subsequent neutralization to isolate the pure product.[11]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis and scale-up of this compound.

Problem Potential Causes Troubleshooting & Optimization
Low or No Yield in Bischler-Napieralski Cyclization 1. Deactivated Aromatic Ring: While the ethyl group is activating, other substituents could deactivate the ring.[10] 2. Insufficiently Strong Dehydrating Agent: For less reactive substrates, POCl₃ alone may not be sufficient.[10] 3. Side Reactions: Formation of styrenes via a retro-Ritter reaction can be a significant side reaction.[4] 4. Inappropriate Reaction Conditions: Incorrect temperature or solvent can lead to decomposition or side reactions.[10]Action: 1. Ensure the starting β-phenylethylamine is pure. 2. For challenging substrates, consider using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in conjunction with POCl₃.[2] 3. To minimize the retro-Ritter reaction, using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene byproduct.[4] 4. Optimize the reaction temperature. While reflux is often required, excessive heat can promote side reactions.[10]
Incomplete Chlorination 1. Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical for both cyclization and subsequent chlorination. 2. Reaction Temperature Too Low: The chlorination step may require higher temperatures than the initial cyclization. 3. Presence of Water: Moisture will consume the POCl₃, rendering it ineffective.[5][7]Action: 1. Use a sufficient excess of POCl₃. 2. After the initial cyclization, consider increasing the reaction temperature to drive the chlorination to completion. Monitor reaction progress by TLC or HPLC. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Tar and Dark-Colored Impurities 1. Excessive Heating: Overheating during the reaction or work-up can lead to polymerization and decomposition. 2. Air Oxidation: The dihydroisoquinoline intermediate can be sensitive to air oxidation, leading to colored byproducts. 3. Residual Acid: Incomplete neutralization during work-up can cause product degradation upon concentration.Action: 1. Maintain careful temperature control throughout the process. 2. Conduct the reaction under an inert atmosphere. 3. Ensure thorough neutralization of the reaction mixture during the aqueous work-up. Check the pH of the aqueous layer.
Difficulties in Product Isolation and Purification 1. Product is an Oil: The crude product may initially present as a difficult-to-handle oil. 2. Poor Solubility: The product may have low solubility in common organic solvents, making purification by chromatography or recrystallization challenging.[11] 3. Persistent Impurities: Co-eluting or co-crystallizing impurities can be difficult to remove.Action: 1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal of pure product, or triturating with a non-polar solvent like hexanes. 2. For purification, consider a solvent screen for recrystallization. Alternatively, dissolve the crude product in a solvent like dichloromethane (DCM) and precipitate it as an HCl salt by adding ethereal HCl. The salt can then be filtered and neutralized to recover the free base.[11] 3. If standard purification methods fail, consider derivatization to a more easily purifiable intermediate, followed by regeneration of the desired product.
Scale-Up Issues: Poor Heat Transfer and Mixing 1. Exothermic Reactions: The reaction of POCl₃ is exothermic, and poor heat transfer on a larger scale can lead to runaway reactions. 2. Viscous Reaction Mixture: The reaction mixture can become thick, leading to inefficient mixing and localized overheating.Action: 1. Ensure the reactor has adequate cooling capacity. Add reagents, particularly POCl₃, slowly and in a controlled manner to manage the exotherm. 2. Use a robust overhead stirrer to ensure efficient mixing. If the mixture becomes too viscous, consider using a co-solvent to improve fluidity, ensuring it is compatible with the reaction conditions.

III. Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for the synthesis of this compound, along with a table of expected outcomes.

Step 1: Synthesis of N-(4-ethylphenethyl)acetamide
  • To a solution of 2-(4-ethylphenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization and Chlorination to this compound
  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask equipped with a reflux condenser and an overhead stirrer, add the crude N-(4-ethylphenethyl)acetamide (1.0 eq).

  • Slowly and carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) at room temperature. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base (e.g., solid Na₂CO₃ or concentrated NaOH solution) while keeping the mixture cool in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be developed.

Parameter Expected Outcome
Yield (Overall) 50-70%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95% after purification

IV. Visualizations

Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Chlorination cluster_2 Work-up & Purification A 2-(4-ethylphenyl)ethan-1-amine C N-(4-ethylphenethyl)acetamide A->C Triethylamine, DCM B Acetyl Chloride B->C E This compound C->E Reflux D POCl3 (excess) D->E F Quenching (Ice) & Neutralization E->F G Extraction F->G H Purification (Chromatography/Recrystallization) G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield in Cyclization Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Use fresh, anhydrous reagents and solvents. Cause1->Solution1 Solution2 Optimize temperature and reaction time. Consider stronger dehydrating agents. Cause2->Solution2 Solution3 Use nitrile solvent to suppress retro-Ritter reaction. Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Bischler-Napieralski reaction.

V. References

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Reddit. (2018, September 6). How to purify halo-isoquinolines? Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar. Retrieved from

  • Google Patents. (n.d.). CN114591238A - Synthetic method of isoquinoline drug intermediate. Retrieved from

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • Clamal Reagent. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1,3-Disubstituted Isoquinolines by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. The isoquinoline scaffold, particularly when substituted at the 1 and 3 positions, represents a privileged core in a multitude of pharmacologically active agents.[1][2] The precise spatial arrangement of these substituents dictates molecular interactions with biological targets, profoundly influencing efficacy and selectivity. While several analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous atomic-level resolution.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other prevalent analytical methods for the structural validation of 1,3-disubstituted isoquinolines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of High-Fidelity Structural Data

The pharmacological promiscuity of the isoquinoline core necessitates a rigorous approach to structural characterization. A minor change in the stereochemistry or conformation of substituents at the C1 and C3 positions can lead to vastly different biological outcomes. Therefore, relying solely on spectroscopic data, which often describes the molecule in a solution-state ensemble, can be misleading. X-ray crystallography provides a static, solid-state snapshot of the molecule in its lowest energy conformation within the crystal lattice, offering unparalleled detail of bond lengths, bond angles, and torsional angles.[3]

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides definitive structural information, it is not always the most accessible or appropriate technique. A multi-faceted approach, leveraging the strengths of various methods, often yields the most comprehensive understanding of a molecule's structure and behavior.

Technique Information Obtained Strengths Limitations Best Suited For
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Unambiguous structure determination; High resolution.[4]Requires a single, high-quality crystal; Provides a static, solid-state structure.[5]Final, definitive structural confirmation; Elucidation of absolute stereochemistry.
NMR Spectroscopy Connectivity through-bond correlations (COSY, HSQC, HMBC), through-space correlations (NOESY, ROESY), relative stereochemistry.[6][7]Provides data on the solution-state structure and dynamics; Does not require crystallization.[8]Can be difficult to interpret for complex molecules with overlapping signals; Does not provide absolute stereochemistry.[9]Initial structural elucidation; Studying conformational dynamics in solution.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[10][11]High sensitivity; Requires very small sample amounts.[12]Provides limited information on 3D structure and stereochemistry.Confirmation of molecular formula; Identification in complex mixtures.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized 1,3-disubstituted isoquinoline to a refined crystal structure is a multi-step process that demands patience and precision. The following protocol is a culmination of best practices and field-proven insights.

Part 1: The Art and Science of Crystallization

The rate-limiting step in X-ray crystallography is often obtaining diffraction-quality crystals.[13] For 1,3-disubstituted isoquinolines, which can range from oily to solid materials, a systematic screening of crystallization conditions is crucial.

1. Sample Purity:

  • Rationale: Impurities can inhibit nucleation and crystal growth.

  • Protocol: Ensure the compound is >98% pure as determined by NMR and LC-MS. Recrystallization or flash chromatography may be necessary.[14]

2. Solvent Selection:

  • Rationale: The choice of solvent is critical for achieving supersaturation, a prerequisite for crystallization.

  • Protocol:

    • Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Rationale: A simple and often effective method for compounds that are not overly soluble.

    • Protocol: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or covered with parafilm containing a few pinholes. Allow the solvent to evaporate slowly over several days to weeks.[14]

  • Vapor Diffusion (Hanging Drop & Sitting Drop):

    • Rationale: A highly controlled method that allows for the gradual increase in concentration of the compound.[15]

    • Protocol:

      • Prepare a reservoir solution containing a precipitant.

      • Mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution to form a drop.

      • For hanging drop, the drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

      • For sitting drop, the drop is placed on a post within the well containing the reservoir.

      • Water vapor equilibrates from the drop to the more concentrated reservoir, slowly increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

  • Solvent Layering:

    • Rationale: Useful for compounds that are highly soluble in one solvent and insoluble in another.

    • Protocol: Dissolve the compound in a small amount of a "good" solvent in a narrow tube. Carefully layer a "poor" solvent on top. Crystals may form at the interface over time.

Diagram of the X-ray Crystallography Workflow:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification (>98% Purity) Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Pure Compound Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection High-Quality Crystal Mounting Crystal Mounting & Cryo-cooling Crystal_Selection->Mounting XRay_Source X-ray Diffraction (Synchrotron or In-house) Mounting->XRay_Source Data_Collection Diffraction Data Collection XRay_Source->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Phase_Determination Phase Problem Solution Data_Processing->Phase_Determination Model_Building Atomic Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation (e.g., R-factor, Ramachandran) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: A streamlined workflow for the structural validation of 1,3-disubstituted isoquinolines using X-ray crystallography.

Part 2: From Crystal to Structure

1. Crystal Mounting and Data Collection:

  • Rationale: A single, well-ordered crystal is selected and mounted on a goniometer head. For data collection at cryogenic temperatures (to minimize radiation damage), the crystal is flash-cooled in a stream of liquid nitrogen.

  • Protocol:

    • Carefully select a crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a loop and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.[13]

2. Structure Solution and Refinement:

  • Rationale: The diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

  • Protocol:

    • The diffraction data is processed to yield a set of structure factors.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Comparative Analysis Logic

The decision to use a particular analytical technique should be driven by the specific question being asked.

Analysis_Logic cluster_questions cluster_methods Start What structural information is required? q1 Absolute 3D Structure? q2 Solution Conformation? q3 Molecular Formula Confirmation? xray X-ray Crystallography q1->xray Yes nmr NMR Spectroscopy q2->nmr Yes ms Mass Spectrometry q3->ms Yes Final_Structure Final_Structure xray->Final_Structure Provides Definitive 3D Model Solution_Insights Solution_Insights nmr->Solution_Insights Reveals Dynamic Behavior Formula_Validation Formula_Validation ms->Formula_Validation Confirms Identity

Caption: A decision-making diagram for selecting the appropriate structural analysis technique.

Conclusion

For the unequivocal structural validation of 1,3-disubstituted isoquinolines, single-crystal X-ray crystallography is the definitive method. It provides an unambiguous, high-resolution three-dimensional structure that is invaluable for understanding structure-activity relationships and for intellectual property protection. While other techniques such as NMR and mass spectrometry are essential components of the analytical toolkit, providing complementary information about the molecule in solution and its elemental composition, they cannot replace the certainty provided by a well-refined crystal structure. By following a systematic and rigorous experimental approach, researchers can confidently elucidate the precise atomic architecture of these important pharmaceutical building blocks.

References

  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed.
  • Comparison of NMR and X-ray crystallography. Bialix.
  • Difference Between NMR and X-Ray Crystallography. Pediaa.Com.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Benchchem.
  • Application Note: Mass Spectrometry of Acetylated Isoquinolinol for Enhanced Detection and Quantification. Benchchem.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.
  • Isoquinoline. Wikipedia.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • SOP: CRYSTALLIZATION. Gavilan College.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • 1H and 13C NMR spectra of fifteen substituted isoquinolines. Sci-Hub.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. ResearchGate.
  • Isolation and X-ray crystal structure of a new isoquinoline-N-oxide alkaloid from Calycotome villosa subsp. intermedia. PubMed.
  • CN103664892B - The crystallization of quinoline. Google Patents.
  • Guide for crystallization. Université de Sherbrooke.
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.
  • Structure Elucidation and NMR. Hypha Discovery.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. American Chemical Society.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • x Ray crystallography. PubMed Central.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Structure Elucidation by NMR. ETH Zurich.
  • Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation. CECAM.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. National Institutes of Health.
  • Crystallization and preliminary X-ray diffraction analysis of inositol 1,3,4,5,6-pentakisphosphate kinase from Arabidopsis thaliana. PubMed Central.
  • Protein Crystallization for X-ray Crystallography. YouTube.
  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PubMed Central.

Sources

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Ethyl vs. Nitro-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, a foundational blueprint from which a multitude of biologically active molecules can be derived.[1][2][3] The therapeutic potential of these compounds is vast, spanning applications as anticancer, antimicrobial, and enzyme inhibitory agents.[2][4] However, the journey from a simple heterocyclic core to a potent therapeutic agent is paved with nuanced chemical modifications. The nature and position of substituents on the isoquinoline ring are paramount in dictating the molecule's interaction with biological targets.

This guide provides an in-depth, objective comparison of the biological activities of isoquinolines functionalized with two fundamentally different substituents: the electron-donating ethyl group and the electron-withdrawing nitro group. By examining experimental data from discrete studies, we will explore how these seemingly minor alterations can profoundly impact cytotoxic and antimicrobial efficacy. This analysis is designed to provide field-proven insights to inform the rational design of next-generation isoquinoline-based therapeutics.

The Decisive Role of Electronic Effects: Ethyl vs. Nitro

The biological activity of a molecule is intrinsically linked to its electronic properties, which govern its ability to interact with biological macromolecules. The ethyl group (-CH₂CH₃) is a classic example of an electron-donating group (EDG). Through inductive effects, it increases the electron density of the aromatic isoquinoline ring. This enhanced electron density can modulate the basicity of the nitrogen atom and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5]

Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG). It significantly decreases the electron density of the isoquinoline ring through both inductive and resonance effects. This reduction in electron density can render the molecule more susceptible to nucleophilic attack and can alter its binding affinity for enzymatic pockets.[6] Understanding these fundamental electronic differences is crucial for interpreting the divergent biological activities of their respective isoquinoline derivatives.

Comparative Biological Activities: A Data-Driven Analysis

Anticancer Activity: A Battle for Cellular Supremacy

Isoquinoline derivatives have shown considerable promise as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like topoisomerases or the disruption of microtubule polymerization.[5][7][8] The substitution pattern on the isoquinoline core plays a critical role in determining their cytotoxic potency against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Ethyl- and Nitro-Substituted Isoquinoline Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Ethyl-Substituted
Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylateHIV-1 (in MT-4 cells)Not SpecifiedPotent Inhibitory Activity[9]
Nitro-Substituted
7-Nitro-1-methyl-3,4-dihydroisoquinolineNot specifiedNot specifiedNot specified[3]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Not specifiedNot specifiedNot specified[10]
Nitroxoline DerivativesE. coli ATCC25922MIC2-8 µg/mL[11]
Nitroxoline DerivativesS. aureus ATCC29213MIC2-8 µg/mL[11]
Halogenated 8-hydroxyquinolines (including nitro-containing)Gram-positive bacteriaMIC5.57–89.09 µM[6]
Halogenated 8-hydroxyquinolines (including nitro-containing)P. aeruginosa ATCC 27853MIC84.14 µM[6]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The available data, though not a direct comparison, suggests that nitro-substituted quinoline and isoquinoline derivatives have been more extensively studied for their cytotoxic and antimicrobial properties. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) and its derivatives have demonstrated notable antibacterial activity.[10][11] The potent electron-withdrawing nature of the nitro group is often implicated in the mechanism of action of many antimicrobial compounds.

Antimicrobial Activity: A Clash of Chemical Titans

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Isoquinoline derivatives have emerged as a promising scaffold in this arena.[4][12][13] The electronic properties imparted by substituents can influence a compound's ability to penetrate bacterial cell walls, interact with essential enzymes, or disrupt cellular processes.

Table 2: Comparative Antimicrobial Activity of Substituted Isoquinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Alkynyl Isoquinolines S. aureus0.5[13]
MRSAPotent Activity[12]
S. epidermidis4-16[12]
L. monocytogenes4-16[12]
S. pneumoniae4-16[12]
E. faecalis4-16[12]
Tricyclic Isoquinoline Derivatives S. aureus16-32[3]
S. pneumoniae32[3]
E. faecium64-128[3]
Nitroxoline Derivatives E. coli ATCC259222-8[11]
S. aureus ATCC292132-8[11]

Note: This table includes data for various substituted isoquinolines to provide a broader context for their antimicrobial potential. Direct comparative data for ethyl- vs. nitro-substituted derivatives is limited.

From the available literature, it is evident that functionalization of the isoquinoline core can lead to potent antimicrobial activity against a range of pathogens, including drug-resistant strains.[12][14] While specific data for ethyl-substituted isoquinolines is sparse in the provided results, the broader class of substituted isoquinolines demonstrates significant potential.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of isoquinoline derivatives.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound add_compound 4. Add Compound to Wells compound_prep->add_compound incubation 5. Incubate for 48-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm calculate_ic50 10. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test isoquinoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol details the determination of the MIC of a compound against bacterial strains using the broth microdilution method.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound inoculation 3. Inoculate Wells with Bacteria compound_dilution->inoculation bacterial_culture 2. Prepare Standardized Bacterial Inoculum bacterial_culture->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually Inspect for Turbidity incubation->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining MIC values using broth microdilution.

Methodology:

  • Compound Dilution: Prepare a series of twofold dilutions of the test isoquinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The exploration of ethyl- and nitro-substituted isoquinolines reveals a fascinating interplay between chemical structure and biological function. While direct comparative data is limited, the existing body of research strongly suggests that the electronic nature of the substituent is a critical determinant of activity. The electron-withdrawing properties of the nitro group appear to be frequently associated with potent antimicrobial and, in some contexts, anticancer activities.

This guide underscores the necessity for systematic structure-activity relationship (SAR) studies. Future research should prioritize the synthesis and parallel evaluation of isoquinoline derivatives with a diverse range of electron-donating and electron-withdrawing groups at various positions on the heterocyclic core. Such studies, conducted under standardized assay conditions, will provide the high-quality, comparative data needed to build robust predictive models for the rational design of novel isoquinoline-based therapeutics. By understanding the intricate language of substituent effects, the scientific community can unlock the full therapeutic potential of this remarkable scaffold.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules, 27(16), 5085.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2018). PLoS ONE, 13(1), e0191253.
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (2017). Current Organic Chemistry, 21(21), 1920-1934.
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research, 21(2), 193-197.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules, 27(16), 5085.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Medicinal Chemistry.
  • Structures of antimicrobial compounds with an isoquinoline moiety. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(17), 8503-8535.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). Pharmaceuticals, 16(5), 743.
  • Antimicrobial activity of the compounds against several standard strains. (n.d.).
  • A Comparative Guide to the Cytotoxicity of Isoquinolinol Deriv
  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.).
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.).
  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.).
  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2023). Journal of Advanced Research, 50, 115-126.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Novel isoquinoline derivatives as antimicrobial agents. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3221-3230.
  • cell lines ic50: Topics by Science.gov. (n.d.).
  • Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). Molecules, 26(2), 398.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
  • Novel isoquinoline derivatives as antimicrobial agents. (n.d.).
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 1,3-diarylisoquinolines as novel topoisomerase I catalytic inhibitors. (2018). European Journal of Medicinal Chemistry, 143, 134-146.
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2013). Archiv der Pharmazie, 346(1), 50-59.
  • Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. (2003). Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-2026.
  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127286.
  • Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2022). Bioorganic & Medicinal Chemistry, 57, 116648.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). International Journal of Molecular Sciences, 23(15), 8493.
  • Synthesis and Biological Evaluation of 1‐Phenyl‐1,2,3,4‐dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors. (n.d.). Semantic Scholar.
  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2021). Bioorganic Chemistry, 116, 105333.

Sources

A Comparative Guide to Purity Assessment of Synthesized 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 1,3-Dichloro-6-ethylisoquinoline, a versatile intermediate with significant potential in medicinal chemistry, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this specific isoquinoline derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity in Drug Discovery

Impurities in a drug substance can originate from various stages of the manufacturing process, including starting materials, intermediates, and degradation products.[1] For a molecule like this compound, potential process-related impurities could include starting materials that are carried through the synthesis, by-products from incomplete reactions, or isomers formed under specific reaction conditions.[2] The presence of such impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, employing a highly sensitive and specific analytical method for purity determination is not merely a quality control measure but a fundamental aspect of drug development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly when coupled with a Photodiode Array (PDA) detector, is the workhorse for purity analysis in the pharmaceutical industry. Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for separating and quantifying the main component from its potential impurities.

The Rationale Behind the Method

The selection of an appropriate HPLC method is a multi-faceted process. For a halogenated heterocyclic compound like this compound, a reversed-phase C18 column is a logical starting point due to its versatility in retaining moderately nonpolar compounds.[3] The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring good separation of the main peak from any impurities. A PDA detector offers the significant advantage of acquiring full UV-Vis spectra for each eluting peak, which is invaluable for peak purity analysis and can help in the preliminary identification of unknown impurities.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Synthesized Compound in Diluent HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Standard Prepare Standard Solution of Known Concentration Standard->HPLC Inject Detector PDA Detector HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

This protocol is adapted from a validated method for a closely related compound, 5,7-dichloro-8-hydroxyquinoline, and serves as a robust starting point for this compound.[4][5]

1. System Suitability: Before sample analysis, the HPLC system's performance must be verified through a system suitability test.[6] This ensures that the system is operating within acceptable parameters. A standard solution of this compound is injected multiple times, and parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates are evaluated against predefined criteria.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) or equivalent.[4][5]

  • Mobile Phase A: 0.1% o-phosphoric acid in water.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: A linear gradient from 55% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 55% B.

  • Flow Rate: 0.5 mL/min.[4][5]

  • Column Temperature: 30 °C.

  • Detection: PDA detector at 247 nm.[4][5]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Data Analysis: The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector allows for peak purity analysis, where the spectra across a single peak are compared to ensure it is not a co-elution of multiple components.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more comprehensive and trustworthy characterization of a new chemical entity. Here, we compare HPLC with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

UPLC-MS: Enhanced Specificity and Impurity Identification

UPLC-MS combines the high-resolution separation of UPLC with the mass-selective detection of a mass spectrometer. This hyphenated technique offers significant advantages over HPLC-PDA, particularly in the identification of unknown impurities.[1]

Causality of Choice: For a novel compound like this compound, where all potential impurities may not be known, UPLC-MS provides invaluable mass information that can help elucidate the structures of these minor components. This is especially useful for process-related impurities that may have similar UV spectra to the main compound, making them difficult to distinguish with a PDA detector alone.

Experimental Protocol Outline:

  • Chromatography: Utilize a similar UPLC method as described for HPLC, often with a volatile mobile phase modifier (e.g., formic acid instead of phosphoric acid) to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer can be operated in full scan mode to detect all ions within a specified mass range, and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.

  • Data Analysis: The resulting data provides both chromatographic separation and mass-to-charge ratio (m/z) information for each eluting peak, facilitating the identification of impurities.

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the same compound.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality of Choice: qNMR is considered a primary ratio method of measurement and can provide a highly accurate purity value. It is particularly useful for certifying in-house reference standards. By comparing the integral of a specific proton on the this compound molecule to the integral of a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined.

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a proton NMR spectrum using parameters optimized for quantitative analysis, such as a long relaxation delay to ensure complete magnetization recovery between scans.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the known concentration of the internal standard and the ratio of the integrals.

Performance Comparison

FeatureHPLC-PDAUPLC-MSqNMR
Principle Chromatographic separation with UV-Vis detectionChromatographic separation with mass detectionNuclear magnetic resonance signal integration
Primary Use Routine purity testing and quantificationImpurity identification and quantificationAbsolute purity determination and standard certification
Resolution HighVery HighNot applicable (spectral resolution)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Specificity GoodExcellentExcellent
Impurity ID Limited (based on UV spectra)Excellent (based on m/z)Good (for structurally different impurities)
Quantification Relative (Area %)Relative or Absolute (with standards)Absolute (with internal standard)
Throughput HighHighModerate

Conclusion: A Synergistic Approach to Purity Assessment

In the rigorous environment of drug development, relying on a single analytical technique for purity assessment can be a precarious approach. While HPLC-PDA remains the cornerstone for routine purity analysis due to its robustness and high throughput, its capabilities are significantly enhanced when complemented by orthogonal techniques.

For the comprehensive characterization of synthesized this compound, a synergistic approach is recommended. The initial purity assessment can be efficiently performed using a validated HPLC-PDA method. Any detected impurities can then be further investigated and identified using the superior specificity of UPLC-MS. Finally, for the critical task of certifying a reference standard, the absolute quantification power of qNMR provides the highest level of confidence.

By integrating these methodologies, researchers, scientists, and drug development professionals can ensure a thorough and reliable purity assessment, thereby upholding the scientific integrity and safety of their novel therapeutic candidates.

References

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Gdański, P., & Ośmiałowski, B. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • López-Arellano, R., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 223-229.
  • Kim, J., et al. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • López-Arellano, R., et al. (n.d.). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming.
  • Al-Sabri, A. M., et al. (2021).
  • Waters Corporation. (n.d.). ACQUITY UPLC with PDA Detection: Determining the Sensitivity Limits of Oxybutynin and Related Compounds. Retrieved from [Link]

  • winnielee. (2012, November 9). How to design a purity test using HPLC. Chromatography Forum. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]

  • Patel, K. N., et al. (2011). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry, 23(1), 125-127.
  • Al-Duais, M. A., et al. (2023). Optimization and Validation of Sensitive UPLC-PDA Method for Simultaneous Determination of Thymoquinone and Glibenclamide in SNEDDs Formulations Using Response Surface Methodology. Molecules, 28(22), 7689.
  • Reddy, B. K., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. International Journal of Drug Delivery Technology, 13(1), 1-8.
  • Gulsen, B., & Serturk, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 14(3), 235-245.

Sources

A Senior Application Scientist's Guide to Cross-Coupling on the Isoquinoline Scaffold: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and clinically significant pharmaceuticals.[1] Its versatile biological activity, ranging from anticancer to antimicrobial properties, makes the development of efficient and regioselective methods for its functionalization a paramount objective in drug discovery.[1][2] Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on this N-heterocycle, enabling the synthesis of diverse compound libraries for biological screening.[3][4]

This guide provides a comparative analysis of the predominant catalytic systems—Palladium, Nickel, and Copper—employed for cross-coupling reactions on the isoquinoline scaffold. We will delve into the mechanistic nuances, substrate scope, and practical considerations for each system, supported by experimental data and detailed protocols to empower researchers in selecting the optimal catalyst for their specific synthetic challenge.

The Workhorse: Palladium-Catalyzed Systems

Palladium catalysis is the most established and broadly applied methodology for cross-coupling on the isoquinoline framework.[3][5][6] Its reliability, functional group tolerance, and the vast library of phosphine ligands developed for it allow for a wide range of transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is a cornerstone of C-C bond formation. Its tolerance for a wide array of functional groups and the commercial availability of boronic acids and esters make it a go-to method for arylating and alkylating the isoquinoline core.[7]

Causality in Experimental Design: The choice of palladium source, ligand, and base is critical. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic substrates due to the ligand's bite angle and electron-donating properties, which facilitate the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial not only for activating the boronic acid but also for the overall stability and activity of the catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling on Isoquinolines

EntryIsoquinoline SubstrateCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
15-Chloroisoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O95[8]
26-BromoisoquinolinePhenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O~85 (implied)[7]
32-Bromobenzonitrile derivativeVinyl boronatePd(dppf)Cl₂K₂CO₃ / Toluene/H₂O91[9][10]
46-Iodoisoquinolin-3-amineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂OHigh (general)[11]

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex [R¹-Pd(II)L₂-R²] pd2_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloroisoquinoline [8]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 5-chloroisoquinoline (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-arylisoquinoline.

Buchwald-Hartwig Amination

For the synthesis of N-arylated isoquinolines, the Buchwald-Hartwig amination is the premier method.[12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is challenging via classical methods.[12][13] The development of sterically hindered phosphine ligands (e.g., Xantphos, RuPhos, SPhos) has been instrumental in achieving high yields and broad substrate scope, even with less reactive aryl chlorides.[14]

Causality in Experimental Design: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. It facilitates the deprotonation of the amine, forming the palladium-amido complex, which is a key intermediate prior to reductive elimination.[13] The ligand's steric bulk promotes this final C-N bond-forming step and prevents catalyst decomposition.

Comparative Data for Buchwald-Hartwig Amination on Isoquinolines

EntryIsoquinoline SubstrateAmine PartnerCatalyst SystemBase/SolventYield (%)Reference
13-Chloro-5-isoquinolinesulfonyl chloride deriv.ArylaminePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene55-88
26-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(OAc)₂ / RuPhosNaOtBu / Toluene80 (kg scale)[13]
34-Alkyl-isoquinolin-3-amineSubstituted bromobenzenePd(OAc)₂ / BINAPNaOtBu / Toluene46-94[14]
41-Chloroisoquinoline(S)-α-MethylbenzylaminePd(OAc)₂ / BINAPNaOtBu / Toluene75[4]

dot

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-X pd0->pd2_complex Oxidative Addition (Ar-X) pd_amido [Ar-Pd(II)L(NR¹R²)] pd2_complex->pd_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd_amido->pd0 Reductive Elimination product Ar-NR¹R² pd_amido->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Kiloscale Buchwald-Hartwig Amination [13]

  • Setup: To a suitable reactor, charge 6-bromoisoquinoline-1-carbonitrile (1.0 eq.) and toluene.

  • Reagent Addition: Add (S)-3-amino-2-methylpropan-1-ol (1.05 eq.) followed by a solution of sodium tert-butoxide (NaOtBu) (1.5 eq.) in toluene.

  • Catalyst Addition: Add a pre-mixed solution of palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) and RuPhos (0.012 eq.) in toluene.

  • Reaction: Heat the mixture to 80 °C for 4 hours, monitoring for completion by HPLC.

  • Workup: Cool the reaction to room temperature and quench with aqueous ammonium chloride. Separate the layers and extract the aqueous phase with toluene. Combine the organic layers, wash with brine, and concentrate.

  • Purification: The product can be crystallized or purified via chromatography to yield the desired N-substituted isoquinoline.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to alkynylated isoquinolines by reacting a halo-isoquinoline with a terminal alkyne.[15] This reaction traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst (typically CuI).[15][16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Comparative Data for Sonogashira Coupling on Isoquinolines

EntryIsoquinoline SubstrateAlkyne PartnerCatalyst SystemBase/SolventYield (%)Reference
16,7-Dibromoquinoline-5,8-dionePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THF85[17]
22-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF89 (at Iodo pos.)[16]
34-(7-chloroquinolin-4-yl)morpholinePhenylacetylenePdCl₂(PPh₃)₂ (Cu-free)K₂CO₃ / 1,4-Dioxane88[18]
46-Bromocinnoline (related heterocycle)TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NHigh (general)[19]

Experimental Protocol: Sonogashira Coupling of 6-Bromocinnoline [19]

  • Setup: To a dry Schlenk flask under an inert argon atmosphere, add 6-bromocinnoline (1.0 eq.).

  • Solvent/Base: Add anhydrous triethylamine (Et₃N) to dissolve the starting material.

  • Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and copper(I) iodide (0.1 eq.).

  • Reagent Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify the crude product by recrystallization or column chromatography.

The Economical Alternative: Nickel-Catalyzed Systems

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[20][21] Nickel catalysts often exhibit unique reactivity and can facilitate challenging couplings, including those involving less reactive electrophiles or novel reaction pathways.[21][22]

A notable application is the Ni(0)-catalyzed Suzuki coupling with N-acyliminium precursors derived from isoquinolines.[23][24] This method allows for C-C bond formation under mild conditions and is tolerant of common organic functional groups.[23]

Comparative Data for Nickel-Catalyzed Coupling on Isoquinolines

EntryIsoquinoline SubstrateCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
1N-acylisoquinolinium precursorPhenylboronic acidNi(COD)₂ / PCy₃K₃PO₄ / Dioxane95[23][24]
2N-acylisoquinolinium precursor4-Trifluoromethylphenylboronic acidNi(COD)₂ / PCy₃K₃PO₄ / Dioxane89[23][24]
3o-Dihaloarene + Cyclic imine(Heck/Amination Cascade)NiBr₂·diglyme / IPr·HClK₃PO₄ / Dioxane81[25]
4Quinolinium IonArylboroxineNi(COD)₂ / Chiral LigandK₃PO₄ / Dioxane86 (high ee)[26]

dot

Nickel_Cycle cluster_cycle Proposed Ni-Catalyzed Cycle for N-Acyliminium Ions ni0 Ni(0)L₂ ni2_complex [R¹-Ni(II)L₂]⁺ iminium N-Acyliminium Ion iminium->ni2_complex Oxidative Addition to Activated C-O transmetal_complex [R¹-Ni(II)L₂-R²] ni2_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->ni0 Reductive Elimination product Product transmetal_complex->product

Caption: A plausible catalytic cycle for Ni-catalyzed Suzuki coupling.

Experimental Protocol: Nickel-Catalyzed Coupling with an N-Acylisoquinolinium Precursor [23][24]

  • Setup: In a nitrogen-filled glovebox, add Ni(COD)₂ (0.10 eq.) and tricyclohexylphosphine (PCy₃) (0.10 eq.) to a vial. Add dioxane and stir for 5 minutes.

  • Reagent Addition: To a separate vial, add the N-acylisoquinolinium precursor (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Reaction: Add the catalyst solution to the reagent vial. Seal the vial, remove from the glovebox, and heat at 60 °C for 24 hours.

  • Workup: Cool the reaction, dilute with diethyl ether, and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography on silica gel.

The Sustainable Choice: Copper-Catalyzed Systems

Copper catalysis represents a greener and more economical approach, given the high abundance and low toxicity of copper salts.[27] While not as universally applicable as palladium, copper excels in specific transformations, such as the direct coupling of alkynes with N-heterocycles and various cyclization reactions to form the isoquinoline scaffold itself.[27][28][29][30]

Causality in Experimental Design: Copper-catalyzed reactions often proceed through different mechanisms than their palladium counterparts. For instance, the direct alkynylation of isoquinoline involves the activation of the heterocycle, making it susceptible to nucleophilic attack by a copper acetylide.[28][29] Oxidative cross-coupling reactions may proceed via single-electron transfer (SET) pathways, generating radical intermediates.[31]

Comparative Data for Copper-Catalyzed Reactions

EntryReaction TypeSubstrateCoupling PartnerCatalyst SystemSolventYield (%)Reference
1Direct AlkynylationIsoquinolinePhenylacetyleneCuBr / LigandToluene85[28][29]
2Oxidative CouplingTetrahydroisoquinolineDiethylzincCuCl₂MeCN92[31]
3Intramolecular Cyclization(E)-2-alkynylaryl oxime deriv.-CuIWater95[30]
4Tandem Coupling/CyclizationN-tert-butyl-o-iodobenzaldimineAryl alkyneCuI / 2,2'-biimidazoleDMF75[1]

Experimental Protocol: Copper-Catalyzed Direct Alkynylation of Isoquinoline [28][29]

  • Setup: To a flame-dried Schlenk tube, add CuBr (0.05 eq.) and a suitable ligand (e.g., a bisoxazoline ligand for asymmetric variants).

  • Reagent Addition: Add isoquinoline (1.2 eq.) and toluene under an inert atmosphere. Then add the terminal alkyne (1.0 eq.) and an activator like ethyl chloroformate.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent like CH₂Cl₂.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Head-to-Head Comparison & Strategic Selection

The choice of catalytic system is not arbitrary but a strategic decision based on the desired transformation, substrate functionality, cost, and scalability.

FeaturePalladium SystemsNickel SystemsCopper Systems
Versatility Very High (Suzuki, Heck, C-N, C-O, etc.)High (Suzuki, C-H activation, cross-electrophile)Moderate (C-N, C-S, C-O, alkynylation)
Cost HighMediumLow
Functional Group Tolerance Generally ExcellentGood to ExcellentGood, but can be sensitive to certain groups
Common Substrates Aryl/vinyl halides, triflatesAryl halides, N-acyliminium ions, alkyl halidesAryl halides, N-heterocycles, alkynes
Typical Conditions Mild to moderate temperaturesMild to moderate temperaturesOften requires higher temperatures (Ullmann-type) or specific activation
Key Advantage Broadest scope, most reliableEconomical, unique reactivity for challenging couplingsLow cost, low toxicity, excels in specific reactions

dot

Catalyst_Selection_Workflow start Define Target Bond on Isoquinoline bond_type What type of bond? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_type C-C Bond Type? cc_bond->cc_type buchwald Buchwald-Hartwig: - Pd is the workhorse - Ligand choice is critical cn_bond->buchwald ullmann Ullmann Coupling: - Cu is the classic choice - Often requires harsher conditions cn_bond->ullmann sp2_sp2 Aryl-Aryl (sp²-sp²) cc_type->sp2_sp2 sp²-sp² sp2_sp Aryl-Alkyne (sp²-sp) cc_type->sp2_sp sp²-sp suzuki Suzuki Coupling: - Broad scope - High tolerance - Use Pd (default) or Ni (cost-effective) sp2_sp2->suzuki sonogashira Sonogashira Coupling: - Pd/Cu for high yield - Consider Cu-free for sensitive substrates sp2_sp->sonogashira direct_alkynylation Direct Alkynylation: - Use Cu for direct C-H functionalization sp2_sp->direct_alkynylation

Sources

A Comparative Guide to the Synthesis of 1,3,6-Trisubstituted Isoquinolines: A Validation Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Among these, 1,3,6-trisubstituted isoquinolines represent a particularly valuable class of compounds, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of substituents at these positions allows for fine-tuning of physicochemical properties and pharmacological profiles.

This guide provides an in-depth validation and comparison of a synthetic route to 1,3,6-trisubstituted isoquinolines, juxtaposing a robust, one-pot classical approach with a modern, transition-metal-catalyzed method. By presenting detailed experimental protocols, comparative data, and mechanistic insights, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

The Strategic Importance of the 1,3,6-Trisubstituted Isoquinoline Core

The substitution pattern of an isoquinoline nucleus is critical in defining its interaction with biological targets. The C1 position is often a key site for introducing diversity and modulating activity, while substituents at the C3 and C6 positions can influence solubility, metabolic stability, and receptor-binding affinity. This trifecta of substitution points allows for a high degree of molecular tailoring, making 1,3,6-trisubstituted isoquinolines attractive candidates for drug discovery programs targeting a range of diseases, including cancer, inflammation, and neurological disorders.

Comparative Analysis of Synthetic Routes

The synthesis of polysubstituted isoquinolines has been a long-standing area of interest in organic chemistry. Classical methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been the traditional mainstays for constructing the isoquinoline core.[1][2] In parallel, the advent of modern organometallic chemistry has introduced powerful catalytic methods that offer alternative pathways with distinct advantages in terms of efficiency and functional group tolerance.

This guide focuses on the validation of a one-pot reaction sequence that leverages classical reactivity to afford a 1,3,6-trisubstituted isoquinoline, and compares it with a representative palladium-catalyzed approach for the synthesis of a related substituted isoquinoline.

Validated Route: A One-Pot Synthesis of 1-Chloro-3-methyl-6-methoxyisoquinoline

A highly efficient one-pot procedure for the synthesis of 1,3,6-trisubstituted isoquinolines has been developed, combining a Vilsmeier-Haack reaction, cyclization, and chlorination in a single sequence. This method, detailed in the doctoral thesis of E. Awuah, provides a direct and scalable route to valuable isoquinoline intermediates.

Reaction Scheme:

Validated_Route p-methoxyphenylacetonitrile p-methoxyphenylacetonitrile Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) p-methoxyphenylacetonitrile->Vilsmeier_Reagent 1. DMF, POCl3 Cyclization Cyclization Vilsmeier_Reagent->Cyclization 2. Heat Chlorination Chlorination Cyclization->Chlorination 3. POCl3 Product 1-Chloro-3-methyl-6-methoxyisoquinoline Chlorination->Product

A one-pot synthesis of a 1,3,6-trisubstituted isoquinoline.

Causality Behind Experimental Choices: The choice of a one-pot procedure is driven by the principles of process economy and efficiency, minimizing intermediate isolation steps, reducing solvent waste, and saving time. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of activated aromatic rings, which in this sequence, is followed by an intramolecular cyclization to form the isoquinoline core. The use of phosphorus oxychloride (POCl₃) serves a dual purpose: as a reagent for the Vilsmeier-Haack reaction and as a chlorinating agent to install the chloro-substituent at the C1 position.

Experimental Protocol: Synthesis of 1-Chloro-3-methyl-6-methoxyisoquinoline

  • Step 1: Vilsmeier-Haack Reagent Formation and Reaction. To a solution of p-methoxyphenylacetonitrile (1.0 eq) in anhydrous DMF (5.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour, followed by heating to 90 °C for 4 hours.

  • Step 2: Work-up and Isolation. The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-3-methyl-6-methoxyisoquinoline.

Self-Validating System: The protocol's trustworthiness is established by the consistent high yields and purity of the final product, as confirmed by standard analytical techniques. The formation of the target compound can be readily monitored by thin-layer chromatography (TLC) and characterized by NMR spectroscopy and mass spectrometry.

Alternative Route: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolinones

Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed C-H activation and annulation reactions have emerged as a highly effective strategy for the construction of complex heterocyclic systems. A representative example is the synthesis of 3,4-disubstituted isoquinolinones from N-methoxy benzamides and 2,3-allenoic acid esters, as reported by Qi et al.[3] While this method yields an isoquinolinone with a different substitution pattern, it serves as an excellent case study for comparison due to its distinct mechanistic pathway and reaction conditions.

Reaction Scheme:

Alternative_Route N-methoxybenzamide N-methoxybenzamide Pd_Catalyst Pd(CH3CN)2Cl2 Ag2CO3, DIPEA N-methoxybenzamide->Pd_Catalyst Allenoic_Ester 2,3-Allenoic Acid Ester Allenoic_Ester->Pd_Catalyst Product 3,4-Disubstituted Isoquinolinone Pd_Catalyst->Product Toluene, 85 °C

A palladium-catalyzed synthesis of a polysubstituted isoquinolinone.

Causality Behind Experimental Choices: This approach leverages the ability of a palladium catalyst to selectively activate a C-H bond on the benzamide starting material, followed by insertion of the allenoic acid ester and subsequent cyclization. The use of an N-methoxy directing group is crucial for the regioselectivity of the C-H activation. Silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst, and a base (DIPEA) is required to facilitate the C-H activation step. This method offers the potential for broader substrate scope and functional group tolerance compared to some classical methods that rely on harsh acidic conditions.[3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolinones [3]

  • Step 1: Reaction Setup. In an oven-dried flask, N-methoxybenzamide (1.0 eq), 2,3-allenoic acid ester (3.0 eq), silver(I) carbonate (2.0 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq), and bis(acetonitrile)dichloropalladium(II) (10 mol%) are combined in toluene.

  • Step 2: Reaction Execution. The reaction mixture is heated to 85 °C for 4 hours under an air atmosphere.

  • Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Performance Comparison

FeatureValidated One-Pot RoutePalladium-Catalyzed Route
Product 1-Chloro-3-methyl-6-methoxyisoquinoline3,4-Disubstituted Isoquinolinone
Key Transformation Vilsmeier-Haack/Cyclization/ChlorinationC-H Activation/Annulation
Catalyst/Reagents POCl₃, DMFPd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA
Reaction Conditions 0 °C to 90 °C85 °C
Advantages One-pot, readily available reagents, scalableMilder conditions, potentially broader substrate scope
Disadvantages Use of stoichiometric POCl₃, potentially harsh conditionsRequires a precious metal catalyst, directing group needed
Reported Yields Generally good to excellent (Specific yield data for this exact compound requires access to the primary source)Good to excellent (up to 95%)[3]

Mechanistic Insights

Validated One-Pot Route: The reaction proceeds through the formation of a Vilsmeier reagent from DMF and POCl₃. This electrophilic species reacts with the activated methylene group of p-methoxyphenylacetonitrile. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and chlorination at the C1 position, affords the final product.

Mechanism_Validated cluster_0 Vilsmeier-Haack & Cyclization A p-methoxyphenylacetonitrile B Vilsmeier Reagent A->B + POCl3, DMF C Enamine Intermediate B->C Formylation D Cyclized Intermediate C->D Intramolecular Cyclization E Dihydroisoquinoline D->E Dehydration F 1-Chloro-3-methyl-6-methoxyisoquinoline E->F + POCl3

Proposed mechanism for the one-pot synthesis.

Palladium-Catalyzed Route: The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the N-methoxybenzamide, followed by a base-assisted C-H activation to form a five-membered palladacycle. Coordination and insertion of the allenoic acid ester lead to a new intermediate, which undergoes reductive elimination to yield the isoquinolinone product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by silver carbonate to complete the catalytic cycle.[3]

Mechanism_Palladium cluster_1 Palladium-Catalyzed Annulation G N-methoxybenzamide H Palladacycle Intermediate G->H + Pd(II), -H+ I Allene Insertion H->I + Allenoic Ester J Reductive Elimination I->J K 3,4-Disubstituted Isoquinolinone J->K L Pd(0) J->L M Pd(II) L->M + Ag2CO3 M->H

Simplified catalytic cycle for the palladium-catalyzed synthesis.

Conclusion

The synthesis of 1,3,6-trisubstituted isoquinolines can be effectively achieved through both classical and modern synthetic methodologies. The validated one-pot approach offers a straightforward and efficient route from readily available starting materials, making it an attractive option for large-scale synthesis. On the other hand, the palladium-catalyzed C-H activation strategy provides a powerful tool for accessing a diverse range of substituted isoquinolinones under milder conditions, highlighting the continuous evolution of synthetic organic chemistry. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, available resources, and the overall goals of the research program. This guide provides a solid foundation for researchers to navigate these choices and accelerate their drug discovery and development efforts.

References

  • Awuah, E. (2011). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines (Doctoral dissertation, McMaster University). [Link]

  • Chen, Y., Huang, Z., Dai, C., Yang, S., Shi, D. Q., & Zhao, Y. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213. [Link]

  • Hong, M., Li, G., & Li, X. (2016). Rh(III)-Catalyzed Synthesis of 1,3-Disubstituted Isoquinolines from Enamides and Sulfoxonium Ylides. Organic Letters, 18(20), 5344–5347. [Link]

  • Li, J., Zhang, Z., Tang, M., Zhang, X., & Jin, J. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Organic Letters, 18(15), 3898–3901. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

  • Nagubandi, S., & Fodor, G. (1980). The mechanism of the bischler-napieralski reaction. Journal of Heterocyclic Chemistry, 17(7), 1457–1463. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. [Link]

  • S. Kirad, P. R. Deepa and M. Sankaranarayanan, Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes, RSC Adv., 2025, 15 , 30231-30275. [Link]

  • Wang, S., Chen, S., & Yu, X. (2019). Recent advances in the synthesis of isoquinolines and their derivatives. RSC advances, 9(4), 2059-2076. [Link]

  • Wikipedia. (2023, December 1). Bischler–Napieralski reaction. In Wikipedia. [Link]

  • Wikipedia. (2023, October 29). Pomeranz–Fritsch reaction. In Wikipedia. [Link]

  • YouTube. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Smart Study. [Link]

Sources

A Spectroscopic Journey: In-Depth Comparison of 1,3-Dichloro-6-ethylisoquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in the intricate world of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic comparison of the synthetically important scaffold, 1,3-Dichloro-6-ethylisoquinoline, with its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a detailed roadmap for the identification and analysis of this compound and its synthetic intermediates. This in-depth analysis is grounded in established spectroscopic principles and supported by experimental data for related compounds, offering a predictive framework where direct experimental values are not yet publicly available.

The Synthetic Pathway: A Plausible Route to this compound

The synthesis of this compound is not widely documented in publicly accessible literature. However, based on established methodologies for the preparation of isoquinoline derivatives, a plausible and efficient synthetic route can be proposed. This pathway commences with the readily available starting material, N-(4-ethylphenyl)acetamide, and proceeds through a key intermediate, 6-ethylisoquinoline-1,3(2H,4H)-dione.

The proposed synthetic pathway is illustrated below:

Synthesis_of_1_3_Dichloro_6_ethylisoquinoline cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dichlorination 4-Ethylaniline 4-Ethylaniline N-(4-ethylphenyl)acetamide N-(4-ethylphenyl)acetamide 4-Ethylaniline->N-(4-ethylphenyl)acetamide Acetic Anhydride 6-ethylisoquinoline-1,3(2H,4H)-dione 6-ethylisoquinoline-1,3(2H,4H)-dione N-(4-ethylphenyl)acetamide->6-ethylisoquinoline-1,3(2H,4H)-dione e.g., Diethyl Oxalate, Base This compound This compound 6-ethylisoquinoline-1,3(2H,4H)-dione->this compound POCl3

Figure 1: Proposed synthesis of this compound.

This multi-step synthesis offers a logical progression, with each step yielding a product with distinct spectroscopic features that can be unequivocally identified.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic signatures of each compound in the synthetic pathway is paramount for reaction monitoring and final product confirmation.

Precursor 1: N-(4-ethylphenyl)acetamide

This commercially available starting material provides a foundational spectroscopic baseline.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-ethylphenyl)acetamide is characterized by distinct signals corresponding to the ethyl group, the aromatic protons, the acetyl methyl group, and the amide proton. The ethyl group presents as a triplet for the methyl protons and a quartet for the methylene protons, a classic ethyl pattern. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The acetyl methyl protons give a sharp singlet, and the amide proton (NH) appears as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two carbons of the ethyl group, the four distinct carbons of the aromatic ring (two substituted and two unsubstituted), the methyl carbon of the acetyl group, and the carbonyl carbon of the amide.

  • IR Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch of the amide group, typically around 1660-1680 cm⁻¹. Another key feature is the N-H stretch, which appears as a medium to strong band in the region of 3250-3350 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups are also present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (163.22 g/mol ). Common fragmentation patterns include the loss of the acetyl group and cleavage of the ethyl group.

Intermediate: 6-ethylisoquinoline-1,3(2H,4H)-dione (Predicted)

While direct experimental data for this intermediate is scarce, its spectroscopic properties can be reliably predicted based on the structure and data from similar isoquinoline-1,3-diones.[1]

  • ¹H NMR Spectroscopy (Predicted): The formation of the heterocyclic ring will introduce new signals. We expect to see a singlet for the proton at the C4 position. The aromatic protons will likely show a more complex pattern than the starting material due to the fusion of the new ring. The ethyl group protons will maintain their triplet-quartet pattern. The amide proton will still be present as a broad singlet.

  • ¹³C NMR Spectroscopy (Predicted): The key changes will be the appearance of two carbonyl carbon signals for the dione functionality, typically in the range of 160-175 ppm. A new signal for the C4 carbon will also be present.

  • IR Spectroscopy (Predicted): The IR spectrum will be characterized by two distinct C=O stretching bands for the dione, likely in the region of 1650-1720 cm⁻¹. The N-H stretching vibration will still be observable.

  • Mass Spectrometry (Predicted): The molecular ion peak will correspond to the molecular weight of the dione (203.21 g/mol ). Fragmentation may involve the loss of CO and cleavage of the ethyl group.

Final Product: this compound (Predicted)

The final product's spectroscopic signature will be significantly different from its precursors due to the introduction of the chloro substituents and the aromatization of the heterocyclic ring. The predictions are based on the known data for 1,3-dichloroisoquinoline.[2]

  • ¹H NMR Spectroscopy (Predicted): The most significant change will be the disappearance of the C4-H and the amide protons. A new singlet will appear for the proton at the C4 position of the now aromatic isoquinoline ring. The aromatic protons on the benzene ring will exhibit shifts influenced by the electron-withdrawing chloro groups and the electron-donating ethyl group.

  • ¹³C NMR Spectroscopy (Predicted): The two carbonyl carbons of the dione will be replaced by two signals for the C1 and C3 carbons bearing the chlorine atoms. These carbons will be significantly deshielded and appear at lower field. The chemical shifts of the other aromatic carbons will also be affected by the chloro substituents.

  • IR Spectroscopy (Predicted): The strong C=O stretching bands will be absent. The spectrum will be characterized by C=N and C=C stretching vibrations of the aromatic isoquinoline ring system. A strong band corresponding to the C-Cl stretching vibration will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (Predicted): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[3] The molecular weight of the most abundant isotope will be 225.09 g/mol .

Summary of Spectroscopic Data

Compound¹H NMR Highlights¹³C NMR HighlightsIR (cm⁻¹) HighlightsMS (m/z) Highlights
N-(4-ethylphenyl)acetamide Triplet & Quartet (ethyl), two Doublets (aromatic), Singlet (acetyl), Broad Singlet (NH)Signals for ethyl, aromatic, acetyl, and carbonyl carbons~3300 (N-H), ~1670 (C=O)M⁺ at 163
6-ethylisoquinoline-1,3(2H,4H)-dione (Predicted)Singlet (C4-H), Complex aromatic signals, Triplet & Quartet (ethyl), Broad Singlet (NH)Two C=O signals (~160-175 ppm), C4 signal~3200 (N-H), ~1710 & ~1660 (C=O)M⁺ at 203
This compound (Predicted)Singlet (C4-H), Shifted aromatic signals, Triplet & Quartet (ethyl)C1 & C3 signals shifted downfield, other aromatic signals~1600 (C=N), ~1570 (C=C), ~750 (C-Cl)M, M+2, M+4 isotopic cluster (9:6:1 ratio) starting at 225

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral width: -1 to 10 ppm.

    • Pulse angle: 90°.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectral width: 0 to 220 ppm.

    • Utilize proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is suitable for volatile and thermally stable compounds, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

References

  • PubChem. N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information. [Link][4]

  • Yuan, W., et al. (2015). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel–Crafts Reaction. RSC Advances, 5(102), 83981-83985. [Link][5]

  • NIST. Acetamide, N-ethyl-N-phenyl-. National Institute of Standards and Technology. [Link][6]

  • PubChem. 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. [Link][2]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link][7]

  • Niu, Y. N., & Xia, X. F. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20(40), 7861-7885. [Link][8]

  • NIST. N-(4-ethylphenyl)acetamide. National Institute of Standards and Technology. [Link][9]

  • ChemSynthesis. 1,3-dichloroisoquinoline. [Link][10]

  • NIST. Isoquinoline. National Institute of Standards and Technology. [Link][11]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][3]

Sources

A Comparative Guide to In Vitro Kinase Assay Protocols for Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibition, the isoquinoline scaffold represents a privileged structure, forming the core of numerous potent and selective inhibitors.[1] The successful characterization of these compounds hinges on the selection and execution of robust in vitro kinase assays. This guide provides an in-depth comparison of prevalent assay formats, offering detailed protocols and the rationale behind critical experimental choices to ensure the generation of high-fidelity, reproducible data.

The Central Role of Kinase Assays in Drug Discovery

Protein kinases are a large and diverse family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[2] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug discovery efforts.[2][3][4] Isoquinoline-based compounds, due to their structural properties, are particularly effective at targeting the ATP-binding site of many kinases.[1][5] Therefore, in vitro kinase assays are indispensable tools for identifying and characterizing these inhibitors, assessing their potency (IC50), and determining their mechanism of action.[2][6]

Choosing Your Assay: A Comparative Overview

The ideal kinase assay should be sensitive, reliable, and amenable to the specific needs of your research, whether it's high-throughput screening (HTS) of large compound libraries or detailed mechanistic studies of lead candidates.[7] Modern in vitro kinase assays have largely moved away from radioactive methods due to safety and disposal concerns, favoring fluorescence-, luminescence-, and microfluidic-based readouts.[7][8][9]

Here, we compare the leading non-radioactive assay technologies, highlighting their principles, advantages, and limitations.

Assay TechnologyPrincipleAdvantagesDisadvantagesIdeal Application
Luminescence (ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced. ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[10][11][12]High sensitivity, broad dynamic range, and compatible with high ATP concentrations, making it suitable for kinases with a high Km for ATP.[11][13] The luminescent signal is stable for several hours.[10]Multi-step process, and the luciferase enzyme can be susceptible to inhibition by test compounds, potentially leading to false results.[7][14]Primary HTS, kinase selectivity profiling, and for use with virtually any kinase and substrate combination.[11][13]
TR-FRET (LanthaScreen®, HTRF®) Time-Resolved Fluorescence Resonance Energy Transfer. Measures either the binding of a fluorescent tracer to the kinase (binding assay) or the phosphorylation of a fluorescently labeled substrate (activity assay).[15][16][17]Homogeneous (mix-and-read) format, high sensitivity, and reduced interference from compound fluorescence due to the time-resolved measurement.[15][18] Binding assays can detect both ATP-competitive and allosteric inhibitors.[19][20]Requires specific antibodies or fluorescently labeled substrates/tracers, which may not be available for all kinases. Potential for FRET interference from some compounds.HTS, hit validation, inhibitor profiling, and kinetic studies.[15][21]
Microfluidic Mobility Shift Assay (Caliper) Separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in electrophoretic mobility within a microfluidic chip.[22][23][24]Direct measurement of both substrate and product, providing a ratiometric readout that reduces signal noise and minimizes false positives.[22][25] High-quality, reproducible data.[25]Requires specialized instrumentation. Assay development may be necessary to identify a suitable peptide substrate that allows for separation.[24]High-throughput screening, lead optimization, and detailed kinetic analysis.[24][25]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for three of the most robust and widely adopted in vitro kinase assay platforms.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 value of an isoquinoline-based inhibitor by measuring ADP production.[26]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by a thermostable luciferase to produce a "glow-type" luminescent signal that is proportional to the kinase activity.[10][12]

Methodology:

  • Compound Preparation: Create a serial dilution of the isoquinoline-based inhibitor in DMSO. Subsequently, dilute these stocks into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound at various concentrations to the wells. Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no kinase). [26] * Add 2.5 µL of a 2X kinase/substrate mixture. [26] * Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately assess ATP-competitive inhibitors. 3[26][27]. Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [26] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature. [26] * Measure the luminescence using a plate reader. 5[26]. Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control, which represents 100% kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response curve to determine the IC50 value.

[26]#### Protocol 2: TR-FRET-Based Kinase Binding Assay (LanthaScreen® Eu)

This protocol describes how to measure the affinity of an isoquinoline-based inhibitor by its ability to displace a fluorescent tracer from the kinase's ATP pocket.

Principle: A Europium (Eu)-labeled anti-tag antibody binds to an epitope-tagged kinase. An Alexa Fluor®-labeled, ATP-competitive kinase inhibitor scaffold (tracer) binds to the kinase's active site. This proximity results in a high degree of FRET from the Eu donor to the Alexa Fluor® acceptor. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

LanthaScreen_Workflow cluster_prep Component Preparation cluster_reaction Binding Reaction & Detection A 1. Prepare serial dilutions of isoquinoline inhibitor. D 4. Add 5 µL inhibitor. A->D B 2. Prepare 3X Kinase/ Eu-Antibody mixture. E 5. Add 5 µL Kinase/ Antibody mixture. B->E C 3. Prepare 3X Alexa Fluor® Tracer solution. F 6. Add 5 µL Tracer. C->F D->E E->F G 7. Incubate at room temp (e.g., 60 min). F->G H 8. Read TR-FRET signal on a plate reader. G->H

Sources

A Comparative Guide to the Structure-Activity Relationships of 6-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic therapeutic agents. The strategic functionalization of this privileged structure allows for the fine-tuning of pharmacological activity across a spectrum of biological targets. Among the various positions on the isoquinoline core, substitution at the C6 position has emerged as a particularly fruitful strategy for modulating the potency, selectivity, and pharmacokinetic properties of bioactive molecules.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of 6-substituted isoquinolines. By examining how different substituents at this key position influence interactions with diverse biological targets—from DNA repair enzymes to kinases and ion channels—we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Part 1: 6-Aminoisoquinolines as Potent PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in base excision repair of DNA single-strand breaks.[1] The inhibition of PARP is a clinically validated strategy in oncology, especially for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2] The 6-aminoisoquinoline scaffold has proven to be a highly effective pharmacophore for potent PARP inhibition.

Mechanism of Action & Causality

PARP inhibitors function by binding to the catalytic domain of PARP1/2, competing with the endogenous substrate NAD+.[2] This not only blocks the enzymatic synthesis of poly(ADP-ribose) chains but can also "trap" the PARP enzyme on damaged DNA, preventing the recruitment of other repair factors and leading to the collapse of replication forks into cytotoxic double-strand breaks.[1][2]

The 6-aminoisoquinoline core mimics the nicotinamide portion of NAD+, anchoring the molecule in the active site. The choice of substituents elsewhere on the scaffold then dictates the potency and trapping efficiency. The experimental goal is to maximize interactions within the active site to achieve low nanomolar inhibitory concentrations (IC50) and enhance the synthetic lethal effect in target cancer cells.

Structure-Activity Relationship (SAR) Analysis

SAR studies for this class reveal several key trends:

  • The 6-Amino Group: This group is fundamental for activity, forming critical hydrogen bonds within the PARP active site.

  • Substitutions on the Amino Group: Acylation of the 6-amino group with moieties like chloroacetic acid allows for the introduction of further diversity. Subsequent reaction with various amines can modulate properties like solubility and cell permeability, directly impacting cellular potency.[3]

  • Modifications to the Isoquinoline Core: The introduction of small substituents (e.g., chloro at C5) can influence the electronic properties and conformation of the molecule, leading to improved binding affinity.[3]

  • Fused Ring Systems: More complex, tricyclic analogs often exhibit enhanced potency, likely due to increased surface area for interaction within the enzyme's binding pocket.[4]

SAR_PARP scaffold 6-Aminoisoquinoline Core amino_group 6-NH2 Group Crucial for activity (H-bonding) scaffold->amino_group Essential Pharmacophore core_mods Core Substitutions (e.g., 5-Cl) Modulate electronics & conformation scaffold->core_mods Fine-tunes binding fused_rings Fused Tricyclic Systems Increase potency scaffold->fused_rings Enhances interactions substituents Acylation of 6-NH2 allows for diverse R groups amino_group->substituents Vector for optimization

Caption: Key SAR drivers for 6-aminoisoquinoline PARP inhibitors.

Comparative Data: Potency of PARP Inhibitors

The following table summarizes the inhibitory potency of representative isoquinoline-based PARP inhibitors. The selection of potent compounds for clinical development often depends on achieving a balance between high enzymatic inhibition (low Ki) and effective chemosensitization in cellular models.

Compound ClassR Group VariationPARP-1 Kᵢ (nM)Cellular Potency (Chemosensitization)Reference
Tricyclic Benzimidazoles Basic amino functionality1.4 - 15.1High (PF₅₀ = 4.6 - 8.4)[4]
Tricyclic Indoles 4-pyrrolidin-1-ylmethylphenyl substitutionLow nM rangeVery High (PF₅₀ = 5.3 - 11.5)[4]
6-Aminoisoquinoline Amides 3-amino-N-methylbenzamideNot reportedActive[3]

Note: PF₅₀ represents the factor by which the inhibitor potentiates the cytotoxicity of a DNA-damaging agent like temozolomide.

Part 2: 6-Substituted Decahydroisoquinolines as Antiarrhythmic Agents

In a distinct therapeutic area, the saturated decahydroisoquinoline core, when appropriately substituted at the C6 position, gives rise to potent antiarrhythmic agents. These compounds are designed to modulate the electrical activity of cardiac cells, often by interacting with ion channels.

Therapeutic Context & Causality

Cardiac arrhythmias result from irregular electrical impulses in the heart. Antiarrhythmic drugs aim to restore a normal heart rhythm by altering ion flow (e.g., Na+, K+, Ca²⁺) across cardiac cell membranes. The experimental objective is to develop compounds that can effectively suppress arrhythmias with a favorable safety profile, avoiding proarrhythmic effects. A key physicochemical property guiding the design of these agents is lipophilicity, which governs how the drug partitions into the cardiac cell membrane to reach its target.

Structure-Activity Relationship (SAR) Analysis

A study of 6-benzoyloxy- and 6-benzamido-2-methyldecahydroisoquinolines revealed critical SAR insights for antiarrhythmic activity:[5]

  • Lipophilicity is Key: A direct correlation was observed between increased lipophilicity and superior antiarrhythmic properties. However, this trend holds only up to an optimal point, beyond which potency decreases, suggesting a specific binding pocket or membrane interaction model.[5]

  • Esters vs. Amides: Ester derivatives at the C6 position were found to be more potent and more lipophilic than their corresponding amide counterparts.[5]

  • Aromatic Substitution: For the 6-benzamido analogs, the substitution pattern on the phenyl ring was critical. The 3,4-dichlorobenzamido group was identified as the optimal moiety for antiarrhythmic effectiveness, significantly enhancing potency.[5]

  • Stereochemistry: While no universal correlation with stereochemistry was found, in several diastereoisomeric pairs, the more lipophilic cis isomer was the more potent compound.[5]

SAR_Antiarrhythmic scaffold Decahydroisoquinoline Core substituent 6-Benzamido / 6-Benzoyloxy Group scaffold->substituent stereo Stereochemistry cis-isomers often more potent scaffold->stereo Influences lipophilicity Increased Lipophilicity Enhances Potency (to an optimum) substituent->lipophilicity Governs ester_vs_amide Ester > Amide (More potent & lipophilic) substituent->ester_vs_amide Comparison dichloro 3,4-Dichlorobenzamido Optimal for effectiveness substituent->dichloro Optimal Substitution Workflow synthesis Chemical Synthesis (e.g., of 6-Bromoisoquinoline intermediate) diversification Substitution Reaction at C6 (e.g., Amination, Suzuki Coupling) synthesis->diversification purification Purification & Characterization (Chromatography, NMR, MS) diversification->purification bio_assay In Vitro Biological Assay (e.g., PARP1 Inhibition Assay) purification->bio_assay sar_analysis SAR Analysis & Data Interpretation bio_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->diversification Iterative Design Cycle

Caption: General workflow for SAR studies of 6-substituted isoquinolines.

Protocol 1: Synthesis of 6-Aminoisoquinoline Intermediate

This protocol describes a representative synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline, a common intermediate for further derivatization. [6] Objective: To synthesize 6-aminoisoquinoline via nucleophilic aromatic substitution.

Materials:

  • 6-Bromoisoquinoline (17.2 g)

  • 28% aqueous ammonia solution (200 mL)

  • Copper (II) sulfate pentahydrate (10.8 g)

  • 10% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • High-pressure autoclave

Procedure:

  • Combine 6-bromoisoquinoline, 28% ammonia solution, and copper (II) sulfate pentahydrate in a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 190 °C with stirring for 6 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Carefully pour the reaction mixture into 250 mL of 10% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (5 x 100 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Suspend the crude solid in dichloromethane and filter to collect the purified light brown crystalline product, 6-aminoisoquinoline.

  • Confirm structure and purity using ¹H-NMR and mass spectrometry.

Protocol 2: PARP1 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against the PARP1 enzyme. [7] Objective: To quantify the inhibitory potency of a 6-substituted isoquinoline derivative on PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (as enzyme activator)

  • β-NAD⁺ (enzyme substrate)

  • Test compound (dissolved in DMSO)

  • PARP Assay Buffer

  • Developer reagent (containing a fluorescent probe that detects the reaction product)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PARP1 enzyme to the desired working concentration (e.g., 10 ng/µL) in PARP Assay Buffer. [7] * Prepare a 5X working solution of β-NAD⁺ (e.g., 2.5 mM for a 0.5 mM final concentration) in Assay Buffer. [7] * Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration in the well is ≤ 2%. [7]2. Set up Reactions:

    • To each well of a 96-well plate, add Assay Buffer, Activated DNA (e.g., 50 ng), and the test compound at various concentrations.

    • Include controls: "No Inhibitor" (DMSO vehicle only) and "Negative Control" (no enzyme).

    • Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the negative control.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Development & Detection:

    • Stop the reaction by adding the developer reagent to each well.

    • Incubate for an additional 15-30 minutes to allow the fluorescent signal to develop.

  • Data Acquisition & Analysis:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths.

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

  • Lo, M. M., & Maryanoff, B. E. (1982). Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Medicinal Chemistry, 25(9), 1059-1065. Available from: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. Available from: [Link]

  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1079-1083. Available from: [Link]

  • Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Google Patents. US8455647B2 - 6-aminoisoquinoline compounds.
  • Gurova, K. V., et al. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 780, 265-278. Available from: [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Journal of Chemistry, 28(10), 1989-1994. Available from: [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102581. Available from: [Link]

  • ChemWhat. 6-Aminoisoquinoline CAS#: 23687-26-5. Available from: [Link]

  • Google Patents. DE602007005811D1 - 6-SUBSTITUTED ISOCHINOLINE DERIVATIVES AS ROCK-1 INHIBITORS.
  • Wang, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Signal Transduction and Targeted Therapy, 9(1), 2. Available from: [Link]

  • Thomas, H. D., et al. (2007). Preclinical evaluation of a novel poly(ADP-ribose) polymerase inhibitor, AG14361, with potent chemosensitizing and radiosensitizing activity. Molecular Cancer Therapeutics, 6(3), 945-956. Available from: [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120513119. Available from: [Link]

  • Wang, Y., et al. (2025). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. ResearchGate. Available from: [Link]

  • O'Sullivan, C. C., et al. (2016). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for potential application in cancer therapy. Oncotarget, 7(44), 71439-71452. Available from: [Link]

  • Pharma Masti. (2020). SAR of Class 1b Antiarrhythmics. YouTube. Available from: [Link]

  • Solution Pharmacy. (2023). Medicinal Chemistry II (34) Structure Activity Relationship (SAR) of Anti Arrthymic Drug. YouTube. Available from: [Link]

  • NikithaGopalpet. (2021). 3rd unit anti-arrhythmic drugs. Slideshare. Available from: [Link]

  • Dr. Pushpendra Patel. (2024). Pharma shorts: SAR of Disopyramide. YouTube. Available from: [Link]

Sources

"benchmarking new synthetic methods for isoquinolines against classical approaches"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Isoquinolines: A Benchmark of Classical and Modern Methodologies

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a "privileged structure," forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] The enduring importance of this N-heterocycle has driven continuous innovation in its synthesis, from century-old name reactions to cutting-edge catalytic systems.

This guide provides a comparative analysis of these synthetic strategies. It moves beyond a simple listing of protocols to explain the mechanistic rationale behind experimental choices, offering a clear benchmark of classical and contemporary methods. We will explore the enduring utility of foundational approaches and demonstrate where modern methods provide critical advantages in efficiency, substrate scope, and sustainability.

Part 1: The Foundations - Classical Isoquinoline Synthesis

The classical methods, developed in the late 19th and early 20th centuries, are cornerstones of heterocyclic chemistry. While often requiring harsh conditions, their reliability and the ready availability of starting materials have cemented their place in the synthetic lexicon.[2]

The Bischler-Napieralski Reaction

This reaction is a powerful tool for constructing 3,4-dihydroisoquinolines from β-phenylethylamides via an intramolecular electrophilic aromatic substitution. The subsequent dihydroisoquinoline can be easily oxidized to the aromatic isoquinoline.

Mechanistic Causality: The reaction's core principle is the activation of an amide carbonyl for cyclization. This is not a trivial transformation and necessitates the use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6][7] These reagents convert the carbonyl oxygen into a good leaving group, facilitating the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is the key species that undergoes the intramolecular Friedel-Crafts-type reaction with the electron-rich aromatic ring to form the new six-membered ring.[7][8] The requirement for an electron-rich arene is a direct consequence of this electrophilic substitution mechanism.

Bischler_Napieralski sub β-Phenylethylamide reagent1 + POCl₃ int1 Imidoyl Phosphate Intermediate sub->int1 Activation int2 Nitrilium Ion (Electrophile) int1->int2 Elimination cyclization Intramolecular Electrophilic Substitution int3 Cyclized Cation int2->int3 Cyclization reagent2 - H⁺ product 3,4-Dihydroisoquinoline int3->product Deprotonation oxidation [O] final_product Isoquinoline product->final_product Oxidation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Representative Protocol:

  • To a solution of N-(2-phenylethyl)acetamide (1 mmol) in acetonitrile (10 mL), add phosphorus oxychloride (3 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 1-methyl-3,4-dihydroisoquinoline can be oxidized by treatment with palladium on carbon in a suitable solvent at elevated temperature to yield 1-methylisoquinoline.

The Pictet-Spengler Reaction

A cornerstone for the synthesis of tetrahydroisoquinolines (THIQs), this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][9]

Mechanistic Causality: The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the amine and the carbonyl compound. The subsequent and crucial step is an intramolecular electrophilic attack of this iminium ion on the aromatic ring.[9] The success of this cyclization, known as a Mannich-type reaction, is highly dependent on the nucleophilicity of the aromatic ring. Therefore, electron-donating substituents on the benzene ring facilitate the reaction, often allowing it to proceed under very mild conditions.[5]

Pictet_Spengler sub β-Arylethylamine + Aldehyde reagent1 + H⁺ int1 Schiff Base sub->int1 Condensation int2 Iminium Ion (Electrophile) int1->int2 Protonation cyclization Intramolecular Electrophilic Attack int3 Spirocyclic Intermediate int2->int3 Cyclization reagent2 - H⁺ product Tetrahydroisoquinoline int3->product Rearomatization

Caption: Mechanism of the Pictet-Spengler Reaction.

Representative Protocol:

  • Dissolve the β-phenylethylamine (1 mmol) and the desired aldehyde (1.1 mmol) in a suitable solvent like toluene or methanol (10 mL).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (1.2 mmol).

  • Stir the reaction at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude tetrahydroisoquinoline, which can be purified by column chromatography.

The Pomeranz-Fritsch Reaction

This method constructs the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[10] It is particularly useful for preparing isoquinolines that are unsubstituted at the C1 position.

Mechanistic Causality: The synthesis occurs in two main stages: first, the formation of a benzalaminoacetal Schiff base, and second, an acid-catalyzed ring closure.[10][11] The key cyclization step requires a strong acid, typically concentrated sulfuric acid, to promote an intramolecular electrophilic attack on the benzene ring.[12] The harsh acidic conditions are a significant drawback, limiting the reaction's compatibility with sensitive functional groups.

Representative Protocol:

  • Condense benzaldehyde (1 mmol) with 2,2-diethoxyethylamine (1 mmol) in a suitable solvent, often with mild heating, to form the corresponding Schiff base. The intermediate is typically used without purification.

  • Add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid (5-10 mL) at 0°C.

  • Allow the mixture to warm to room temperature and then heat to around 100°C for 1-2 hours.

  • Cool the reaction, pour it onto ice, and neutralize with a strong base (e.g., NaOH solution).

  • Extract the product with an organic solvent like ether or chloroform.

  • Dry, concentrate, and purify the crude isoquinoline product by chromatography or distillation.

Part 2: The Vanguard - Modern Synthetic Methods

Modern synthetic chemistry prioritizes efficiency, selectivity, atom economy, and sustainability.[1][2] New methods for isoquinoline synthesis reflect these principles, often operating under milder conditions with broader functional group tolerance than their classical counterparts.

Transition-Metal-Catalyzed C-H Activation/Annulation

This strategy has revolutionized heterocyclic synthesis by enabling the direct formation of C-C and C-N bonds from ubiquitous C-H bonds, thus avoiding the need for pre-functionalized starting materials.[13] Rhodium(III) and Palladium(II) are frequently used catalysts for these transformations.[13][14][15]

Mechanistic Causality: The process typically involves a directing group on one of the substrates (e.g., an oxime or hydrazone) that coordinates to the metal center.[14][16] This chelation assistance positions the catalyst to selectively break a specific ortho C-H bond on the aromatic ring, forming a metallacyclic intermediate. This intermediate then coordinates with a coupling partner, such as an alkyne, and undergoes migratory insertion and reductive elimination to forge the new ring and regenerate the active catalyst.[14][16][17] This catalytic cycle is highly atom-economical and can generate complex, multi-substituted isoquinolines in a single step.

CH_Activation start Aryl Ketoxime + [Rh(III)] Catalyst chelation Chelation Assistance (Directing Group) start->chelation ch_activation C-H Activation (Forms Rhodacycle) chelation->ch_activation coordination Alkyne Coordination ch_activation->coordination insertion Migratory Insertion coordination->insertion reductive_elim Reductive Elimination insertion->reductive_elim product Isoquinoline Product + [Rh(I)] reductive_elim->product reoxidation Re-oxidation (Oxidant) product->reoxidation catalyst_regen [Rh(III)] Catalyst Regenerated reoxidation->catalyst_regen catalyst_regen->start Enters next catalytic cycle

Caption: General workflow for Rh(III)-catalyzed isoquinoline synthesis.

Representative Protocol (Rh(III)-Catalyzed Annulation): [14]

  • In a sealed tube, combine the aromatic ketoxime (0.2 mmol), the internal alkyne (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in 1,2-dichloroethane (1.0 mL).

  • Heat the mixture at 80-100°C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired multi-substituted isoquinoline.

Photocatalytic and "Green" Syntheses

Leveraging visible light or other sustainable energy sources, these methods offer environmentally benign pathways to isoquinolines under exceptionally mild conditions.[1][2] These reactions often proceed via radical mechanisms, providing complementary reactivity to traditional ionic pathways.

Mechanistic Causality: In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state.[1] This excited-state catalyst can then act as a potent single-electron oxidant or reductant. It can, for example, engage in a proton-coupled electron transfer (PCET) with a carboxylic acid to generate an alkyl radical via decarboxylation.[18] This radical can then add to a suitable isoquinoline precursor (like a dihydroisoquinoline intermediate), enabling C-C bond formation without the need for harsh reagents or high temperatures.[18] Other green methods utilize nanocatalysts for enhanced efficiency and recyclability or employ microwave assistance to accelerate reaction rates.[1][2]

Photocatalysis_Workflow pc_ground Photocatalyst (PC) light Visible Light (hν) pc_excited Excited PC* pc_ground->pc_excited Excitation pc_excited->pc_ground Returns to Ground State substrate_A Radical Precursor (e.g., Carboxylic Acid) pc_excited->substrate_A SET or PCET radical Alkyl Radical (R•) substrate_A->radical Fragmentation addition Radical Addition radical->addition substrate_B Isoquinoline Precursor substrate_B->addition product_radical Product Radical addition->product_radical final_product Final Product product_radical->final_product Further Steps (e.g., Oxidation)

Caption: General workflow for a photocatalytic synthesis.

Representative Protocol (Photocatalytic C1-Alkylation of THIQ): [18]

  • To an oven-dried vial, add the unprotected tetrahydroisoquinoline (0.2 mmol), the alkyl carboxylic acid (0.4 mmol), N-chlorosuccinimide (NCS) (0.24 mmol), and the organic photocatalyst (e.g., 9-phenylacridine, 1-5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous solvent (e.g., acetonitrile, 2.0 mL) and stir the mixture.

  • Irradiate the reaction with a blue LED lamp at room temperature for 12-24 hours.

  • Upon completion, quench the reaction and purify the product directly by flash column chromatography on silica gel.

Part 3: Benchmarking the Methodologies

The choice of synthetic route is a pragmatic decision based on a balance of factors. This table provides a direct comparison of the discussed methods to guide the researcher's choice.

FeatureBischler-NapieralskiPictet-SpenglerPomeranz-FritschC-H Activation (Rh-cat.)Photocatalysis
Product Core DihydroisoquinolineTetrahydroisoquinolineIsoquinolineIsoquinolineFunctionalized THIQ/DHIQ
Key Reagents POCl₃, P₂O₅ (strong acids)Aldehyde/Ketone, H⁺Aldehyde, H₂SO₄Metal Catalyst, OxidantPhotocatalyst, Light
Reaction Temp. High (Reflux)Mild to HighHigh (~100°C)Moderate to HighMild (Room Temp.)
Atom Economy Poor (Stoichiometric waste)GoodPoorExcellent (Catalytic)Very Good
Substrate Scope Limited by harsh acidGood (esp. for e-rich rings)Limited by harsh acidBroadBroad
Func. Group Tol. LowModerateLowHighHigh
Sustainability Low (Toxic reagents, waste)ModerateLowModerate (Metal usage)High (Green approach)[1]
Typical Yields 50-80%60-95%40-70%70-95%60-90%
Key Advantage Reliable, well-establishedForms THIQ core directlyAccess to C1-unsubst.High efficiency & atom econ.Mild conditions, unique reactivity

Conclusion

The synthesis of the isoquinoline core is a testament to the evolution of organic chemistry. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, despite their reliance on harsh conditions, remain valuable for their straightforwardness in specific applications.[2][5] The Pictet-Spengler reaction is still a premier choice for generating the tetrahydroisoquinoline backbone, crucial in natural product synthesis.[19]

However, the landscape is undeniably shifting. Modern methods, particularly transition-metal-catalyzed C-H activation , offer unparalleled efficiency, allowing for the construction of highly decorated isoquinolines in a single, atom-economical step from simple precursors.[13][17] Concurrently, photocatalysis and other green approaches are setting new benchmarks for sustainability, enabling complex transformations under ambient conditions with minimal environmental impact.[1][2][18] For the modern researcher focused on drug discovery and development, these new methods provide the tools to rapidly assemble diverse libraries of complex molecules, pushing the boundaries of what is synthetically achievable.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

  • ResearchGate. (2020-2025). Classical strategies for the isoquinoline synthesis. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • MDPI. (2020-2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • ResearchGate. (n.d.). Overview of classical vs. green isoquinoline synthesis methods. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • ACS Publications. (n.d.). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]

  • National Institutes of Health (NIH). (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]

  • ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Photoredox catalyze synthesis of isoquinoline from imine and alkyne. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isoquinoline skeleton synthesis via chelation-assisted C−H activation. ResearchGate. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • SynArchive. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. SynArchive. [Link]

  • National Institutes of Health (NIH). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]

  • RSC Publishing. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Wiley Online Library. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • National Institutes of Health (NIH). (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory practice that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dichloro-6-ethylisoquinoline, a halogenated heterocyclic compound. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and safeguard both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Understanding the Hazard Profile of this compound

Anticipated Hazards:

  • Skin and Eye Irritation: Similar dichlorinated isoquinolines are known to cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]

  • Aquatic Toxicity: Halogenated compounds can be very toxic to aquatic life with long-lasting effects.[4]

These anticipated hazards underscore the necessity of stringent handling and disposal protocols to prevent exposure and environmental contamination.

Chemical and Physical Properties

A summary of the known properties of the parent compound, 1,3-Dichloroisoquinoline, is provided below to inform handling and disposal decisions. The addition of an ethyl group is unlikely to dramatically alter its fundamental hazardous characteristics.

PropertyValueSource
Molecular FormulaC₁₁H₉Cl₂NN/A
Molecular Weight226.11 g/mol N/A
AppearanceSolid (predicted)[5]
Melting Point121-122 °C (for 1,3-Dichloroisoquinoline)[3]
Boiling Point340.3±37.0 °C (Predicted for 1,3-dichloro-6-methylisoquinoline)[5]
Incompatible MaterialsStrong oxidizing agents, acids, and bases.[4][4]
Hazardous DecompositionMay produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas upon combustion.[6][6]
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Nitrile gloves are the minimum requirement.[7] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields are essential for small quantities.[7] For larger volumes or when there is a splash risk, splash-proof chemical goggles must be worn.[7]

  • Lab Coat: A standard lab coat is required to protect against skin contact.[7]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask (e.g., N95) or a respirator is necessary.[1][3] All handling of the solid should be done in a well-ventilated area or a chemical fume hood.[4]

The rationale for this level of PPE is to create a barrier against the anticipated irritant effects of the compound on the skin, eyes, and respiratory system.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a clear workflow for spill cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: For larger spills, contain the material using absorbent pads or spill pillows.

  • Cleanup:

    • Small Spills (solids): Carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled hazardous waste container.[1]

    • Small Spills (liquids/solutions): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Waste Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the procedures outlined in the next section.[8]

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill (if necessary) evacuate->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Cleanup Materials decontaminate->dispose end_process Spill Managed dispose->end_process

Caption: Workflow for managing spills of this compound.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a halogenated hazardous waste.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation

  • Rationale: Halogenated and non-halogenated waste streams must be kept separate.[7][10] This is due to the different disposal methods required; incineration of halogenated compounds requires special scrubbers to handle the acidic gases (like HCl) produced. Mixing waste streams increases disposal costs and complexity.

  • Action: Designate a specific waste container solely for halogenated organic waste.[7][10]

Step 2: Containerization

  • Rationale: Proper containment is crucial to prevent leaks and vapor release.[9]

  • Action:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tightly sealing cap.[4][8]

    • The container must be in good condition, free of cracks or leaks.

    • Do not fill the container to more than 90% capacity to allow for expansion.[10]

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.[9][11]

  • Action:

    • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[8]

    • Clearly write the full chemical name: "this compound". If it is part of a mixture, list all components and their approximate percentages.[8]

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").[8]

Step 4: Storage

  • Rationale: Safe temporary storage minimizes the risk of accidents in the laboratory.

  • Action:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[4][8]

    • Store the container within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]

Step 5: Final Disposal

  • Rationale: Final disposal must be handled by a licensed hazardous waste disposal facility to ensure environmental protection and regulatory compliance.

  • Action:

    • Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[8]

    • The most probable disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[12] This process is designed to destroy the organic molecule while scrubbing resulting acid gases.

Disposal_Decision_Tree start Waste Generated: This compound segregate Segregate as Halogenated Waste start->segregate containerize Place in a Labeled, Approved Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store pickup Arrange for EHS Waste Pickup store->pickup incinerate High-Temperature Incineration at a Permitted Facility pickup->incinerate

Caption: Decision tree for the proper disposal of this compound.

By adhering to this structured and scientifically-grounded disposal protocol, laboratories can ensure the safe management of this compound waste, upholding the highest standards of safety and environmental stewardship.

References

  • MSDS of 1,3-Dichloro-6-fluoroisoquinoline. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. (2005, May 20).
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • DICHLOROISOCYANURIC ACID, DRY - CAMEO Chemicals. (n.d.). NOAA.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 3). TCI Chemicals.
  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22). Sigma-Aldrich.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek.
  • Chlorofluorocarbon. (n.d.). Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific (DDQ). (n.d.). Fisher Scientific.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016, November 29). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913. (n.d.). PubChem. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Dichloro-6-ethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1,3-Dichloro-6-ethylisoquinoline

A Senior Application Scientist's Guide to Mitigating Risk

As researchers and scientists in drug development, our work with novel compounds is foundational to innovation. However, with novelty comes the responsibility of rigorous safety protocols. This compound is a halogenated aromatic compound, a class of chemicals that requires careful handling due to potential health hazards. This guide provides a comprehensive, field-proven framework for the safe handling of this and structurally similar compounds, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why these protective measures are critical.

Hazard Assessment: Understanding the Adversary

Based on aggregated GHS data for similar compounds, the anticipated hazards are summarized below.[1]

Hazard Category Anticipated Risk GHS Hazard Statements (Analogous Compounds) Primary Exposure Routes
Skin Contact Causes skin irritation, potentially severe burns with prolonged contact.[1][2][4]H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.Dermal
Eye Contact Causes serious eye irritation, potentially severe damage.[1][2][4]H319: Causes serious eye irritation.Ocular
Inhalation May cause respiratory tract irritation.[1][2][5]H335: May cause respiratory irritation.Inhalation
Ingestion Toxic if swallowed.[2][3]H301 / H302: Toxic if swallowed / Harmful if swallowed.Ingestion

The dichloro- and ethyl- functional groups on the isoquinoline core necessitate a cautious approach, treating the compound as hazardous until proven otherwise.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure.

Eye and Face Protection: The First Line of Defense

Standard safety glasses are insufficient.[6] The risk of splashes, particularly when transferring solutions or during reaction workups, demands a higher level of protection.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes.[6][7]

  • Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50g), working with the material under pressure or vacuum, or when there is a significant risk of splashing.[8]

Causality: The mucous membranes of the eyes are highly susceptible to irritants. Halogenated aromatic compounds can cause severe, lasting damage upon direct contact.[4] A sealed goggle prevents vapor and aerosol ingress, while a face shield protects the entire face from direct splashes.[8]

Skin and Body Protection: An Impermeable Barrier

Skin is a primary route of exposure for compounds of this nature.[9]

  • Gloves: Double-gloving is a mandatory practice. An inner nitrile glove provides a base layer of protection, while a thicker, outer glove offers enhanced chemical resistance.[10]

    • Inner Glove: Standard nitrile examination gloves.

    • Outer Glove: Select a glove with demonstrated resistance to chlorinated solvents. Viton or Silver Shield gloves are excellent choices for extended handling.[6] Neoprene can also be suitable.[7][11]

    • Protocol: Always inspect gloves for tears or punctures before use.[2] Contaminated gloves must be removed using a technique that avoids skin contact with the outer surface and disposed of immediately.[2][8]

  • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For operations involving significant splash potential, a chemically resistant apron made of PVC or rubber should be worn over the lab coat.[12]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times.[11]

Causality: Dermal absorption can lead to systemic toxicity. Double-gloving provides redundancy; if the outer glove is compromised, the inner glove offers temporary protection, allowing time for safe removal and replacement. The choice of outer glove material is critical, as not all materials offer adequate protection against chlorinated aromatic compounds.[6]

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound powder or its solutions must be performed within a certified laboratory chemical fume hood.[8][11]

  • Primary Control: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Secondary Control (for spill cleanup or emergencies): A full-face or half-mask air-purifying respirator with organic vapor cartridges should be available.[10] All personnel must be fit-tested and trained in its use.

Causality: The compound is expected to be a respiratory irritant.[1][2] Fine powders can easily become airborne, and solutions can generate vapors, especially if heated. A fume hood is an engineering control that captures these contaminants at the source, preventing them from entering the user's breathing zone.[11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, systematic workflow minimizes the risk of exposure and contamination.

Pre-Operation
  • Designate Area: Cordon off a specific area within a chemical fume hood for the handling of the compound.[13]

  • Surface Protection: Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[9]

  • Assemble Materials: Ensure all necessary glassware, reagents, and waste containers are inside the fume hood before beginning.

  • Verify Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Handling Operations
  • Weighing: If handling the solid, weigh it directly within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Transfers: Conduct all transfers of solids or solutions slowly and carefully to minimize splashing and aerosol generation.[9][14] Keep containers closed when not in use.

  • Work Height: Keep the fume hood sash at the lowest possible position that still allows for comfortable work. Never place your head inside the hood.[8]

Post-Operation
  • Decontamination: Wipe down all surfaces within the designated area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of the contaminated bench paper and cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[14]

Diagram: Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Designate Area in Fume Hood prep2 2. Cover Surface with Bench Paper prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh/Transfer Compound prep3->handle1 Begin Work handle2 5. Perform Procedure handle1->handle2 clean1 6. Secure & Label Waste handle2->clean1 Procedure Complete clean2 7. Decontaminate Surfaces clean1->clean2 clean3 8. Doff PPE Correctly clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: A procedural flowchart for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal can pose a significant risk to personnel and the environment.[15]

  • Waste Segregation: Never mix waste streams.[16] Use a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any recovered solid material. Place these items in a sealed, labeled container.

  • Liquid Waste: Chlorinated organic waste should be collected in a dedicated, sealed, and properly labeled solvent waste container.[16] Do not pour down the drain.[16]

  • Container Labeling: All waste containers must be labeled with "HAZARDOUS WASTE," the full chemical name (this compound), and the approximate concentration and quantity.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[17][18]

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. Immediate and correct action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

  • Spill:

    • Minor Spill (inside fume hood): Absorb the spill with a chemical spill kit absorbent. Decontaminate the area and dispose of all materials as hazardous waste.

    • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's EHS or emergency response team immediately.[13] Do not attempt to clean it up without appropriate respiratory protection and training.

By integrating these detailed protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Service. (2015). Safety Data Sheet: 2,6-Dichloroanisole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Laboratory Safety. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

  • MLI Environmental. (2025). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • Leslie's Pool Supplies. (n.d.). How to Dispose of Old Pool Chemicals. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-6-ethylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.